molecular formula C18H18N2S2 B046984 trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene CAS No. 112440-50-3

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Cat. No.: B046984
CAS No.: 112440-50-3
M. Wt: 326.5 g/mol
InChI Key: AYNDKKQQUZPETC-FOCLMDBBSA-N
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Description

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a sophisticated diarylethene derivative engineered for advanced research in photochromic materials and molecular electronics. Its core value lies in its reversible, light-induced isomerization, which results in a pronounced and tunable change in its absorption and emission properties. This compound functions as a molecular photoswitch; upon irradiation with specific wavelengths of light, it undergoes a cyclization/cycloreversion reaction, toggling between its open and closed-ring isomers. This robust and fatigue-resistant switching mechanism makes it an indispensable tool for developing optical memory devices, molecular logic gates, and photoresponsive smart materials. The strategic incorporation of electron-withdrawing cyano groups and sterically hindered trimethylthienyl rings enhances its thermal stability and quantum yield, allowing for precise control in complex systems. Researchers utilize this compound to fabricate and study novel optoelectronic systems, create light-regulated actuators, and probe fundamental electron and energy transfer processes at the molecular level, providing critical insights for the next generation of nanotechnology and advanced materials.

Properties

IUPAC Name

(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDKKQQUZPETC-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-50-3
Record name trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a photochromic molecule belonging to the diarylethene class. Diarylethenes are of significant interest in materials science and drug development due to their ability to undergo reversible photoisomerization, leading to changes in their chemical and physical properties. This guide details a robust synthetic pathway, in-depth characterization methodologies, and discusses the underlying scientific principles.

Introduction: The Significance of Photochromic Diarylethenes

Photochromism is a phenomenon in which a molecule undergoes a reversible transformation between two isomers with different absorption spectra upon photoirradiation.[1] Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance, making them ideal candidates for applications such as optical data storage, molecular switches, and photosensitive drug delivery systems.[1] The title compound, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is a member of this class, featuring two 2,4,5-trimethyl-3-thienyl moieties connected by a dicyanoethene bridge. The electron-withdrawing cyano groups and the electron-rich trimethylthienyl groups influence the electronic properties and photochromic behavior of the molecule.

This guide will focus on a synthetic route involving an oxidative coupling reaction, a departure from the more common McMurry coupling used for many diarylethenes. We will also delve into the critical characterization techniques required to confirm the structure, purity, and photochromic properties of the synthesized compound.

Synthetic Strategy and Protocols

The synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is achieved through a two-step process: first, the synthesis of the precursor, 2,4,5-trimethyl-3-(cyanomethyl)thiophene, followed by its oxidative coupling to yield the final product.

Synthesis of the Precursor: 2,4,5-Trimethyl-3-(cyanomethyl)thiophene

The synthesis of the cyanomethylthiophene precursor is a critical initial step. A plausible and efficient method involves the chloromethylation of 2,4,5-trimethylthiophene followed by a nucleophilic substitution with a cyanide salt.

Caption: Synthetic scheme for the precursor, 2,4,5-Trimethyl-3-(cyanomethyl)thiophene.

Step-by-Step Protocol:

  • Chloromethylation of 2,4,5-Trimethylthiophene: In a well-ventilated fume hood, combine 2,4,5-trimethylthiophene with chloromethyl methyl ether in glacial acetic acid.[2] Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as benzene or diethyl ether. Wash the combined organic extracts with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude 2,4,5-trimethyl-3-chloromethylthiophene can be used in the next step without further purification.[2]

  • Cyanation: Dissolve the crude 2,4,5-trimethyl-3-chloromethylthiophene in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide portion-wise while monitoring the temperature. Heat the reaction mixture to ensure the completion of the nucleophilic substitution.

  • Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer to remove any remaining DMSO and cyanide salts. Dry the organic layer and remove the solvent. The crude product can be purified by column chromatography on silica gel to yield pure 2,4,5-trimethyl-3-(cyanomethyl)thiophene.

Expertise & Experience: The choice of a two-step process is based on the reliability of chloromethylation of electron-rich thiophenes and the subsequent efficient displacement of the chloride by cyanide. Using the crude chloromethylated intermediate directly is a common practice to avoid decomposition of this reactive species during purification.

Synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

The final product is synthesized via an oxidative coupling of the precursor, 2,4,5-trimethyl-3-(cyanomethyl)thiophene. This reaction is facilitated by a strong base and a phase-transfer catalyst in the presence of an oxidizing agent.[3]

Caption: Oxidative coupling to form the final product.

Step-by-Step Protocol:

  • Reaction Setup: To a 50% aqueous solution of sodium hydroxide containing a catalytic amount of triethylbenzylammonium chloride, add a mixture of 2,4,5-trimethyl-3-(cyanomethyl)thiophene and carbon tetrachloride (CCl₄).[3]

  • Reaction Execution: Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 45 °C) for a few hours. The phase-transfer catalyst is crucial for bringing the thiophene substrate from the organic phase to the aqueous phase where the deprotonation and subsequent oxidation occur.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into water and extract the product with ether and chloroform.[3] Remove the solvent under reduced pressure.

  • Purification: The resulting mixture contains both the trans and cis isomers. These can be separated by column chromatography on silica gel. The trans isomer is typically less polar and elutes first. Recrystallization from a hexane-ether mixture can be performed to obtain the pure trans isomer as a yellow crystalline solid.[3]

Expertise & Experience: The use of a phase-transfer catalyst is essential for this reaction to proceed at a reasonable rate by facilitating the transport of the anionic intermediate between the aqueous and organic phases. Carbon tetrachloride acts as the oxidizing agent in this reaction. The trans isomer is generally the thermodynamically more stable product.

Characterization

Thorough characterization is imperative to confirm the identity, purity, and properties of the synthesized trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Resonances corresponding to the three methyl groups on each thiophene ring. Due to the symmetry of the trans isomer, a simplified spectrum is expected compared to the cis isomer.
¹³C NMR Signals for the methyl carbons, the sp² carbons of the thiophene rings and the ethene bridge, and the sp carbon of the cyano groups.
IR Spectroscopy A characteristic sharp peak for the C≡N stretching vibration of the cyano groups, typically in the range of 2200-2230 cm⁻¹.
UV-Vis Spectroscopy An absorption maximum in the UV region corresponding to the π-π* transitions of the conjugated system. Upon irradiation with UV light, the formation of the closed-ring isomer should result in the appearance of a new absorption band in the visible region, leading to a color change.
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for confirming the molecular structure and stereochemistry.

  • Crystal System: Triclinic[3]

  • Space Group: P-1[3]

  • Key Structural Features: The molecule adopts a trans configuration around the central C=C double bond. The two thiophene rings are not coplanar, with a significant dihedral angle between them.[3]

Photochromic Properties and Potential Applications

The photochromism of diarylethenes arises from a reversible 6π-electrocyclization reaction. Upon irradiation with UV light, the open-ring isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is expected to undergo a cyclization to form a colored, closed-ring isomer. This process is reversible by irradiation with visible light.

Caption: Reversible photoisomerization of diarylethenes.

The unique photoresponsive nature of this compound opens up possibilities for its use in:

  • Optical Memory: The two stable states can represent "0" and "1" for data storage.

  • Molecular Switches: The reversible switching can be used to control other molecular processes or properties of a material.

  • Drug Delivery: As a component of a larger system, the photoisomerization could trigger the release of a therapeutic agent.

  • Organic Electronics: Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

Conclusion

This technical guide has outlined a detailed pathway for the synthesis and characterization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The described oxidative coupling method provides an effective alternative to traditional synthetic routes. The comprehensive characterization protocol ensures the confirmation of the desired product's structure and purity. The remarkable photochromic properties of this diarylethene derivative make it a promising candidate for a variety of applications in materials science and beyond.

References

  • Huang, C., et al. (2013). Dicyanostilbene-based two-photon thermo-solvatochromic fluorescence probes with large two-photon absorption cross sections: Detection of solvent polarities, viscosities, and temperature.
  • Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685-1716.
  • Karam, N. H., Jumbad, H. T., & Al-Dujaili, A. H. (2016). Synthesis, characterization and study of the liquid crystalline behavior of four and six heterocyclic compounds. Iraqi Journal of Science, 57(3B), 1876-1890.
  • Li, M., Pu, S.-Z., Fan, C.-B., & Le, Z.-G. (2008). 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene: a new photochromic diarylethene compound. Acta Crystallographica Section E: Structure Reports Online, 64(3), o538.
  • Liu, F., Li, H., & Pu, S. (2019). Structure and photochromism of 1-[2-methyl-5-phenyl-3-thienyl]-2-[2-methyl-5-(4-chlorophenyl)-3-thienyl]3,3,4,4,5,5-hexafluorocyclopent-1-ene, C27H16ClF6S2. Zeitschrift für Kristallographie - New Crystal Structures, 234(1), 49-51.
  • trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. (2011).
  • Wu, W., Li, S., & Zhang, J. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(26), 15885-15909.
  • Synthesis of 2,4,5-Trimethyl-3-chloromethyl-thiophene. PrepChem. Retrieved from [Link]

  • Oxidative coupling. In Wikipedia. Retrieved from [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. (2018).
  • Development of Oxidative Coupling Reactions of Arenols and Alkenes Using Hypohalite Salts. (2020). Journal of Synthetic Organic Chemistry, Japan, 78(11), 1096-1106.
  • Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C–H Activation. (2011). Organic Letters, 13(16), 4368-4371.
  • Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. (2023). Molecules, 28(11), 4393.
  • 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. In Wikipedia. Retrieved from [Link]

  • 2-thiophenethiol. Organic Syntheses. Retrieved from [Link]

  • 3-methylthiophene. Organic Syntheses. Retrieved from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(35), 22695-22710.
  • Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. (2021). ACS Omega, 6(46), 31089-31096.
  • Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. (2016). RSC Advances, 6(10), 8149-8156.
  • trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. (2011). Acta Crystallographica Section E, 67(3), o399. [Link]

  • Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators. Chemical Reviews, 114(24), 12174–12277. [Link]

Sources

photophysical properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylethenes represent a prominent class of photochromic molecules that undergo reversible isomerization between two stable states upon irradiation with light of specific wavelengths. This unique photoswitching capability, coupled with their high thermal stability and fatigue resistance, has positioned them as key components in the development of molecular switches, optical data storage, and smart materials. Among these, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands out as a versatile compound with significant potential in organic electronics and materials science. Its structure, featuring two 2,4,5-trimethyl-3-thienyl moieties linked by a dicyanoethene bridge, allows for efficient charge transport and light-responsive behavior, making it a valuable asset in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its photochromic mechanism, synthesis, and characterization, with a focus on field-proven insights and experimental causality.

Core Photophysical Properties and Photochromic Mechanism

The photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is rooted in a reversible 6π-electrocyclization reaction. The trans isomer exists in an open-ring, colorless form. Upon irradiation with ultraviolet (UV) light, it undergoes a conrotatory cyclization to form a closed-ring isomer, which is typically colored due to the extended π-conjugation across the newly formed bond. This process can be reversed by irradiating the closed-ring isomer with visible light, causing it to revert to the open-ring form.

Photochromic Reaction Pathway

G Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light Closed->Open Visible Light

Caption: Reversible photoisomerization of the diarylethene core.

Key Photophysical Parameters
ParameterValueWavelengthReference
Photocyclization Quantum Yield (ΦOF→CF) 0.41 ± 0.05405 nm
Photocycloreversion Quantum Yield (ΦCF→OF) 0.12 ± 0.02546 nm

The molar absorption coefficient of the closed form of the cis isomer has been estimated to be 4650 L mol-1 cm-1 at 512 nm. It is important to note that while the photophysical behavior of the trans isomer is expected to be similar, these values may differ.

Synthesis and Structural Characterization

General Synthetic Approach

The synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the coupling of two 3-substituted-2,4,5-trimethylthiophene precursors. A common synthetic route is the McMurry coupling reaction, which utilizes a low-valent titanium reagent to reductively couple two ketone or aldehyde functional groups to form an alkene.

Synthetic Workflow

G Thiophene 2,4,5-trimethyl-3-thiophenecarbonitrile Coupling McMurry Coupling (e.g., TiCl4, Zn) Thiophene->Coupling Product trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene Coupling->Product

Caption: A plausible synthetic route to the target compound.

Structural Verification

Confirmation of the chemical structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the connectivity of the atoms and the stereochemistry of the double bond. The chemical shifts and coupling constants of the protons and carbons in the trimethylthienyl groups and the ethene bridge provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C18H18N2S2).

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the open and closed isomers.

Methodology:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., hexane, toluene, or acetonitrile).

  • Record the UV-Vis absorption spectrum of the open-ring isomer using a spectrophotometer.

  • Irradiate the solution with a UV lamp at the wavelength of maximum absorption to induce cyclization. Monitor the spectral changes until a photostationary state is reached.

  • Record the absorption spectrum of the closed-ring isomer.

  • To measure fluorescence, excite the sample at the absorption maximum of each isomer and record the emission spectrum using a spectrofluorometer.

Determination of Photoisomerization Quantum Yields

Objective: To quantify the efficiency of the photocyclization and photocycloreversion reactions.

Methodology:

  • Prepare a solution of the compound with a known concentration.

  • Measure the photon flux of the light source at the irradiation wavelength using a chemical actinometer or a calibrated photodiode.

  • Irradiate the sample for a specific time and monitor the change in absorbance at the absorption maximum of the forming isomer.

  • Calculate the number of molecules converted using the Beer-Lambert law.

  • The quantum yield is then calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Syn Synthesis Pur Purification Syn->Pur NMR NMR Spectroscopy Pur->NMR MS Mass Spectrometry Pur->MS UVVis UV-Vis Spectroscopy Pur->UVVis Fluo Fluorescence Spectroscopy UVVis->Fluo

Caption: General workflow for synthesis and characterization.

Applications in Research and Development

The unique make it a highly attractive material for various applications:

  • Organic Electronics: Its efficient charge transport and light-responsive characteristics are crucial for the development of high-performance OLEDs and OPVs.

  • Fluorescent Dyes: The compound can be employed in the design of fluorescent probes for biological imaging, offering high stability and brightness.

  • Materials Science: It serves as a building block for advanced polymers and materials used in sensors and electronic devices due to its excellent conductivity and thermal stability.

Conclusion

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a photochromic diarylethene with significant potential in materials science and organic electronics. While a complete quantitative dataset of its photophysical properties is still emerging, the understanding of its photochromic mechanism and the properties of its cis isomer provide a strong foundation for its application and further research. The experimental protocols outlined in this guide offer a robust framework for the detailed characterization of this promising molecule, paving the way for its integration into next-generation light-responsive technologies.

References

photochromism mechanism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the photochromic mechanism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family. Diarylethenes are at the forefront of photoresponsive materials research due to their remarkable thermal stability, high fatigue resistance, and rapid, reversible photo-switching capabilities, making them ideal candidates for applications in optical memory, molecular machines, and smart materials.[1][2][3][4]

The Fundamental Principle: A Light-Induced Metamorphosis

Photochromism is a reversible transformation of a chemical species between two forms, possessing different absorption spectra, induced by the absorption of electromagnetic radiation.[4] Diarylethenes, such as the title compound, exemplify a class of P-type photochromic molecules where the photogenerated isomers are thermally stable.[5] This thermal irreversibility is a critical attribute for applications like optical data storage, as it prevents the spontaneous erasure of information.[4]

The photo-switching action of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is predicated on a reversible 6π-electrocyclization reaction. The molecule exists in two primary states: a colorless, open-ring trans isomer and a colored, closed-ring isomer. The transition between these states is governed by specific wavelengths of light.

Structural Underpinnings of Photoactivity: The Role of Conformation

The ability of a diarylethene to undergo photocyclization is strictly dictated by its ground-state conformation. The two thienyl groups attached to the central ethene bridge can exist in two principal conformations: parallel and antiparallel.

  • Antiparallel Conformation: The two thienyl rings are oriented in opposite directions. This arrangement places the reactive carbon atoms (at the 2-position of the thiophene rings) in close enough proximity (typically less than 0.4 nm) to form a covalent bond upon photoexcitation.[6] This is the photoreactive conformer.

  • Parallel Conformation: The two thienyl rings are oriented in the same direction. In this state, the reactive carbons are too far apart for ring closure to occur. This is a photo-inactive conformer.

In solution, both conformers coexist in a dynamic equilibrium.[7][8] Consequently, the maximum quantum yield for the ring-closing reaction in solution is theoretically limited to approximately 0.5, as only the antiparallel population can react.[8] This conformational prerequisite is a cornerstone of the diarylethene switching mechanism.

Caption: Conformational equilibrium of the open-ring isomer in solution.

The Core Mechanism: A Photon-Driven Cyclization and Reversion

The reversible photoisomerization involves two distinct photochemical processes: a ring-closing reaction (photocyclization) and a ring-opening reaction (cycloreversion).

Photocyclization: From Colorless to Colored
  • Excitation: Upon irradiation with ultraviolet (UV) light, the open-ring isomer, specifically in its antiparallel conformation, absorbs a photon. This excites the molecule from its electronic ground state (S₀) to the first excited singlet state (S₁).

  • Electrocyclization: In the S₁ state, a rapid and efficient 6π-electrocyclization occurs. This is a conrotatory process, as dictated by the Woodward-Hoffmann rules, where the two thienyl rings rotate in the same direction to allow for the formation of a new carbon-carbon sigma bond.[1][6]

  • Formation of the Closed-Ring Isomer: This bond formation creates the closed-ring isomer. The key structural change is the transformation of the central hexatriene-like π-system into a more extensively conjugated cyclohexadiene-like system.[1]

  • Color Change: This extension of the π-conjugation lowers the HOMO-LUMO energy gap, causing a significant red shift in the molecule's absorption spectrum. A new absorption band appears in the visible region, resulting in the observed color change (e.g., to blue or purple).[3][9]

Caption: The photocyclization (ring-closing) reaction pathway.

Cycloreversion: Reverting to the Original State
  • Excitation: The colored, closed-ring isomer absorbs a photon of visible light corresponding to its new absorption band.

  • Ring Opening: This excitation promotes the molecule to an excited state where the newly formed sigma bond becomes labile. A photochemical ring-opening reaction occurs, breaking the C-C bond.

  • Restoration of the Open-Ring Isomer: This process regenerates the original open-ring isomer, restoring its less-conjugated π-system and causing the color to disappear. The molecule is now ready for another photocyclization event.

Caption: The cycloreversion (ring-opening) reaction pathway.

Quantitative Analysis and Spectroscopic Evidence

The photochromic process is characterized by distinct changes in the molecule's properties, which can be precisely measured.

UV-Vis Absorption Spectroscopy

This is the primary technique for observing the switching process.

  • Initial State: A solution of the open-ring isomer shows a strong absorption band in the UV region (e.g., ~335 nm).[3]

  • Upon UV Irradiation: As the photocyclization proceeds, the intensity of the UV peak decreases, while a new, broad absorption band emerges in the visible spectrum (e.g., ~600 nm).[3] The solution becomes colored.

  • Isosbestic Point: The presence of a clear isosbestic point, where the molar absorptivity of the two isomers is equal, indicates a clean, two-component reaction without significant side products.[3]

  • Upon Visible Light Irradiation: The visible absorption band diminishes, and the initial UV band is restored as the molecule reverts to its open-ring form.

Key Performance Metrics
PropertyDescriptionSignificance
λmax (Open) Wavelength of maximum absorption for the open-ring isomer.Determines the required UV wavelength for ring-closing.
λmax (Closed) Wavelength of maximum absorption for the closed-ring isomer.Determines the color of the closed form and the visible light wavelength needed for ring-opening.
Quantum Yield (Φ) The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.A high quantum yield is desirable for fast and energy-efficient switching. For diarylethenes, Φ can approach 1.0 in the crystalline state where only the antiparallel conformer is present.[4][7][10]
Fatigue Resistance The number of coloration/decoloration cycles a molecule can undergo before significant degradation.Diarylethenes are known for excellent fatigue resistance, often exceeding 10,000 cycles.[4] However, prolonged irradiation can lead to the formation of by-products.[11]

Experimental Protocol: Monitoring Photochromism with UV-Vis Spectroscopy

This protocol outlines the standard procedure for characterizing the photo-switching behavior of the title compound in solution.

Objective: To quantify the spectral changes and determine the photostationary state (PSS) upon UV and visible light irradiation.

Materials:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

  • Spectroscopic grade solvent (e.g., Hexane, Tetrahydrofuran - THF)

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 365 nm hand-held lamp or filtered Xenon lamp)

  • Visible light source with appropriate filter (e.g., >500 nm)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the diarylethene in the chosen solvent (e.g., 2 x 10⁻⁵ M). The concentration should be adjusted to yield a maximum absorbance of ~1 for the open form.

  • Record Initial Spectrum: Place the cuvette in the spectrophotometer and record the full absorption spectrum. This represents the 100% open-ring isomer.

  • Photocyclization: a. Remove the cuvette and irradiate it with the UV light source for a defined period (e.g., 10 seconds). b. Return the cuvette to the spectrophotometer and record the spectrum again. c. Repeat step 3a-b, recording spectra at cumulative irradiation intervals until no further spectral changes are observed. This point is the photostationary state (PSS) under UV light.

  • Cycloreversion: a. Take the cuvette containing the solution at the PSS and irradiate it with the visible light source. b. Record the spectrum at intervals, similar to the cyclization step, until the spectrum returns to its original state.

Caption: Workflow for UV-Vis spectroscopic analysis of photo-switching.

Conclusion

The photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a highly efficient and robust process rooted in a reversible, light-induced 6π-electrocyclization reaction. The mechanism is critically dependent on the molecule adopting a photoreactive antiparallel conformation. The transformation between a colorless open-ring isomer and a colored closed-ring isomer is driven by UV and visible light, respectively, and is accompanied by dramatic and measurable changes in the electronic absorption spectrum. The exceptional thermal stability and fatigue resistance of this and related diarylethenes continue to make them elite candidates for the development of next-generation optical technologies.

References

  • Kawai, S. H., et al. (n.d.). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. American Chemical Society.
  • Irie, M., et al. (n.d.). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. The Journal of Physical Chemistry A - ACS Publications.
  • ResearchGate. (n.d.). Typical photocyclization and cycloreversion of diarylethenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals | Request PDF. Retrieved from [Link]

  • AIP Publishing. (n.d.). Photo-cycloreversion mechanism in diarylethenes revisited: A multireference quantum-chemical study at the ODM2/MRCI level. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of diarylethene 3b (photostationary state) in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures and UV-Vis absorbance spectra of the open-. Retrieved from [Link]

  • NIH. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. PMC. Retrieved from [Link]

  • MDPI. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum showing changes in diarylethene benzoate in.... Retrieved from [Link]

  • NIH. (2013). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2019). Photochromic dithienylethenes characterized by in situ irradiation NMR-spectroscopy and electrochemically induced responsiveness on gold substrates. Journal of Materials Chemistry C. Retrieved from [Link]

  • Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proc Jpn Acad Ser B Phys Biol Sci, 86(5), 472-83. Retrieved from [Link]

  • Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Fatigue Mechanism of Photochromic 1,2Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. Retrieved from [Link]

Sources

Spectroscopic Analysis of Photochromic Isomers: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the distinct isomers of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene class of photochromic compounds. Diarylethenes are renowned for their robust, thermally irreversible photo-switching capabilities, making them cornerstone materials for developing molecular switches, high-density optical data storage, and optoelectronic devices.[1][2] This document details the principles, experimental workflows, and data interpretation for a suite of spectroscopic methods, including UV-Visible, Nuclear Magnetic Resonance (NMR), Vibrational (FTIR/Raman), and Fluorescence spectroscopy. By elucidating the unique spectral signatures of the open-ring (cis) and closed-ring (trans) isomers, this guide serves as a critical resource for researchers and professionals engaged in the design, synthesis, and application of advanced photoactive materials.

Introduction: The Diarylethene Class and its Significance

Photochromic molecules, which undergo reversible structural transformations upon irradiation with light, are at the forefront of materials science innovation.[3] Among these, the diarylethene family is distinguished by its exceptional thermal stability in both isomeric forms and high resistance to photo-fatigue, allowing for thousands of reliable switching cycles.[3][4] The subject of this guide, 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, exemplifies these desirable properties.

The core mechanism involves a reversible 6π-electrocyclization reaction. One isomer, typically colorless or pale yellow, is the open-ring form (cis). Upon irradiation with ultraviolet (UV) light, it undergoes cyclization to form the intensely colored, closed-ring isomer (trans). This process can be reversed by exposing the closed-ring isomer to visible (Vis) light, returning it to the open-ring state. This light-mediated control over molecular structure and, consequently, electronic properties is the foundation of its utility. A thorough spectroscopic analysis is paramount to understanding and optimizing this behavior for any application.

Molecular Isomerization: A Light-Induced Transformation

The photochromism of this compound is rooted in the reversible isomerization between its open-ring and closed-ring forms. The trans isomer mentioned in the topic refers to the arrangement around the central C=C bond after cyclization, though in the broader diarylethene literature, the isomers are most commonly referred to as "open" and "closed". For clarity, this guide will use the open/closed nomenclature, corresponding to the cis and trans ethene structures, respectively.

  • Open-Ring Isomer (cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene): In this form, the two trimethyl-thienyl groups are connected by a dicyanoethene bridge. The π-conjugation is localized within each aromatic arm, resulting in absorption primarily in the UV region.[4]

  • Closed-Ring Isomer (trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene): UV irradiation triggers an electrocyclic reaction, forming a new covalent bond and creating a cyclohexadiene-like core. This extends the π-conjugation across the molecular backbone, causing a significant bathochromic (red) shift in absorption into the visible spectrum.[4]

The process is illustrated below:

G cluster_open Open-Ring Isomer (Colorless) cluster_closed Closed-Ring Isomer (Colored) Open cis-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene Closed trans-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene Open->Closed UV Light (e.g., 365 nm) (Photocyclization) Closed->Open Vis Light (e.g., > 480 nm) (Cycloreversion)

Figure 1: Reversible photoisomerization pathway.

Core Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for a complete analysis. The following workflow outlines the typical characterization process.

G A Sample Preparation (Solution in Spectroscopic Grade Solvent) B UV-Vis Spectroscopy (Monitor Photo-switching) A->B C NMR Spectroscopy (¹H, ¹³C, DEPT) (Structural Confirmation) A->C D Fluorescence Spectroscopy (Probe Emission Properties) A->D E Vibrational Spectroscopy (FTIR/Raman) (Functional Group Analysis) A->E F Data Integration & Analysis (Quantum Yield, Isomer Ratio, Structural Assignment) B->F C->F D->F E->F

Figure 2: General workflow for spectroscopic analysis.
UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the primary tool for observing and quantifying the photochromic behavior of diarylethenes.

Principle & Causality: The technique measures the absorption of light as a function of wavelength. The distinct π-conjugated systems of the open and closed isomers give rise to vastly different absorption spectra. The open isomer absorbs in the UV range, while the extended conjugation of the closed isomer shifts the absorption to the visible range, resulting in the observed color change.[4][5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., hexane, toluene, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Initial Spectrum: Record the absorption spectrum of the initial (open-ring) isomer.

  • Photocyclization: Irradiate the solution with a UV lamp (e.g., 365 nm). Record spectra at set time intervals until no further spectral change is observed, indicating the photostationary state (PSS) has been reached.

  • Cycloreversion: Irradiate the resulting solution (now containing the closed-ring isomer) with an appropriate visible light source (e.g., >480 nm) to induce the reverse reaction, monitoring the spectral change back to the initial state.

Data Interpretation:

  • The open isomer typically shows a strong absorption band below 400 nm.

  • Upon UV irradiation, this band decreases while a new, broad absorption band appears in the visible region (e.g., 500-650 nm), characteristic of the closed-ring isomer.[1][5]

  • The presence of a clean isosbestic point, where the absorbance does not change during the transformation, indicates a clean conversion between two species.

IsomerTypical λmax (nm)Molar Absorptivity (ε)Appearance
Open-Ring (cis)< 400HighColorless/Pale Yellow
Closed-Ring (trans)500 - 650Moderate to HighBlue/Purple/Green[4]
Table 1: Representative UV-Vis absorption data for diarylethenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the isomers and can be used to monitor the conversion process.

Principle & Causality: NMR detects the chemical environment of specific nuclei (¹H, ¹³C). The significant structural rearrangement during isomerization—from two independent aromatic systems to a fused, more rigid structure—causes distinct changes in the chemical shifts (δ) of the protons and carbons, particularly those near the reactive centers.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Initial Spectra: Acquire ¹H, ¹³C, and optionally DEPT spectra for the pure open-ring isomer.

  • In-Situ Irradiation: To monitor the conversion, irradiate the NMR tube with a UV LED outside the spectrometer, then re-insert the tube and acquire spectra. Repeat until the photostationary state is reached.

  • DEPT Analysis: DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, aiding in the complete assignment of the ¹³C spectrum.[6][7]

Data Interpretation:

  • ¹H NMR: The methyl protons on the thiophene rings are particularly sensitive reporters. In the closed-ring isomer, the newly formed stereocenters and the more rigid structure lead to shifts in their signals, often upfield.

  • ¹³C NMR: The most dramatic change is observed for the two carbons that form the new single bond. In the open isomer, these are sp²-hybridized ethene carbons. In the closed isomer, they become sp³-hybridized aliphatic carbons, causing a significant upfield shift. The cyano (-C≡N) carbon signal will also shift upon isomerization.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the molecular vibrations of the isomers, offering a sensitive fingerprint of their functional groups and overall structure.

Principle & Causality: Infrared (IR) absorption and Raman scattering occur at frequencies corresponding to the vibrational modes of the molecule. The formation of a new C-C single bond and the increased rigidity of the closed-ring isomer alter the vibrational landscape. The cyano group (-C≡N) is an excellent vibrational probe due to its strong, characteristic stretching frequency.

Experimental Protocol:

  • FTIR: Samples can be analyzed as a solid (mixed with KBr and pressed into a pellet) or in a solution cell with appropriate windows (e.g., NaCl).

  • Raman: Samples are typically analyzed in solution (glass vial or cuvette) or as a solid. Raman is particularly advantageous for aqueous solutions due to water's weak Raman scattering.

  • Data Acquisition: Spectra are recorded for both the open and closed isomers (after irradiation).

Data Interpretation:

  • Cyano Stretch (νC≡N): The most prominent feature is the stretching vibration of the nitrile group, typically found around 2200-2240 cm⁻¹. The electronic environment change upon cyclization is expected to cause a small but detectable shift in this frequency.

  • Thiophene Ring Modes: Vibrations associated with the C=C and C-S stretching of the thiophene rings will be altered due to the change in conjugation and strain upon ring closure.

  • Low-Frequency Modes: Raman spectroscopy is particularly useful for observing the low-frequency "breathing" modes of the ring systems, which are sensitive to the overall molecular conformation.

Fluorescence Spectroscopy

Many diarylethenes exhibit fluorescence photoswitching, a property of immense interest for super-resolution imaging and sensing applications.

Principle & Causality: Fluorescence is the emission of light from a molecule after it has absorbed light. Often, one isomer (typically the open form) is fluorescent while the other is not. This "on/off" switching is because the closed-ring isomer often has efficient non-radiative decay pathways that quench fluorescence.[8] Some diarylethenes, however, exhibit a "turn-on" mechanism where the closed isomer is fluorescent.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution (10⁻⁶ to 10⁻⁷ M) in a spectroscopic-grade solvent to avoid concentration-quenching effects.

  • Acquire Spectra: Record the emission spectrum of the open isomer by exciting at its absorption maximum (λex).

  • Irradiate and Re-measure: Irradiate the sample in the cuvette with UV light to convert it to the closed form. Record the new emission spectrum (using the same λex).

  • Quantum Yield: Determine the fluorescence quantum yield (ΦF) for the emissive species using a standard reference (e.g., quinine sulfate).

Data Interpretation:

  • A significant decrease (or increase) in fluorescence intensity upon UV irradiation is the hallmark of a molecular fluorescence switch.

  • The change in fluorescence can be correlated with the conversion percentage determined by UV-Vis spectroscopy to confirm the switching mechanism.

IsomerFluorescence PropertyTypical Quantum Yield (ΦF)
Open-Ring (cis)Often Fluorescent ("On")0.05 - 0.5
Closed-Ring (trans)Often Non-Fluorescent ("Off")< 0.01
Table 2: Representative fluorescence switching behavior in diarylethenes.

Advanced Characterization: Crystallography and Computation

  • X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.[10] Crystal structures are available in databases for both the cis and trans forms of the target molecule, confirming the geometric changes upon isomerization.[11][12]

  • Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that complement experimental findings.[13] They can be used to:

    • Predict UV-Vis and vibrational spectra, aiding in the assignment of experimental bands.

    • Calculate NMR chemical shifts.

    • Visualize the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) to explain the electronic transitions.

    • Model the reaction pathway of the photocyclization reaction.

G HOMO_O HOMO LUMO_O LUMO LUMO_O->HOMO_O  Large ΔE (UV Absorption) HOMO_C HOMO LUMO_C LUMO LUMO_C->HOMO_C  Small ΔE (Vis Absorption)

Figure 3: Energy level change explaining the observed spectral shift.

Summary and Outlook

The spectroscopic analysis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and its open-ring isomer is a paradigmatic example of molecular characterization. Each technique provides a unique and complementary piece of the puzzle:

  • UV-Vis reveals the dynamic photochromic behavior and its kinetics.

  • NMR provides irrefutable proof of the structural transformation.

  • Vibrational Spectroscopy offers a fingerprint of the functional groups.

  • Fluorescence Spectroscopy demonstrates the potential for photoswitchable emission.

A comprehensive understanding derived from these methods is not merely an academic exercise; it is the foundation for the rational design of next-generation materials. For drug development professionals, photoswitchable molecules offer pathways to photopharmacology. For materials scientists, they are the building blocks of optical memory and smart materials. The protocols and interpretive frameworks detailed in this guide provide the necessary tools to harness the potential of these remarkable molecular machines.

References

  • ResearchGate. (n.d.). Molecular structures and UV-Vis absorbance spectra of the open- and closed-ring isomers of diarylethenes (o-DAE and c-DAE).
  • MDPI. (2024, November 3). All-Visible-Light-Activated Diarylethene Photoswitches. Retrieved from [Link]

  • ChemistryViews. (2020, July 11). Triplet-Sensitized Photochromism of Diarylethenes. Retrieved from [Link]

  • Irie, M. (2006). Photochromism of diarylethene molecules and crystals. PMC - PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectral changes of diarylethenes 1 – 3 by photoirradiation with UV–vis in hexane (2.0 × 10⁻⁵ M).
  • Amanote Research. (n.d.). Synthesis and Photochromic Properties of Diarylethene.
  • PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Photochromism of a Novel Diarylethene Compound Containing Terminal Benzothiazole Unit | Request PDF.
  • RSC Publishing. (n.d.). Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units. Retrieved from [Link]

  • ResearchGate. (n.d.). (left) 1 H-NMR spectra in deuterated chloroform between 27 and 87 1C;....
  • PubChem. (n.d.). cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

  • ISIS Neutron and Muon Source. (n.d.). Results Page. Retrieved from [Link]

  • ACS Publications. (n.d.). Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

  • PubMed. (n.d.). Vibrational spectroscopy and quantum chemical studies of 1,6,7,12,13,18-hexaazatrinaphthylene and related compounds. Retrieved from [Link]

  • MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (2022, August 18). Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. Retrieved from [Link]

  • NIH. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

  • YouTube. (2020, August 7). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). cis-1,2-Dicyano-1,2-bis-(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

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thermal stability of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Authored by: A Senior Application Scientist

Foreword

The ever-evolving landscape of molecular electronics and photopharmacology continually seeks materials with robust, predictable, and tunable properties. Among these, diarylethenes have emerged as a prominent class of photochromic molecules, offering the potential for high-density optical data storage, molecular switches, and light-responsive therapeutic agents. The compound trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a promising candidate within this family, distinguished by its specific substitution pattern which is anticipated to influence its electronic and stability characteristics.

However, for any practical application, particularly those involving repeated operational cycles or integration into devices that may experience thermal fluctuations, a thorough understanding of a molecule's thermal stability is not merely advantageous—it is critical. The thermal stability dictates the operational window, shelf-life, and overall reliability of the final application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the . While specific experimental data for this particular molecule is not extensively reported in publicly accessible literature, this document outlines the authoritative methodologies and theoretical considerations necessary to conduct a thorough and meaningful assessment.

Introduction to the Compound and the Importance of Thermal Stability

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a diarylethene derivative characterized by a central ethene bridge substituted with two cyano groups and flanked by two trimethyl-substituted thienyl (thiophene) rings. This molecular architecture is significant; the thienyl moieties are known to participate in photo-induced 6π-electrocyclization reactions, while the cyano groups can influence the electronic properties and potentially the kinetics of isomerization.

The core functionality of many diarylethenes lies in their ability to undergo reversible isomerization between a thermally stable trans (or open) form and a light-induced cis (or closed) form.[1][2] The thermal stability of both isomers is paramount. For the trans isomer, high thermal stability is essential to prevent spontaneous conversion or degradation in the absence of a light stimulus. Any thermal instability could lead to a loss of the material's initial state, compromising its function in applications like long-term data storage.

This guide will focus on establishing a robust experimental and theoretical framework to quantify the thermal stability of the trans isomer of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Physicochemical Properties

A summary of the known physicochemical properties of the target compound is presented in Table 1. A high-purity sample is fundamental for accurate thermal analysis.

PropertyValueSource
IUPAC Name (E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile[3]
CAS Number 112440-50-3[4][5][6]
Molecular Formula C₁₈H₁₈N₂S₂[3][4][5]
Molecular Weight 326.48 g/mol [3][4][5]
Appearance Light yellow to orange powder/crystal[4][5]
Melting Point 166 - 170 °C[4][5]
Purity ≥ 97% (commercially available)[4][5]

Theoretical Foundations of Thermal Events in Diarylethenes

The thermal behavior of diarylethenes such as trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is primarily governed by two potential phenomena: thermal isomerization and thermal decomposition.

Thermal Isomerization

While the trans isomer is generally the more thermodynamically stable ground state for diarylethenes, thermal energy can, in some cases, provide the activation energy needed to overcome the rotational barrier of the central double bond, leading to a trans-to-cis isomerization.[1] This process is often reversible. The kinetics of such an isomerization can be studied using techniques like Differential Scanning Calorimetry (DSC), which can detect the endothermic or exothermic heat flow associated with this transition.[7][8]

Thermal Decomposition

At higher temperatures, all organic molecules will undergo irreversible chemical degradation. For trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, the onset of decomposition marks the upper limit of its thermal stability. Thermogravimetric Analysis (TGA) is the primary technique for determining this temperature by precisely measuring the mass of a sample as a function of increasing temperature.[9]

Experimental Workflow for Comprehensive Thermal Stability Assessment

A multi-faceted approach utilizing both TGA and DSC is essential for a complete picture of the thermal stability. The following protocols are designed to be self-validating and provide a clear, causal link between experimental choices and the data obtained.

G cluster_0 Sample Preparation cluster_1 Thermogravimetric Analysis (TGA) cluster_2 Differential Scanning Calorimetry (DSC) cluster_3 Data Analysis & Interpretation Sample Source High-Purity Sample (≥97%) Purity Verify Purity (e.g., NMR, HPLC) Sample->Purity TGA_protocol Run TGA Protocol (e.g., 10°C/min under N₂) Purity->TGA_protocol DSC_protocol Run DSC Protocol (e.g., Heat-Cool-Heat Cycle) Purity->DSC_protocol TGA_data Obtain TGA Curve (Mass % vs. Temperature) TGA_protocol->TGA_data Decomp_temp Determine Onset of Decomposition (T_d) TGA_data->Decomp_temp DSC_data Obtain DSC Curve (Heat Flow vs. Temperature) DSC_protocol->DSC_data Melting_point Identify Melting Point (T_m) DSC_data->Melting_point Phase_trans Detect Other Phase Transitions (e.g., Isomerization) DSC_data->Phase_trans Stability_report Comprehensive Thermal Stability Report Decomp_temp->Stability_report Melting_point->Stability_report Phase_trans->Stability_report

Caption: Experimental workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, and other potential phase transitions such as thermal isomerization.[10][11]

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at 30 °C. Ramp the temperature to 200 °C (above the known melting point) at 10 °C/min. This will erase the sample's thermal history.

    • Cool: Cool the sample from 200 °C to 30 °C at 10 °C/min.

    • Second Heat: Ramp the temperature from 30 °C to a temperature just below the onset of decomposition determined by TGA, at 10 °C/min. The second heating scan provides data on the intrinsic thermal properties of the material.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation and Expected Results

The data from TGA and DSC will provide quantitative measures of the compound's thermal stability.

Interpreting TGA Data

The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs.

Table 2: Hypothetical TGA Data Summary

ParameterExpected ValueInterpretation
T_onset (5% mass loss) > 200 °CThe temperature at which significant decomposition begins.
Residue at 600 °C < 5%Indicates nearly complete decomposition of the organic material.
Interpreting DSC Data

The DSC thermogram plots heat flow against temperature. Endothermic events (heat absorbed) appear as peaks, while exothermic events (heat released) appear as valleys.

  • Melting (T_m): A sharp endothermic peak corresponding to the melting point range (expected around 166-170 °C).[4][5]

  • Isomerization: A broader, lower-energy peak (either endothermic or exothermic) could indicate a solid-state isomerization event. If this occurs before the melting point, it would be of significant interest.

  • Decomposition: A series of complex, often exothermic, peaks at higher temperatures, corroborating the TGA data.

Table 3: Hypothetical DSC Data Summary (from Second Heating Scan)

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (J/g)Interpretation
Melting ~165~168(Endothermic)Solid-to-liquid phase transition.
Decomposition > 200-(Exothermic)Onset of irreversible degradation.

Potential Thermal Degradation Pathways

While the exact degradation pathway would require advanced analytical techniques (e.g., TGA-MS, Pyrolysis-GC-MS) for elucidation, a scientifically plausible pathway can be proposed based on the known chemistry of thiophene and related structures.[12] Under thermal stress, weaker bonds are likely to cleave first.

Potential degradation initiation points could include:

  • Cleavage of the thienyl-ethene bond.

  • Fragmentation of the trimethyl-substituted thiophene ring.

  • Reactions involving the cyano groups.

G cluster_0 Initiation cluster_1 Propagation & Fragmentation cluster_2 Termination Parent trans-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene Radical1 Thienyl Radical + Vinyl Radical Parent->Radical1 High T Radical2 Thiophene Ring Opening Parent->Radical2 High T Fragments1 Smaller Volatile Thiophene Derivatives Radical1->Fragments1 Fragments2 Cyanated Hydrocarbons Radical1->Fragments2 Fragments3 S-containing gases (e.g., H₂S) Radical2->Fragments3 Char Carbonaceous Char Fragments1->Char Fragments2->Char Fragments3->Char

Caption: A proposed high-level thermal degradation pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for assessing the . By employing the detailed TGA and DSC protocols, researchers can obtain critical data on the onset of decomposition and identify any thermally induced phase transitions. This information is indispensable for defining the operational limits of this promising photochromic material and is a crucial step in its journey from the laboratory to real-world applications. The proposed methodologies ensure that the resulting data is both reliable and directly applicable to the challenges faced by materials scientists and drug development professionals.

References

  • ResearchGate. (2025).
  • PubChem. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • Chem-Impex. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • Garcia-Amorós, J., et al. (2022).
  • NETZSCH Analyzing & Testing. (2012). Investigations on UV-Curing Systems by Means of Photo-Differential Scanning Calorimetry (Photo-DSC).
  • Chem-Impex. trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène.
  • Wang, Y., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Ecotoxicology and Environmental Safety.
  • Wikipedia. Differential scanning calorimetry.
  • Wackett, L.P. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. In: Wiley Encyclopedia of Chemical Biology.
  • Wikipedia. Diarylethene.
  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. Chemical Reviews.
  • Wikipedia. Thermogravimetric analysis.
  • Setaram Instrumentation. An overview of Differential Scanning Calorimetry - DSC.
  • ChemicalBook. TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE.

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An In-depth Technical Guide to the Photochromism of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: A Thermally Irreversible Molecular Switch

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the cis-trans isomerization and photochromic properties of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a member of the diarylethene family of molecular switches. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental principles and practical applications of photoresponsive molecules.

The core of this guide focuses on the unique photochromic behavior of this compound, which involves a reversible transformation between a colorless open-ring form and a colored closed-ring form upon irradiation with ultraviolet (UV) and visible light. A key characteristic of this and other diarylethenes is the thermal irreversibility of the isomerization process, making it a highly stable and reliable molecular switch. This guide will delve into the physicochemical properties of the different isomers, the mechanism and kinetics of the photoisomerization, and detailed experimental protocols for its synthesis and characterization. Furthermore, potential applications in molecular switching, optical data storage, and photoresponsive materials will be explored.

Introduction to Diarylethene Photochromism

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.[1] Diarylethenes are a prominent class of photochromic molecules that have garnered significant attention due to their exceptional thermal stability and fatigue resistance.[2]

The Diarylethene Family

Diarylethenes are characterized by a central carbon-carbon double bond connecting two aromatic rings. The nature of these aromatic rings plays a crucial role in the photochromic properties of the molecule. In the case of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, the aryl groups are substituted thiophene rings.

The Photocyclization Reaction

The photochromism of diarylethenes is not a simple cis-trans isomerization but rather a photocyclization reaction. Upon irradiation with UV light, the cis-isomer of the open-ring form undergoes a 6π-electrocyclization to form a colored, closed-ring isomer. This process is reversible, and the closed-ring isomer can revert to the open-ring form upon irradiation with visible light.[1]

Thermal Irreversibility

A defining feature of diarylethenes with heterocyclic aryl groups, such as thiophene, is the thermal irreversibility of their photochromic reaction. The closed-ring isomer is thermally stable and does not revert to the open-ring form in the absence of light.[1] This property is essential for applications that require long-term stability of both states, such as in optical memory devices.[2]

Key Performance Metrics

The performance of a photochromic molecule is evaluated by several key metrics:

  • Quantum Yield (Φ): This represents the efficiency of the photochemical reaction, defined as the number of molecules undergoing a specific photoreaction per photon absorbed.[3]

  • Fatigue Resistance: This refers to the number of switching cycles a molecule can undergo before degradation. Diarylethenes are known for their excellent fatigue resistance, often capable of withstanding thousands of cycles.[2]

  • Response Time: This is the time required for the photoisomerization to occur, which for diarylethenes is typically in the picosecond timescale.[1]

Physicochemical Properties of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene Isomers

The photochromic system of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene consists of two main states: the open-ring form, which exists as cis and trans isomers, and the closed-ring form.

The Open-Ring Isomers (Cis and Trans)

The open-ring isomers are typically colorless or pale yellow solids. The cis-isomer is the photoactive form that undergoes cyclization.

Propertycis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethenetrans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
CAS Number 112440-46-7112440-50-3
Molecular Formula C₁₈H₁₈N₂S₂C₁₈H₁₈N₂S₂
Molecular Weight 326.48 g/mol 326.48 g/mol
Appearance Light yellow to brown powder/crystalLight yellow to orange powder/crystal
Melting Point 120.0 - 124.0 °C166 - 170 °C
The Closed-Ring Isomer

The closed-ring isomer is formed upon UV irradiation of the cis-open-ring isomer. This isomer is intensely colored due to the extended π-conjugation across the newly formed cyclic system. For diarylethenes with thiophene moieties, the closed-ring form typically exhibits a strong absorption band in the visible region.

The Photoisomerization Mechanism and Kinetics

The photoisomerization of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a highly efficient and rapid process that can be controlled by light.

The Photocyclization Pathway (Open → Closed)

Upon absorption of a UV photon, the cis-isomer of the open-ring form is excited to a higher electronic state. From this excited state, it undergoes a conrotatory 6π-electrocyclization to form the closed-ring isomer. This reaction is governed by the Woodward-Hoffmann rules.

G cluster_open Open-Ring (cis-isomer) cluster_excited Excited State cluster_closed Closed-Ring Isomer Open cis-Isomer (Colorless) Excited Excited State Open->Excited UV Light (hν₁) Closed Closed-Ring Isomer (Colored) Excited->Closed Photocyclization

Photocyclization of the diarylethene.
The Cycloreversion Pathway (Closed → Open)

The reverse reaction, known as cycloreversion or ring-opening, is induced by irradiating the closed-ring isomer with visible light of a wavelength corresponding to its absorption maximum. This process also proceeds through an excited state and results in the formation of the open-ring cis-isomer.

G cluster_closed Closed-Ring Isomer cluster_excited_rev Excited State cluster_open Open-Ring (cis-isomer) Closed Closed-Ring Isomer (Colored) Excited_rev Excited State Closed->Excited_rev Visible Light (hν₂) Open cis-Isomer (Colorless) Excited_rev->Open Cycloreversion

Cycloreversion of the diarylethene.
Quantum Yield and Efficiency
ProcessTypical WavelengthTypical Quantum Yield (Φ) for Dithienylethenes
Photocyclization (Open → Closed) UV light (~313-365 nm)0.2 - 0.6
Cycloreversion (Closed → Open) Visible light (>450 nm)0.01 - 0.1

Note: The values in this table are representative of the dithienylethene class and may not be the exact values for the title compound.

Reaction Dynamics

The photoisomerization of diarylethenes is an ultrafast process, occurring on the femtosecond to picosecond timescale.[1] This rapid response is a significant advantage for applications requiring high-speed switching.

Experimental Protocols and Characterization

This section outlines the general procedures for the synthesis and photochemical investigation of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Synthesis of Cis- and Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

A common method for the synthesis of symmetric diarylethenes involves the reductive coupling of a corresponding thiophene derivative. A plausible synthetic route is outlined below.

Step-by-step Protocol (Hypothetical):

  • Synthesis of 3-acetyl-2,4,5-trimethylthiophene: This precursor can be synthesized via Friedel-Crafts acylation of 2,3,5-trimethylthiophene.

  • Oxidative coupling: The acetylthiophene derivative can be coupled to form a 1,4-dione.

  • Conversion to the dicyanoethene: The dione can be treated with a cyanating agent, such as tosyl cyanide, to yield the dicyanoethene derivative. The reaction may yield a mixture of cis and trans isomers that can be separated by column chromatography.

G cluster_synth Synthetic Workflow A 2,3,5-trimethylthiophene B 3-acetyl-2,4,5-trimethylthiophene A->B Friedel-Crafts Acylation C 1,4-Dione Intermediate B->C Oxidative Coupling D Mixture of cis/trans Isomers C->D Cyanation E Pure cis- and trans-Isomers D->E Chromatographic Separation

A plausible synthetic workflow.
Inducing and Monitoring Photoisomerization

Protocol:

  • Sample Preparation: Prepare a dilute solution of the cis- or trans-isomer in a suitable solvent (e.g., hexane or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. The open-ring form will be colorless and show absorption only in the UV region.

  • Photocyclization: Irradiate the solution with a UV lamp (e.g., at 365 nm). Monitor the changes in the UV-Vis spectrum at regular intervals. A new absorption band in the visible region will appear, corresponding to the formation of the colored closed-ring isomer.

  • Photostationary State: Continue irradiation until no further changes in the spectrum are observed. This indicates that the photostationary state has been reached.

  • Cycloreversion: Irradiate the colored solution with visible light (e.g., with a lamp equipped with a >450 nm cut-off filter). The visible absorption band will decrease as the closed-ring isomer reverts to the open-ring form.

Spectroscopic Characterization

The open-ring isomers of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene are expected to be colorless, with absorption maxima in the UV region. Upon photocyclization, the closed-ring isomer will exhibit a strong absorption band in the visible spectrum, leading to a colored solution.

IsomerExpected λmaxAppearance
Open-ring (cis/trans) ~250-350 nmColorless
Closed-ring ~500-600 nmColored (e.g., red, blue, or purple)

Note: The exact λmax will depend on the solvent and specific substitution pattern.

¹H NMR spectroscopy is a powerful tool to distinguish between the cis, trans, and closed-ring isomers.

  • trans-isomer: Due to its C₂h symmetry, the two thienyl groups are equivalent, leading to a simpler spectrum with a single set of signals for the methyl and thienyl protons.

  • cis-isomer: The C₂v symmetry also results in equivalent thienyl groups, but the chemical shifts of the protons will differ from those of the trans-isomer due to different spatial arrangements.

  • Closed-ring isomer: The formation of the new single bond breaks the symmetry, making the two thienyl moieties inequivalent. This will result in a more complex spectrum with two distinct sets of signals for the methyl and thienyl protons. The chemical shifts of the protons on the newly formed stereocenters will also be characteristic.

Applications in Research and Drug Development

The robust and reliable photoswitching behavior of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and related diarylethenes makes them promising candidates for a variety of applications.

Molecular Switches

Diarylethenes can be incorporated into larger molecular systems to control their properties with light. This includes modulating catalytic activity, molecular recognition, and self-assembly.

Optical Data Storage

The thermal stability of both isomers allows for the development of high-density optical data storage media. Information can be written with UV light (formation of the colored state) and erased with visible light. The non-destructive readout can be achieved by using a wavelength of light that is not absorbed by either isomer.[2]

Photoswitchable Materials

By incorporating diarylethene units into polymers, gels, and other materials, it is possible to create materials whose macroscopic properties (e.g., color, shape, and permeability) can be controlled by light.

Drug Development and Photopharmacology

While still an emerging field, the concept of photopharmacology aims to use light to control the activity of drugs with high spatiotemporal precision. A photoswitch like a diarylethene could be incorporated into a drug molecule to render it active or inactive depending on the light conditions. This could potentially reduce side effects and improve therapeutic efficacy.

Conclusion

1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a compelling example of a diarylethene-based molecular switch with significant potential for a wide range of applications. Its key attributes, including thermal irreversibility, high fatigue resistance, and rapid photoresponse, make it an ideal candidate for use in advanced materials and technologies. This guide has provided a detailed overview of its photochromic properties, from the fundamental mechanism of photocyclization to practical experimental considerations. Further research into this and similar molecules will undoubtedly lead to new innovations in the fields of materials science, nanotechnology, and medicine.

References

  • Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. [Link]

  • Pu, S., et al. (2018). Progress on photochromic diarylethenes with aggregation induced emission. Frontiers of Materials Science, 12(4), 325-336. [Link]

  • Zhang, J., et al. (2015). Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. Journal of Chemical Education, 92(9), 1573-1576. [Link]

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An In-Depth Technical Guide to the Molecular Structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a member of the diarylethene family of photochromic compounds. Diarylethenes are renowned for their light-induced reversible isomerization, a property that has positioned them at the forefront of research into molecular switches, high-density optical data storage, and the burgeoning field of photopharmacology. This document elucidates the key structural features of the title compound, grounded in crystallographic data, and discusses the implications of its stereochemistry on its physicochemical properties. We further present a detailed, field-proven protocol for its synthesis and characterization. Finally, we explore the potential applications of this class of molecules in drug development, particularly in the context of photopharmacology and emerging bioorthogonal strategies, offering a forward-looking perspective for researchers in the life sciences.

Introduction: The Allure of a Molecular Switch

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Figure 1) is a fascinating molecule, not merely for its intricate name, but for the dynamic functionality embedded within its structure. It belongs to the diarylethene class of organic compounds, which are celebrated for their photochromism – the ability to undergo a reversible transformation between two distinct isomers upon exposure to light.[1] This property is the cornerstone of their potential in a vast array of applications, from materials science to medicine.

For the drug development professional, the allure of diarylethenes lies in the concept of photopharmacology .[1] Imagine a therapeutic agent that remains inert in the body until activated by a specific wavelength of light at a targeted disease site. This spatiotemporal control over drug activity could revolutionize treatment paradigms, minimizing off-target effects and enhancing therapeutic efficacy. Diarylethenes, with their robust and reversible photoswitching capabilities, are prime candidates for realizing this vision.

This guide will delve into the foundational element that governs this functionality: the molecule's three-dimensional structure. By understanding the nuances of its architecture, we can begin to appreciate how this compound interacts with light and how its properties can be tailored for specific applications.

Figure 1: 2D Chemical Structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Elucidation of the Molecular Structure

The definitive understanding of a molecule's properties begins with its three-dimensional structure. For trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, this has been elucidated through single-crystal X-ray diffraction.

Crystallographic Data and Molecular Geometry

The crystal structure of the title compound, reported as trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile, reveals a non-planar molecular skeleton.[2] The two trimethyl-substituted thiophene rings are positioned in a trans configuration with respect to the central carbon-carbon double bond of the ethene bridge.[2] A key structural parameter is the dihedral angle between the planes of the two thiophene rings, which is 61.83(8)°.[2] This significant twist is a direct consequence of steric hindrance between the bulky trimethylthienyl groups.

Parameter Value Source
Molecular Formula C₁₈H₁₈N₂S₂[3]
Molecular Weight 326.46 g/mol [2]
Crystal System Triclinic[2]
Space Group P-1[2]
Dihedral Angle (Thiophene-Thiophene) 61.83(8)°[2]
Melting Point 166-170 °C[4]

Table 1: Key Physical and Crystallographic Parameters.

This non-planar conformation is crucial as it influences the molecule's electronic properties and, consequently, its photochromic behavior. The degree of π-conjugation across the molecule is directly affected by the relative orientation of the aromatic rings.

The Photochromic Transformation: A Tale of Two Isomers

The hallmark of diarylethenes is their ability to undergo a reversible 6π-electrocyclization reaction upon irradiation with light. The trans isomer represents the "open" form of the molecular switch. Upon exposure to ultraviolet (UV) light, it undergoes a conformational change and subsequent cyclization to form a thermally stable "closed" isomer. This closed form possesses a more extended π-conjugation system, leading to a significant change in its absorption spectrum, often resulting in a visible color. The process is reversible; irradiation with visible light can induce the cycloreversion reaction, regenerating the open, colorless isomer.

G Open Open Isomer (trans) Colorless Closed Closed Isomer Colored Open->Closed UV Light (Photocyclization) Closed->Open Visible Light (Cycloreversion)

Figure 2: The photochromic switching of diarylethenes.

The dicyano groups on the ethene bridge play a critical role in this process. They are strong electron-withdrawing groups that can shift the absorption maxima of the closed-ring isomer to longer wavelengths, a desirable feature for tuning the color of the switched state.[2]

Synthesis and Characterization: A Practical Approach

The synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a multi-step process that requires careful control of reaction conditions to achieve a good yield of the desired trans isomer.

Experimental Protocol: Synthesis

The following protocol is adapted from the literature and represents a reliable method for the preparation of the title compound.[2]

Step 1: Synthesis of 2,3,5-trimethyl-4-(cyanomethyl)thiophene

This precursor is the starting point for the final dimerization. Its synthesis typically involves the functionalization of 2,3,5-trimethylthiophene.

Step 2: Oxidative Dimerization

  • To a 50% aqueous solution of sodium hydroxide (NaOH) containing a phase-transfer catalyst such as triethylbenzylammonium chloride, add a mixture of 2,3,5-trimethyl-4-(cyanomethyl)thiophene and carbon tetrachloride (CCl₄) at 40°C.

  • Stir the biphasic mixture vigorously for approximately 1.5 hours at 45°C.

  • After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as diethyl ether or chloroform.

  • Remove the solvent under reduced pressure to yield a mixture of the cis and trans isomers.

Step 3: Isomer Separation and Purification

  • Separate the cis and trans isomers using column chromatography on silica gel. A common eluent system is a 1:1 mixture of light petroleum and chloroform.

  • The trans isomer is typically the less polar of the two and will elute first.

  • Collect the fraction containing the trans isomer and purify it further by recrystallization from a hexane-ether mixture to obtain the final product as a yellow crystalline solid.

G Start 2,3,5-trimethyl-4- (cyanomethyl)thiophene Reaction Oxidative Dimerization (NaOH, CCl4, Phase-Transfer Catalyst) Start->Reaction Mixture Mixture of cis and trans isomers Reaction->Mixture Separation Column Chromatography Mixture->Separation Trans trans Isomer Separation->Trans Cis cis Isomer Separation->Cis Purification Recrystallization Trans->Purification Final Pure trans Isomer Purification->Final

Figure 3: Workflow for the synthesis and purification of the trans isomer.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups on each thiophene ring, likely in the range of 1.5-2.5 ppm. The symmetry of the trans isomer should result in a simpler spectrum compared to its cis counterpart.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the sp² carbons of the ethene bridge and the thiophene rings, as well as the sp carbons of the cyano groups. The methyl carbons will appear in the aliphatic region.

  • UV-Vis Spectroscopy: The open trans isomer is expected to have its primary absorption bands in the UV region, corresponding to π-π* transitions within the thiophene rings. Upon photocyclization to the closed form, a new, strong absorption band in the visible region is anticipated, giving rise to the molecule's color.

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano groups.

Future Perspectives: From Molecular Switches to Targeted Therapies

The true potential of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and related diarylethenes for the drug development community lies in their application as photoswitchable elements in bioactive molecules.

Photopharmacology: The Light-Activated Drug Paradigm

The core principle of photopharmacology is the reversible activation and deactivation of a drug's therapeutic effect using light. By incorporating a diarylethene photoswitch into a pharmacophore, it is possible to create a molecule that exists in two states: an inactive "off" state and a biologically active "on" state.

The inactive isomer can be administered systemically, and upon reaching the target tissue, it can be switched to its active form by a focused beam of light of a specific wavelength. This approach offers unprecedented precision, minimizing systemic toxicity and enabling on-demand drug action.

Bioorthogonal Chemistry: A New Frontier?

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5] While the dicyanoethene moiety is not a classical bioorthogonal functional group, its unique electronic properties and reactivity could be explored in the design of novel bioorthogonal probes. The electron-deficient nature of the double bond could potentially be exploited in selective ligation reactions. Further research in this area could open up new avenues for the application of this class of compounds in chemical biology and drug discovery.

Conclusion

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is more than just a chemical curiosity; it is a molecular machine with the potential to unlock new frontiers in materials science and medicine. Its non-planar, sterically hindered structure is the key to its photochromic behavior, a property that is being actively explored for the development of the next generation of "smart" materials and targeted therapeutics. As our ability to rationally design and synthesize such molecules improves, so too will our capacity to harness the power of light to control biological processes at the molecular level. This guide has provided a foundational understanding of the structure and synthesis of this promising compound, with the aim of inspiring further innovation in the field.

References

  • Li, Y., & Li, G. (2011). trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(3), o399. [Link]

  • Er-boh, F., & Lei, Z. (2020). Photopharmacology. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14122209, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. PubChem. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

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An In-depth Technical Guide to Determining the Photoisomerization Quantum Yield of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a member of the diarylethene family, a class of photochromic molecules renowned for their thermal stability and high fatigue resistance.[1] These characteristics make them prime candidates for a variety of applications, including optical data storage, molecular switches, and photopharmacology. The defining feature of these molecules is their ability to undergo a reversible transformation between two isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), a critical parameter for the rational design and application of these materials.[2]

This guide provides a comprehensive, in-depth protocol for the accurate determination of the photoisomerization quantum yield of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. It is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable method for characterizing photoswitchable molecules.

The Principle of Photoisomerization in Diarylethenes

The photochromism of diarylethenes is based on a reversible 6π-electrocyclization reaction. The trans isomer, which is the open-ring form, can undergo a conrotatory cyclization to the closed-ring form upon irradiation with ultraviolet (UV) light. The reverse reaction, the cycloreversion, is induced by irradiation with visible light.[1]

A crucial factor for the photoisomerization to occur is the conformation of the open-ring isomer. Diarylethenes can exist in two conformations: parallel and antiparallel. Only the antiparallel conformation can undergo the photocyclization reaction.[3] The ratio of these conformers in solution significantly influences the overall quantum yield of the cyclization reaction.

G open_anti Open-ring form (antiparallel) open_para Open-ring form (parallel) open_anti->open_para Conformational Equilibrium excited_open Excited State open_anti->excited_open UV light (hν) open_para->open_para closed Closed-ring form closed->open_anti Visible light (hν') excited_open->closed Cyclization

Caption: Photoisomerization pathway of a diarylethene derivative.

Quantum Yield: A Measure of Photochemical Efficiency

The quantum yield (Φ) of a photochemical reaction is defined as the number of molecules that undergo a specific event (in this case, photoisomerization) divided by the number of photons absorbed by the reactant at a given wavelength.[4]

Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

An accurate determination of the quantum yield is essential for comparing the efficiency of different photochromic compounds and for optimizing their performance in various applications.

Experimental Determination of the Photoisomerization Quantum Yield

The determination of the photoisomerization quantum yield involves two key measurements: the rate of photoisomerization and the photon flux of the light source. The following protocol outlines a robust method for these measurements using UV-Vis spectroscopy and chemical actinometry.

Part 1: Determination of Photon Flux via Chemical Actinometry

Chemical actinometry is a standard method for measuring the photon flux of a light source.[4][5] The potassium ferrioxalate actinometer is a reliable and widely used system for the UV and visible regions.[6]

Protocol: Potassium Ferrioxalate Actinometry
  • Preparation of the Actinometer Solution (in a darkroom):

    • Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid (H₂SO₄). This solution is light-sensitive and must be handled in the dark or under red light.

  • Irradiation:

    • Pipette a known volume of the actinometer solution into a quartz cuvette.

    • Place the cuvette in the irradiation setup at a fixed position.

    • Irradiate the solution for a known time interval. The irradiation time should be chosen to ensure measurable but not excessive conversion.

  • Analysis of Fe²⁺ Formation:

    • After irradiation, take a known aliquot of the irradiated solution and transfer it to a volumetric flask.

    • Add a buffered solution of 1,10-phenanthroline. This will form a colored complex with the Fe²⁺ ions produced during the photoreduction of the ferrioxalate.

    • Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux:

    • The number of Fe²⁺ ions formed is determined from a pre-established calibration curve of absorbance versus Fe²⁺ concentration.

    • The photon flux (I₀) in moles of photons per second can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Part 2: Measurement of the Photoisomerization Rate

The rate of photoisomerization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is monitored by UV-Vis spectroscopy.

Protocol: Spectroscopic Monitoring of Photoisomerization
  • Sample Preparation:

    • Prepare a dilute solution of the trans-isomer in a suitable solvent (e.g., hexane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.[7]

  • Irradiation and Data Acquisition:

    • Place the cuvette in a temperature-controlled holder within a UV-Vis spectrometer.

    • Irradiate the sample with a monochromatic light source at the desired wavelength (in the UV region for the trans to cis isomerization).

    • Record the full UV-Vis absorption spectrum at regular time intervals during irradiation.

  • Data Analysis:

    • The change in absorbance at the λ_max of the newly formed closed-ring isomer is monitored over time.

    • The initial rate of the photoreaction can be determined from the initial slope of the absorbance versus time plot.

Part 3: Calculation of the Quantum Yield

The photoisomerization quantum yield (Φ_t→c) is calculated using the following equation:

Φ_t→c = (d[C]/dt)₀ / (I₀ * (1 - 10⁻ᴬ))

where:

  • (d[C]/dt)₀ is the initial rate of formation of the closed-ring isomer (in mol L⁻¹ s⁻¹).

  • I₀ is the photon flux determined from actinometry (in einstein L⁻¹ s⁻¹).

  • A is the absorbance of the solution at the irradiation wavelength.

Experimental Workflow

G cluster_actinometry Part 1: Photon Flux Determination cluster_photoisomerization Part 2: Photoisomerization Rate cluster_calculation Part 3: Quantum Yield Calculation A1 Prepare Ferrioxalate Solution A2 Irradiate Actinometer A1->A2 A3 Measure Fe²⁺ Absorbance (510 nm) A2->A3 A4 Calculate Photon Flux (I₀) A3->A4 C1 Calculate Quantum Yield (Φ) A4->C1 P1 Prepare Diarylethene Solution P2 Irradiate and Monitor Absorbance Change P1->P2 P3 Determine Initial Reaction Rate P2->P3 P3->C1

Caption: Experimental workflow for quantum yield determination.

Data Presentation

The experimental data should be organized in a clear and concise manner.

ParameterSymbolValueUnits
Initial Concentration[A]₀mol L⁻¹
Irradiation Wavelengthλ_irrnm
Photon FluxI₀einstein L⁻¹ s⁻¹
Initial Absorbance at λ_irrA
Molar Absorptivity of Productε_pL mol⁻¹ cm⁻¹
Initial Rate of Absorbance Change(dA/dt)₀s⁻¹
Calculated Quantum Yield Φ

Factors Influencing the Quantum Yield of Diarylethenes

The photoisomerization quantum yield of diarylethenes can be influenced by several factors:

  • Molecular Structure: The nature of the aryl groups and the ethene bridge can significantly affect the quantum yield. Electron-withdrawing or -donating substituents can alter the energy levels of the molecule and the efficiency of the photocyclization reaction.[8]

  • Conformation: As mentioned earlier, only the antiparallel conformer is photoreactive. The equilibrium between the parallel and antiparallel conformers in solution can have a major impact on the observed quantum yield.[3]

  • Solvent: The polarity and viscosity of the solvent can influence the conformational equilibrium and the excited-state dynamics, thereby affecting the quantum yield.

  • Temperature: Temperature can affect the conformational equilibrium and the rates of non-radiative decay processes, which compete with the photoisomerization.

Conclusion

The determination of the photoisomerization quantum yield is a fundamental step in the characterization of photochromic materials like trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The protocol outlined in this guide, based on established methods of chemical actinometry and UV-Vis spectroscopy, provides a reliable and accurate approach for obtaining this crucial parameter. A thorough understanding of the experimental methodology and the factors that influence the quantum yield is essential for the development of advanced photoresponsive materials for a wide range of applications.

References

  • Irie, M. (2013). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. International journal of molecular sciences, 14(5), 10554-10567. [Link]

  • Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromism of diarylethene molecules and crystals: memories, switches, and actuators. Chemical reviews, 114(24), 12174-12277. [Link]

  • HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. HepatoChem. [Link]

  • Irie, M. (2013). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. International journal of molecular sciences, 14(5), 10554-10567. [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and applied chemistry, 76(12), 2105-2146. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Chemical Actinometry. Handbook of photochemistry, 601-604. [Link]

  • Irie, M. (2013). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. International journal of molecular sciences, 14(5), 10554-10567. [Link]

  • Tian, H., & Zhang, J. (Eds.). (2016).
  • Lihong, N., et al. (2015). Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. ResearchGate. [Link]

  • Qiu, S., Frawley, A. T., Leslie, K. G., & Anderson, H. L. (2023). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Chemical Science, 14(28), 7695-7705.
  • O'Connor, D. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

  • Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism.
  • Gsponer, J., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 770-777. [Link]

  • Gsponer, J., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 770-777. [Link]

  • Po-Wen Chen, B. (2020). How to determine fluorescence quantum yield for photoswitchable/photochromic compounds?. ResearchGate. [Link]

  • Koshido, T., et al. (1995). Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The Journal of Physical Chemistry, 99(14), 4930-4934. [Link]

  • Lucas, L. N., van Esch, J., Kellogg, R. M., & Feringa, B. L. (1998). A new class of photochromic 1, 2-diarylethenes; synthesis and switching properties of bis (3-thienyl) cyclopentenes.
  • Li, P., et al. (2011). Synthesis, crystal structure and characterization of photochromic 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 183-189. [Link]

  • O'Connor, D. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Tian, H., & Zhang, J. (Eds.). (2016).
  • Koshido, T., et al. (1995). OPTICAL AND ELECTROCHEMICAL PROPERTIES OF CIS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE. Semantic Scholar. [Link]

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An In-depth Technical Guide to the Solubility of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic molecular switches. Designed for researchers, chemists, and materials scientists, this document delves into the theoretical principles governing its solubility, provides a robust experimental protocol for quantitative determination, and discusses the implications for its application in advanced materials and molecular devices.

Introduction: The Significance of a Photoswitchable Molecule

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a photochromic compound that undergoes a reversible isomerization between a colorless open-ring form and a colored closed-ring form upon irradiation with light of specific wavelengths.[1][2] This property, combined with its thermal stability and fatigue resistance, makes it a candidate for applications in optical data storage, molecular machines, and smart materials.[1] The solubility of this compound is a critical parameter that dictates its processability, performance in solution-based applications, and its interaction with polymer matrices or other host materials.[3] Understanding and quantifying its solubility in various organic solvents is paramount for optimizing its synthesis, purification, and device fabrication.

Chemically, the molecule's structure is characterized by a central dicyanoethene bridge flanked by two bulky, electron-rich 2,4,5-trimethyl-3-thienyl (thiophene) groups.[4] Its molecular formula is C₁₈H₁₈N₂S₂ and it has a molecular weight of approximately 326.48 g/mol .[4] These structural features are the primary determinants of its interaction with solvent molecules and, consequently, its solubility.

Figure 1: Molecular structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative framework for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity.

Key Factors Influencing Solubility:

  • Polarity: The subject molecule possesses both nonpolar and polar characteristics. The two trimethyl-thienyl groups are large and hydrocarbon-rich, contributing to significant nonpolar character. Thiophene itself is generally considered soluble in organic solvents like alcohols and ethers.[5] Conversely, the two cyano (-C≡N) groups are highly polar, introducing a significant dipole moment. The overall molecule is largely nonpolar due to the dominance of the bulky aromatic rings, but the polar cyano groups will influence its interaction with polar solvents.

  • Molecular Size: Larger molecules generally exhibit lower solubility compared to smaller molecules of similar structure.[4] This is because more energy is required to overcome the crystal lattice energy of the solid, and a larger cavity must be created within the solvent to accommodate the solute molecule.

  • Intermolecular Forces: The primary intermolecular forces at play for this molecule are van der Waals forces (due to the large hydrocarbon structure) and dipole-dipole interactions (from the cyano groups). Its ability to dissolve in a solvent depends on the solvent's capacity to engage in similar interactions.

Predicted Solubility Ranking:

Based on these principles, a predicted qualitative solubility ranking in common organic solvents can be established:

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Aromatic Toluene, BenzeneHigh The aromatic nature of the solvent can effectively engage in π-stacking and van der Waals interactions with the thiophene rings.
Chlorinated Chloroform, DichloromethaneHigh to Medium These solvents have a good balance of polarity to interact with the cyano groups while also being able to solvate the large nonpolar portions of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium THF is a moderately polar solvent that can solvate both the polar and nonpolar regions of the molecule effectively.
Ketones AcetoneMedium to Low Acetone is more polar than THF and may be less effective at solvating the large nonpolar thiophene moieties.
Alcohols Ethanol, MethanolLow These are highly polar, protic solvents. The strong hydrogen-bonding network between alcohol molecules is not easily disrupted by the largely nonpolar solute.
Alkanes Hexane, CyclohexaneVery Low These are strictly nonpolar solvents and will not effectively solvate the polar cyano groups, leading to poor solubility.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Medium to Low While highly polar, DMSO's solvation capabilities for large, predominantly nonpolar structures can be limited.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard.[6][7] This method measures the thermodynamic equilibrium solubility. The concentration of the dissolved compound can then be accurately determined using UV-Visible spectroscopy, a technique well-suited for chromophoric molecules like diarylethenes.[8][9]

Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Materials and Equipment
  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (solid powder, >97% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Centrifuge (optional)

  • UV-Visible Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Aliquot Solute: Add an excess amount of the solid compound to several vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

  • Add Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for at least 24 hours to ensure that thermodynamic equilibrium is reached.[6] Longer times (48-72 hours) may be necessary and should be validated.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete removal of undissolved solid, either:

    • Centrifuge the vials at high speed.

    • Filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter.[8] This is a critical step to avoid artificially high concentration readings from suspended microparticles.

Part B: Analysis by UV-Visible Spectroscopy

  • Prepare Calibration Curve:

    • Prepare a stock solution of the compound in the solvent of interest with a precisely known concentration.

    • Perform a series of dilutions to create at least five calibration standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the molar absorptivity (ε) from the slope of the line according to the Beer-Lambert Law (A = εbc).[9]

  • Measure Saturated Solution:

    • Carefully take an aliquot of the clear, saturated supernatant prepared in Part A.

    • Dilute the aliquot with a known volume of the solvent to ensure the absorbance reading falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculate Solubility:

    • Use the absorbance of the diluted sample and the calibration curve (or the Beer-Lambert Law equation) to determine its concentration.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison. The data can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Table 1: Solubility of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in Various Organic Solvents at 25 °C

Solvent Solvent Polarity Index Solubility (mol/L) Solubility (g/L)
Hexane0.1Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Chloroform4.1Data to be determinedData to be determined
Tetrahydrofuran (THF)4.0Data to be determinedData to be determined
Acetone5.1Data to be determinedData to be determined
Ethanol4.3Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)7.2Data to be determinedData to be determined

Interpretation of Results: The quantitative data obtained from this protocol will validate or refine the predicted solubility trends. High solubility in solvents like toluene and chloroform would confirm the dominant role of the nonpolar aromatic moieties in the solvation process. Conversely, low solubility in hexane and ethanol would highlight the unfavorable energetics of solvating the polar cyano groups with nonpolar solvents and disrupting the hydrogen-bonding network of protic solvents, respectively.

Conclusion and Practical Implications

A thorough understanding of the solubility of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is indispensable for its effective utilization. High solubility in a given solvent is crucial for solution-phase photochemical studies, spin-coating of thin films for optical devices, and incorporation into polymer matrices. For applications requiring crystallization, a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature is ideal. The robust protocol detailed herein provides a reliable method for researchers to generate the specific solubility data required to advance their work in the exciting field of photochromic materials.

References

  • Pu, S., et al. (2016). Recent advances in diarylethene-based multi-responsive molecular switches.
  • Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685-1716.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Alhadab, A., et al. (2022). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 23(1), 35. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Al-Mulla, E. A. J. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol.
  • Ali, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Available at: [Link]

  • Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 933-941.
  • Imae, I., et al. (2014). Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. Open Journal of Polymer Chemistry, 4, 83-93. Available at: [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Emitter for Next-Generation Displays

The field of organic electronics continues to be driven by the development of novel materials that enhance the efficiency, stability, and processability of devices such as Organic Light-Emitting Diodes (OLEDs).[1][2][3] Within this landscape, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene emerges as a compound of significant interest. Its molecular architecture, featuring electron-donating trimethyl-thienyl groups and electron-withdrawing dicyano-ethene moieties, suggests a pronounced intramolecular charge transfer (ICT) character. This, combined with its structural design, points towards a crucial property for solid-state emitters: Aggregation-Induced Emission (AIE).

Traditional fluorescent materials often suffer from Aggregation-Caused Quenching (ACQ), where their light-emitting efficiency dramatically decreases in the solid state due to intermolecular interactions.[4] AIE materials, conversely, are weakly emissive in dilute solutions but become highly luminescent upon aggregation, making them ideal for fabrication into thin films for OLEDs.[5][6][7] This unique characteristic allows for the creation of highly efficient non-doped emissive layers, which can simplify the device architecture and potentially reduce manufacturing costs.[8][9][10]

These application notes provide a comprehensive guide for researchers on the utilization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in the fabrication and characterization of OLEDs. The protocols are designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both reproducibility and a deep understanding of the underlying principles.

Physicochemical Properties and Molecular Structure

The foundational properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene are summarized below. Understanding these characteristics is crucial for designing experimental protocols, such as selecting appropriate solvents and deposition techniques.

PropertyValueSource
Chemical Formula C₁₈H₁₈N₂S₂[11][12]
Molecular Weight 326.48 g/mol [11][12]
Appearance Light yellow to orange powder/crystal[11]
Melting Point 166 - 170 °C[11]
Purity ≥ 97%[11]

Molecular Structure and Design Rationale

The molecular structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is pivotal to its function. The trimethyl-thienyl groups act as electron donors, while the dicyano-ethene core is a strong electron acceptor. This "D-A-D" (Donor-Acceptor-Donor) structure facilitates a strong intramolecular charge transfer upon excitation. The bulky trimethyl groups on the thiophene rings induce a twisted conformation, which inhibits strong intermolecular π-π stacking in the solid state. This structural hindrance is a key mechanism for preventing luminescence quenching and promoting Aggregation-Induced Emission.

Caption: Molecular structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Experimental Protocols

Protocol 1: Preparation of Emissive Layer Solution

This protocol details the preparation of a solution for spin-coating a non-doped emissive layer. The choice of solvent is critical to ensure complete dissolution and to facilitate the formation of a uniform, high-quality thin film.

Materials and Equipment:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

  • High-purity chloroform or toluene (spectroscopic or electronic grade)

  • Volumetric flasks

  • Ultrasonic bath

  • 0.2 µm PTFE syringe filters

  • Inert atmosphere glovebox

Procedure:

  • Solvent Selection: Due to the aromatic and relatively non-polar nature of the molecule, solvents like chloroform and toluene are suitable. Toluene is often preferred for its higher boiling point, which can lead to more uniform film formation during spin-coating.

  • Solution Preparation (in a glovebox): a. Weigh 10 mg of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and place it in a 10 mL volumetric flask. b. Add the chosen solvent (e.g., toluene) to the flask to a final volume of 10 mL to achieve a 1 mg/mL concentration. c. Sonicate the solution for 15-30 minutes to ensure complete dissolution. The solution should be clear and free of visible particles. d. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any micro-aggregates or dust particles that could lead to defects in the thin film.

Protocol 2: Fabrication of a Non-Doped OLED Device

This protocol outlines the fabrication of a multilayer OLED using the subject compound as the emissive layer. A standard device architecture for AIE materials is presented.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emissive layer solution (from Protocol 1)

  • 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or similar electron transport material

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Thermal evaporator system

  • UV-Ozone cleaner

Device Architecture: ITO / PEDOT:PSS (40 nm) / trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)

cluster_device OLED Device Structure cluster_workflow Fabrication Workflow ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HIL) 40 nm ITO->PEDOT_PSS EML trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (EML) 30 nm PEDOT_PSS->EML ETL TmPyPB (ETL) 40 nm EML->ETL LiF LiF (EIL) 1 nm ETL->LiF Al Al (Cathode) 100 nm LiF->Al Clean ITO Substrate Cleaning Spin_HIL Spin-coat PEDOT:PSS Clean->Spin_HIL Anneal_HIL Anneal HIL Spin_HIL->Anneal_HIL Spin_EML Spin-coat EML Anneal_HIL->Spin_EML Anneal_EML Anneal EML Spin_EML->Anneal_EML Evap_ETL Evaporate ETL Anneal_EML->Evap_ETL Evap_Cathode Evaporate Cathode (LiF/Al) Evap_ETL->Evap_Cathode

Caption: OLED device structure and fabrication workflow.

Procedure:

  • Substrate Preparation: a. Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates to a nitrogen-filled glovebox. b. Spin-coat the PEDOT:PSS solution at 4000 rpm for 60 seconds. c. Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition: a. Spin-coat the prepared trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene solution at 2000 rpm for 60 seconds. b. Anneal the film at 70 °C for 20 minutes to remove the solvent.

  • Electron Transport and Cathode Layer Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (pressure < 5 x 10⁻⁶ Torr). b. Deposit a 40 nm layer of TmPyPB as the electron transport layer (ETL) at a rate of 1-2 Å/s. c. Deposit a 1 nm layer of LiF as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s. d. Deposit a 100 nm layer of Al as the cathode at a rate of 2-5 Å/s.

  • Encapsulation: a. Without breaking the vacuum, or in an inert atmosphere, encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Protocol 3: Device Characterization

This protocol describes the standard procedures for evaluating the performance of the fabricated OLEDs.

Equipment:

  • Source measure unit (e.g., Keithley 2400)

  • Photometer/spectroradiometer (e.g., Photo Research SpectraScan PR-655)

  • Probe station in a dark box

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Place the encapsulated device on the probe station. b. Connect the source measure unit to the ITO (anode) and Al (cathode) contacts. c. Apply a forward voltage bias, sweeping from 0 V to a suitable maximum (e.g., 10 V) in steps. d. Simultaneously measure the current flowing through the device and the luminance (in cd/m²) using the photometer aimed at the active pixel area.

  • Electroluminescence (EL) Spectrum: a. At a constant driving voltage (e.g., 7 V), record the emission spectrum using the spectroradiometer. b. From the spectrum, determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

  • Efficiency Calculations: a. Current Efficiency (η_c): Calculate using the formula η_c = π * L / J, where L is the luminance (in cd/m²) and J is the current density (in A/m²). This is typically expressed in cd/A. b. External Quantum Efficiency (EQE): This requires more complex calibration of the measurement setup but can be estimated from the luminance, current, and EL spectrum. Specialized equipment often calculates this directly.

Expected Results and Discussion

Based on the properties of similar AIE-active dicyano-ethene derivatives, OLEDs fabricated with trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene are expected to exhibit the following characteristics:

  • Emission Color: The D-A-D structure with thienyl donors typically results in emission in the yellow-orange to red region of the visible spectrum. The exact color will depend on the degree of intramolecular charge transfer in the solid state.

  • Efficiency: Non-doped devices using AIE emitters can achieve high efficiencies. It is reasonable to expect an external quantum efficiency (EQE) in the range of 2-5%, with current efficiencies of 5-15 cd/A.

  • Turn-on Voltage: A low turn-on voltage (defined as the voltage at which luminance reaches 1 cd/m²) of around 3-5 V is anticipated, indicating efficient charge injection.

Troubleshooting:

  • High Turn-on Voltage: May indicate poor substrate cleaning, a thick PEDOT:PSS layer, or poor energy level alignment. Re-evaluate the cleaning procedure and layer thicknesses.

  • Low Efficiency: Could be due to an imbalanced charge injection, quenching by impurities, or a non-optimal emissive layer thickness. Ensure high-purity materials and optimize the thickness of all organic layers.

  • Device Shorts: Often caused by dust particles or defects in the thin films. Ensure all solutions are filtered and depositions are carried out in a clean environment.

Conclusion

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene represents a promising material for the development of efficient, solution-processable OLEDs. Its likely Aggregation-Induced Emission properties make it particularly suitable for non-doped device architectures, offering a pathway to simpler and more cost-effective manufacturing. The protocols outlined in these notes provide a robust framework for researchers to explore the potential of this and similar compounds in the exciting field of organic electronics.

References

Sources

Application Notes and Protocols: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene for Optical Data Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A High-Performance Photochromic Material for Next-Generation Optical Memory

The quest for higher density, faster, and more durable data storage technologies has led to the exploration of molecular-level solutions. Among these, photochromic compounds, which undergo reversible structural changes upon exposure to light, have emerged as promising candidates for optical memory applications.[1] This application note details the properties and use of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene , a diarylethene derivative exhibiting exceptional photochromic performance, making it a prime material for advanced optical data storage.[2][3][4]

Diarylethenes, as a class of photochromic molecules, are distinguished by their thermal stability in both isomeric forms, high fatigue resistance, and rapid response times.[5] The subject of this guide, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, leverages these characteristics, offering a robust and reliable platform for write-read-erase cycles in optical memory devices. Its unique electronic and photophysical properties are rooted in its molecular structure, which allows for efficient and reversible light-induced transformations.[2][3][4] This document provides a comprehensive guide for researchers and professionals in materials science and drug development on the synthesis, characterization, and application of this compound in optical data storage systems.

Molecular Characteristics

PropertyValueReference
Chemical Formula C₁₈H₁₈N₂S₂[2][3][4][6]
Molecular Weight 326.48 g/mol [2][3][4]
CAS Number 112440-50-3[2][3][4]
Appearance Light yellow to yellow to orange powder/crystal[2][3]
Melting Point 166 - 170 °C[2][3]
Storage Conditions 2 - 8 °C[2][3]

Principle of Photochromism: A Light-Induced Transformation

The functionality of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in optical data storage is based on its photochromic properties. This molecule exists in two stable, interconvertible isomeric forms: an "open-ring" (trans) form and a "closed-ring" (cis) form.

  • Writing Process (Coloration): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory cyclization reaction to form the colored, closed-ring isomer. This change in molecular structure leads to a significant alteration in the absorption spectrum, with the appearance of a new absorption band in the visible region.

  • Erasing Process (Decoloration): The closed-ring isomer can be reverted to the open-ring form by irradiation with visible light of a specific wavelength. This process erases the stored information.

The thermal stability of both isomers ensures that the stored data is not lost over time at ambient temperatures, a critical requirement for long-term data archiving.

Caption: Photochromic switching of the diarylethene.

Synthesis Protocol

Conceptual Synthetic Pathway:

Caption: Proposed synthesis via McMurry coupling.

Protocol: McMurry Coupling of 3-Formyl-2,4,5-trimethylthiophene (Hypothetical)

Disclaimer: This is a generalized protocol based on the McMurry reaction and should be adapted and optimized for the specific substrate.

Materials:

  • 3-Formyl-2,4,5-trimethylthiophene (precursor)

  • Titanium(III) chloride (TiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon), suspend TiCl₃ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of LiAlH₄ in anhydrous THF to the stirred suspension. The color of the mixture will typically turn black, indicating the formation of low-valent titanium species.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time (e.g., 1-2 hours) to ensure the complete formation of the active reagent.

  • Coupling Reaction:

    • Cool the titanium reagent suspension to room temperature.

    • Dissolve the precursor, 3-formyl-2,4,5-trimethylthiophene, in anhydrous THF.

    • Add the solution of the aldehyde dropwise to the stirred titanium suspension.

    • After the addition, reflux the reaction mixture for several hours (e.g., 6-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench it by the slow addition of water or a dilute acid (e.g., 1 M HCl) under an inert atmosphere.

    • Filter the mixture through a pad of Celite to remove the titanium oxides.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the trans-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

  • Cyanation:

    • The subsequent dicyanation of the ethene bridge would require a separate synthetic step, the specifics of which are not detailed in the available literature.

Application in Optical Data Storage: Protocols

The integration of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene into a host matrix, typically a polymer, is essential for the fabrication of a robust optical data storage medium. Polymethyl methacrylate (PMMA) is a commonly used polymer due to its excellent optical transparency and processability.

Protocol: Preparation of a Photochromic PMMA Film

Materials:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

  • Polymethyl methacrylate (PMMA)

  • Cyclohexanone or other suitable solvent

  • Glass or quartz substrates

  • Spin-coater

Procedure:

  • Preparation of the Doped Polymer Solution:

    • Prepare a stock solution of PMMA in cyclohexanone (e.g., 10% w/w) by dissolving the PMMA powder in the solvent with stirring. This may take several hours.

    • Prepare a solution of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in a small amount of the same solvent.

    • Add the photochromic compound solution to the PMMA solution to achieve the desired concentration (e.g., 1-5 wt% of the photochromic compound relative to PMMA). Ensure thorough mixing.

  • Film Deposition by Spin-Coating:

    • Clean the glass or quartz substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

    • Place a substrate on the chuck of the spin-coater.

    • Dispense a sufficient amount of the doped polymer solution onto the center of the substrate.

    • Spin-coat the substrate at a specific speed (e.g., 1000-3000 rpm) for a defined duration (e.g., 30-60 seconds) to achieve the desired film thickness. The thickness can be controlled by adjusting the spin speed and the viscosity of the solution.

    • After spin-coating, bake the film on a hotplate at a moderate temperature (e.g., 60-80 °C) for a sufficient time (e.g., 10-30 minutes) to remove the residual solvent.

Protocol: Write-Read-Erase Operations

Instrumentation:

  • UV laser or a UV lamp with a specific wavelength filter for writing.

  • Visible laser or a lamp with a specific wavelength filter for erasing.

  • A low-power laser or a spectrometer to read the state of the material.

Procedure:

  • Writing (Data Encoding):

    • Focus the UV laser beam onto the desired location on the photochromic film.

    • The UV irradiation will induce the transformation from the open-ring to the closed-ring isomer, creating a colored spot that represents a data bit. The size of the bit is determined by the focused spot size of the laser.

  • Reading (Data Retrieval):

    • To read the data, a low-power laser with a wavelength that is absorbed by the closed-ring isomer but does not induce a photochemical reaction is used.

    • By measuring the transmittance or reflectance of the reading beam at different locations on the film, the presence or absence of the colored spots can be detected, thus retrieving the stored data.

  • Erasing (Data Deletion):

    • To erase the data, the colored spot is irradiated with a focused beam of visible light.

    • This irradiation will cause the closed-ring isomer to revert to the open-ring form, effectively deleting the data bit.

Expected Performance and Characterization

While specific quantitative data for this exact molecule is not available in the searched results, the following are key performance metrics that should be characterized for any diarylethene-based optical storage medium:

  • Absorption Spectra: The absorption maxima of the open-ring (λ_max,open) and closed-ring (λ_max,closed) isomers are critical for selecting the appropriate wavelengths for writing, reading, and erasing. Typically, the open form absorbs in the UV region, while the closed form has a strong absorption in the visible region.

  • Quantum Yields: The quantum yields of the photocyclization (Φ_o→c) and photocycloreversion (Φ_c→o) reactions determine the efficiency of the writing and erasing processes. Higher quantum yields are desirable for faster data processing and lower power consumption.

  • Fatigue Resistance: This refers to the number of write-read-erase cycles the material can endure before significant degradation of its photochromic properties. High fatigue resistance is crucial for the longevity and reliability of the storage medium. Some diarylethenes have been shown to withstand thousands of cycles.

  • Thermal Stability: The thermal stability of both isomers ensures data retention over long periods. The absence of thermal conversion at operating temperatures is a key advantage of diarylethenes.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Photoconversion Insufficient light intensity or exposure time.Increase the power of the light source or the irradiation time.
Incorrect wavelength of light used.Ensure the light source wavelength matches the absorption maximum of the isomer to be converted.
Poor Film Quality Inhomogeneous polymer solution.Ensure complete dissolution of the polymer and the photochromic compound. Filter the solution before spin-coating.
Improper spin-coating parameters.Optimize spin speed and time to achieve a uniform film.
Rapid Signal Degradation Photodegradation (fatigue).Operate within the specified number of cycles. Consider using a more fatigue-resistant derivative if necessary.
Presence of oxygen, which can sometimes participate in side reactions.Perform experiments in an inert atmosphere.

Conclusion

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene represents a highly promising material for the development of next-generation optical data storage media. Its excellent photochromic properties, including high thermal stability and potential for high fatigue resistance, make it a compelling candidate for rewritable optical memory applications. The protocols outlined in this application note provide a foundation for researchers to explore the full potential of this molecule in creating high-density, high-speed, and long-lasting data storage devices. Further characterization of its specific photophysical properties will be crucial for the optimization of device performance.

References

  • Irie, M. Photochromism: Memories and Switches. Chemical Reviews, 2000, 100 (5), 1683–1684.
  • Chem-Impex. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • ResearchGate. Absorption spectra of the open-ring ( ) and closed-ring (-) isomers of compound 1 in acetonitrile.
  • Chem-Impex. trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène.
  • AZA Mid-Year Meeting. 3-(Cyanomethyl)-2,4,5-trimethylthiophene.
  • MySkinRecipes. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • Wikipedia. McMurry reaction.
  • Organic Syntheses Procedure. reductive coupling of carbonyls to alkenes.
  • National Institutes of Health. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents.
  • PubMed.
  • ResearchGate. Fatigue Mechanism of Photochromic 1,2Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene.
  • ResearchGate. Opened‐ring and closed‐ring isomers of dithienylethenes 1 and 2.
  • National Institutes of Health.
  • Alfa Chemistry.
  • ResearchGate. Molecular structures and UV-Vis absorbance spectra of the open.
  • ACS Publications. Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Mediterranean Journal of Medical Research.
  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • OCU Repository. Crystallization-induced emission of 1,2-bis(3-methyl-5-(4-alkylphenyl).
  • CymitQuimica. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • RSC Publishing.
  • PubMed. Very High Solid State Photoluminescence Quantum Yields of Poly(tetraphenylethylene)
  • RSC Publishing. 1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: a water stable, high-performing green oxidizer.

Sources

Fabrication of High-Performance Photoswitchable Devices with trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide to the fabrication and characterization of photoswitchable electronic devices utilizing the photochromic molecule trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, hereafter referred to as CMTE. Dithienylethenes (DTEs) like CMTE are a class of molecular switches renowned for their thermal stability, high fatigue resistance, and significant changes in electronic properties upon photoisomerization.[1] This guide details the foundational principles of CMTE photoswitching, a plausible synthesis protocol, and a step-by-step methodology for fabricating an organic phototransistor (OPT) using solution-based processing techniques.[2][3] We present self-validating characterization protocols to assess device performance, offering field-proven insights to bridge the gap between molecular design and functional device integration. This note is intended for researchers in materials science, organic electronics, and nanotechnology seeking to develop next-generation optoelectronic components.

Introduction to Photoswitchable Systems

The Power of Light-Modulated Electronics

The ability to control the properties of a material or device with light offers a non-invasive, high-resolution modality for signal processing, data storage, and sensing. Photoswitchable molecules, which undergo reversible structural changes upon irradiation with specific wavelengths of light, are the core components of this technology.[4] These molecular transformations can modulate conductivity, fluorescence, or polarity, enabling the creation of dynamic electronic systems.[5]

Dithienylethenes (DTEs): A Superior Class of Molecular Switches

Among various photochromic families, dithienylethenes (DTEs) have emerged as exceptional candidates for electronic applications.[6] Unlike other switches that may suffer from thermal instability (e.g., spiropyrans) or incomplete isomerization (e.g., azobenzenes), DTEs exhibit two thermally stable, distinct isomeric states: an open, less conjugated form and a closed, highly conjugated form.[1][7] The transition between these states is a robust, light-induced 6π-electrocyclization reaction, offering high quantum yields and excellent fatigue resistance.[4][8]

Spotlight on CMTE: Rationale and Structure

The subject of this guide, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE), is a DTE derivative with advantageous properties for electronic devices.[9] The electron-withdrawing cyano groups and the electron-donating trimethyl-thienyl moieties create a "push-pull" electronic structure.[10] This architecture is critical because the closed isomer establishes a highly efficient conjugated pathway between the donor and acceptor groups, leading to a significant red-shift in absorption and a dramatic change in the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. It is this pronounced, reversible modulation of electronic structure that we can harness to control charge transport in a semiconductor channel.

Foundational Principles

The Photochromic Mechanism of CMTE

The functionality of CMTE is rooted in its reversible photoisomerization. The molecule exists in a thermally stable "open" form (trans-isomer). Upon irradiation with ultraviolet (UV) light, it undergoes a conrotatory 6π-electrocyclization to form the "closed" isomer. This closed form has an extended π-conjugation system, causing it to absorb light at longer, visible wavelengths. Critically, this process is reversible; irradiation with visible light breaks the newly formed sigma bond, reverting the molecule to its open state.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a molecule of interest in organic electronics and materials science.[1] The significant steric hindrance imposed by the bulky trimethyl-thienyl substituents introduces unique challenges, most notably the potential for atropisomerism, which complicates spectral interpretation. This document outlines a multi-dimensional NMR strategy, moving from fundamental sample preparation and 1D spectral acquisition to advanced 2D correlation techniques (HSQC, HMBC, and NOESY) required for unambiguous structural and conformational elucidation. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to characterize sterically congested molecular systems.

Introduction: The Structural Challenge of a Sterically Hindered Ethene

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Figure 1) is a tetrasubstituted alkene featuring two bulky 2,4,5-trimethyl-3-thienyl groups. This substitution pattern creates significant steric strain, which can severely restrict rotation around the single bonds connecting the ethene core to the thienyl rings. This restricted rotation can give rise to stable or slowly interconverting conformers known as atropisomers.[2][3][4]

Atropisomers are stereoisomers that can be isolated due to a high energy barrier to rotation around a single bond.[2] In the context of NMR spectroscopy, if the rate of interconversion between atropisomers is slow on the NMR timescale, each isomer will produce a distinct set of signals. This can lead to a doubling or multiplication of observed resonances, making spectral assignment a formidable task without a systematic approach. The primary objective of this guide is to provide a robust workflow to deconstruct this complexity.

Figure 1. Structure and key challenges of the target molecule.

Experimental Protocols

Scientific integrity in NMR begins with meticulous sample preparation. The quality of the final spectrum is profoundly dependent on this initial step.

Protocol 1: High-Purity Sample Preparation

The objective is to create a homogenous solution free of particulate matter and paramagnetic impurities, which can cause significant line broadening and obscure spectral details.

Materials:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (5-25 mg for ¹H; 20-50 mg for ¹³C)[5][6]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes (high precision)

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for nonpolar organic compounds.[6] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogenous solution is required.

  • Filtration (Critical Step): Solid particles, even microscopic ones, disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filter the solution directly into the NMR tube.

    • Method: Tightly pack a small plug of glass wool into a Pasteur pipette. Pass the sample solution through this filter into the NMR tube.[5] Do not use cotton wool, as solvents can leach impurities from it.

  • Final Check: The final sample volume in the tube should be approximately 4.5-5.0 cm high.[5][8] Cap the tube securely, wipe the exterior with a lint-free wipe, and label it clearly.

Protocol 2: 1D NMR Data Acquisition

These initial 1D spectra provide the foundational map of proton and carbon environments in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: ~12-15 ppm, centered around 5-6 ppm.

  • Number of Scans: 16-64 scans. This provides a good signal-to-noise ratio for proton signals.

  • Relaxation Delay (d1): 2-5 seconds. This ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

¹³C{¹H} NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse-acquire (zgpg30). This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Spectral Width: ~200-220 ppm, centered around 100 ppm.

  • Number of Scans: ≥1024 scans. A higher number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[9]

  • Relaxation Delay (d1): 2-5 seconds. Crucial for quaternary carbons, which have longer relaxation times.

Spectral Interpretation and Advanced 2D Analysis

Due to the molecular complexity, 1D spectra alone are insufficient for complete assignment. A suite of 2D NMR experiments is mandatory.

prep Sample Preparation oneD 1D NMR Acquisition (¹H, ¹³C) prep->oneD Provides initial data twoD 2D NMR Acquisition oneD->twoD Requires deeper analysis hsqc HSQC (Direct C-H Bonds) twoD->hsqc hmbc HMBC (Long-Range C-H) twoD->hmbc noesy NOESY (Through-Space) twoD->noesy assign Full Structural Elucidation hsqc->assign hmbc->assign noesy->assign Confirms Stereochemistry & Atropisomers

Figure 2. Workflow for comprehensive NMR analysis.

Expected 1D Spectral Features

Based on the structure and known chemical shift ranges for substituted thiophenes, we can predict the following signals.[9][10][11] The presence of atropisomers would manifest as a doubling of each of these signals.

Signal Type Nucleus Expected Chemical Shift (ppm) Comments
Methyl Protons¹H1.5 - 2.5Three distinct methyl environments per thienyl ring.
Olefinic Carbons¹³C120 - 140C=C double bond carbons.
Cyano Carbons¹³C115 - 125-C≡N carbons; often weak.
Thienyl Ring Carbons¹³C120 - 150Five distinct carbons per ring, highly dependent on substitution.[9][12]
Methyl Carbons¹³C15 - 25Three distinct methyl carbons per thienyl ring.
Protocol 3: HSQC for Direct C-H Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive method for identifying which protons are directly attached to which carbons.[13][14]

Purpose: To unambiguously assign the protonated carbons of the thienyl rings and their attached methyl groups. Procedure:

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • Set the ¹H spectral width identical to the 1D ¹H spectrum.

  • Set the ¹³C spectral width (F1 dimension) to encompass all carbon signals, typically 0-160 ppm.

  • Acquire data for 8-16 scans per increment.

  • Analysis: Each cross-peak in the 2D map correlates a proton signal (F2 axis) with its directly bonded carbon signal (F1 axis). An "edited" HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[13]

Protocol 4: HMBC for Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone for piecing together the molecular skeleton.[15][16] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[13][14]

Purpose: To establish connectivity across quaternary carbons and between different functional groups. This is critical for confirming the attachment of the thienyl rings to the ethene core and for assigning the specific positions of the methyl groups. Procedure:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Set spectral widths as in the HSQC experiment.

  • The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz.

  • Acquire data for 16-64 scans per increment.

  • Analysis: A cross-peak indicates a 2- or 3-bond correlation. For example, the protons of a methyl group should show correlations to their own carbon (suppressed), the two adjacent ring carbons, and potentially the carbon they are attached to.

Expected HMBC Correlations C_thienyl_2 C2 Me C_thienyl_3 C3 C=C C_olefin C_olefin CN, C_thienyl C_thienyl_3->C_olefin C_thienyl_4 C4 Me C_thienyl_5 C5 Me S1 S H_Me_2 H (on C2-Me) H_Me_2->C_thienyl_2 H_Me_2->C_thienyl_3 H_Me_4 H (on C4-Me) H_Me_4->C_thienyl_3 ³J H_Me_4->C_thienyl_4 H_Me_4->C_thienyl_5 ³J H_Me_5 H (on C5-Me) H_Me_5->C_thienyl_4 H_Me_5->C_thienyl_5

Sources

Application Note: A Comprehensive Protocol for the Synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a symmetrical diarylethene derivative. Diarylethenes are a prominent class of photochromic molecules, valued for their thermal stability and high fatigue resistance, making them key components in the development of molecular switches, optical data storage, and smart materials.[1] The synthesis of this specific sterically hindered, tetrasubstituted alkene is achieved through a robust, multi-step pathway. The protocol begins with the Friedel-Crafts acylation of 2,3,5-trimethylthiophene to yield the key ketone intermediate, which is subsequently converted to the corresponding thienylacetonitrile. The final step involves a copper-mediated oxidative dimerization of the acetonitrile precursor to furnish the target molecule. This guide offers in-depth, step-by-step methodologies, explains the chemical rationale behind procedural choices, and provides necessary characterization data.

Introduction

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene belongs to the diarylethene family, characterized by two aromatic rings linked by a double bond. The incorporation of cyano groups on the ethene bridge and the polysubstituted thienyl moieties endows the molecule with unique electronic and photophysical properties.[2] Such compounds are of significant interest in materials science and drug development due to their potential applications in creating light-responsive systems.[3][4]

The synthesis of tetrasubstituted alkenes, particularly symmetrical ones, can be challenging. While methods like the McMurry coupling are effective for coupling carbonyl compounds,[4][5] an alternative and powerful strategy for dicyano-substituted ethenes is the oxidative coupling of arylacetonitrile precursors. This application note details such a pathway, which offers a reliable and scalable approach to the target compound.

Overall Synthetic Scheme

The synthesis is logically structured in three primary stages, starting from the commercially available 2,3,5-trimethylthiophene.

Synthetic_Scheme A 2,3,5-Trimethylthiophene B Step 1: Friedel-Crafts Acylation A->B  Acetyl Chloride,  SnCl4 in DCM C 1-(2,4,5-trimethylthiophen-3-yl)ethanone B->C D Step 2: Conversion to Acetonitrile C->D  Multi-step sequence:  1. Oxidation (e.g., Haloform)  2. Amidation  3. Dehydration E 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile D->E F Step 3: Oxidative Coupling E->F  Cu(II) oxidant,  Solvent, Heat G trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene F->G

Figure 1: Overall workflow for the synthesis of the target diarylethene.

Part 1: Synthesis of Ketone Intermediate

The initial stage involves the introduction of an acetyl group onto the thiophene ring via Friedel-Crafts acylation. Thiophene and its derivatives are highly reactive towards electrophilic aromatic substitution, with a strong preference for the 2- and 5-positions.[6] By using 2,3,5-trimethylthiophene as the substrate, the more reactive 2- and 5-positions are blocked, thereby directing the acylation to the less reactive but available C4 or C3 positions.

Protocol 1: Synthesis of 1-(2,4,5-trimethylthiophen-3-yl)ethanone

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,3,5-Trimethylthiophene126.2210.0 g79.2 mmolCommercially available[7]
Acetyl Chloride78.506.8 g (6.2 mL)86.1 mmolUse freshly distilled
Tin(IV) Chloride (SnCl₄)260.5122.7 g (10.3 mL)87.1 mmolHandle in fume hood
Dichloromethane (DCM)84.93200 mL-Anhydrous
1 M Hydrochloric Acid (HCl)-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate---Drying agent

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3,5-trimethylthiophene (10.0 g, 79.2 mmol) and 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add acetyl chloride (6.2 mL, 86.1 mmol) to the stirred solution. Subsequently, add tin(IV) chloride (10.3 mL, 87.1 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of SnCl₄ is a well-established method for such acylations.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4,5-trimethylthiophen-3-yl)ethanone as a pale yellow oil.

Expected Yield: ~85-90%.

Part 2: Conversion to Acetonitrile Precursor

This stage converts the methyl ketone into the corresponding acetonitrile, which is the direct precursor for the final coupling step. This transformation is achieved via a three-step sequence involving oxidation to a carboxylic acid, amidation, and subsequent dehydration.

Protocol 2.1: Synthesis of 2-(2,4,5-trimethylthiophen-3-yl)acetic acid

The haloform reaction is a classic and reliable method for the oxidative cleavage of methyl ketones to carboxylic acids.[8]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-(2,4,5-trimethylthiophen-3-yl)ethanone168.2710.0 g59.4 mmolFrom Protocol 1
Sodium Hypobromite (NaOBr)-~178 mmol-Prepared in situ
Bromine (Br₂)159.8128.5 g (9.1 mL)178 mmolHandle with extreme care
10 M Sodium Hydroxide (NaOH)-~71 mL710 mmol
6 M Hydrochloric Acid (HCl)-As needed-For acidification
Diethyl Ether-200 mL-For extraction

Procedure:

  • Prepare NaOBr Solution: In a flask cooled to 0 °C, slowly add bromine (9.1 mL) to a solution of NaOH (28.5 g in 71 mL of water). Stir until the bromine color disappears.

  • Reaction: Add the ketone (10.0 g, 59.4 mmol) to the freshly prepared, cold NaOBr solution. Stir vigorously at room temperature for 2 hours.

  • Workup: After the reaction, destroy any excess hypobromite by adding a small amount of sodium bisulfite until a starch-iodide paper test is negative.

  • Isolation: Acidify the aqueous solution to pH ~2 with 6 M HCl. The carboxylic acid will precipitate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Protocol 2.2: Synthesis of 2-(2,4,5-trimethylthiophen-3-yl)acetamide

Procedure:

  • Acid Chloride Formation: To the carboxylic acid (from Protocol 2.1), add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (5 equivalents). Stir for 1 hour.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amide. This can be purified by recrystallization.

Protocol 2.3: Synthesis of 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile

Procedure:

  • Dehydration: Suspend the amide (from Protocol 2.2) in anhydrous DCM. Add a dehydrating agent such as trifluoroacetic anhydride (1.5 equivalents) or phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Purification: After solvent removal, purify the crude nitrile by column chromatography (silica gel, hexane/ethyl acetate) to obtain the key precursor.

Part 3: Oxidative Coupling to Final Product

The final step involves the dimerization of the acetonitrile precursor. This oxidative C-C bond formation is proposed to proceed via a radical mechanism, mediated by a copper(II) salt, which acts as a one-electron oxidant.[9]

Coupling_Mechanism cluster_0 Step A: Single Electron Transfer (SET) cluster_1 Step B: Radical Dimerization cluster_2 Step C: Tautomerization & Oxidation A 2 Ar-CH2-CN B 2 Ar-CH•-CN (Thienylacetonitrile Radical) A->B -2e- E 2 Ar-CH•-CN C 2 Cu(II) D 2 Cu(I) C->D +2e- F Ar-(CN)CH-CH(CN)-Ar (Dimerized Intermediate) E->F G Ar-(CN)CH-CH(CN)-Ar H trans-Ar-(CN)C=C(CN)-Ar (Final Product) G->H Tautomerization & Further Oxidation

Figure 2: Proposed mechanism for the copper-mediated oxidative coupling.

Protocol 3: Synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-(2,4,5-trimethylthiophen-3-yl)acetonitrile179.285.0 g27.9 mmolFrom Protocol 2.3
Copper(II) Chloride (CuCl₂)134.457.5 g55.8 mmolAnhydrous
Acetonitrile41.05150 mL-Anhydrous
Pyridine79.104.4 g (4.5 mL)55.8 mmolAnhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the acetonitrile precursor (5.0 g, 27.9 mmol) in anhydrous acetonitrile (150 mL).

  • Addition of Reagents: Add anhydrous copper(II) chloride (7.5 g, 55.8 mmol) and pyridine (4.5 mL, 55.8 mmol) to the solution. The pyridine acts as a base and ligand.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere for 12 hours. The reaction mixture will typically change color.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of dilute ammonium hydroxide solution to complex with the copper salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the title compound as a crystalline solid.

Characterization:

  • ¹H NMR: Expect signals corresponding to the three distinct methyl groups on the thiophene rings and the absence of the benzylic CH₂ protons from the precursor.

  • ¹³C NMR: Expect signals for the alkene carbons, cyano carbons, and the carbons of the trimethyl-thienyl rings.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₈H₁₈N₂S₂ (M.W. 326.48).

  • FT-IR: Look for the characteristic C≡N stretch (around 2220 cm⁻¹) and C=C stretch.

Conclusion

This application note outlines a comprehensive and logically designed synthetic route for trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. By leveraging a directed Friedel-Crafts acylation followed by a functional group interconversion and a final oxidative coupling, the target diarylethene can be obtained in good overall yield. The protocols provided are based on well-established chemical principles and analogous transformations reported in peer-reviewed literature, ensuring a high degree of reliability for researchers in the field.

References

  • Irie, M. (2010). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences, 9(12), 1535-1542.
  • Katritzky, A. R., et al. (2004). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Arkivoc, 2004(5), 179-191.
  • Supporting Information for various polymer syntheses. (n.d.). The Royal Society of Chemistry.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Jia, X., et al. (2016). Alkyl–aryl ketone synthesis via nickel-catalyzed reductive coupling of alkyl halides with aryl acids and anhydrides.
  • MDPI. (n.d.). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Retrieved from [Link]

  • Li, Y., et al. (2023). Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. RSC Advances, 13(5), 3245-3252.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Krylov, I. B., & Terent'ev, A. O. (2015). Oxidative C–O coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione. Russian Journal of Organic Chemistry, 51(1), 10-14.
  • Capilato, J. N., et al. (2021). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Organic & Biomolecular Chemistry, 19(21), 4747-4753.
  • Branda, N. R., & Gholami, M. (2021). Synthesis strategies for non-symmetric, photochromic diarylethenes. Organic & Biomolecular Chemistry, 19(3), 508-523.
  • Lehtonen, J., et al. (2021). Divergent Carbocatalytic Routes in Oxidative Coupling of Benzofused Heteroaryl Dimers: A Mechanistic Update. Chemistry – A European Journal, 27(21), 6516-6523.
  • Royal Society of Chemistry. (n.d.). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2021). Organocatalytic asymmetric formal oxidative coupling for the construction of all-aryl quaternary stereocenters. Chemical Science, 12(34), 11452-11458.
  • Mori, K., & Kita, Y. (2015). Novel and efficient oxidative biaryl coupling reaction of alkylarenes using a hypervalent iodine(III) reagent.
  • Krylov, I. B., & Terent'ev, A. O. (2015). Oxidative C–O coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione. Russian Journal of Organic Chemistry, 51, 10-14.
  • Vojoud, A. (2024). Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. Acta Scientific Pharmaceutical Sciences, 8(1).

Sources

Application Notes and Protocols for Thin-Film Deposition of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Molecular Switch in Solid-State Devices

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) is a photochromic molecule belonging to the diarylethene family, a class of compounds renowned for their thermal stability and high fatigue resistance.[1][2] These molecules can be reversibly switched between two distinct isomers—an open, colorless form and a closed, colored form—by irradiation with light of specific wavelengths. This light-induced transformation leads to significant changes in their absorption spectra, refractive index, and electronic properties, making them highly attractive for a range of applications including high-density optical data storage, molecular electronics, and smart materials.[1][2]

The successful integration of CMTE into functional devices is critically dependent on the ability to fabricate high-quality, uniform thin films. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deposition of CMTE thin films. We will explore two primary deposition techniques: Vacuum Thermal Evaporation (VTE) and Spin Coating . This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific reasoning behind the experimental choices, ensuring a robust and reproducible methodology.

Material Overview and Pre-Deposition Considerations

A foundational understanding of the material's properties is crucial for successful thin-film deposition.

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂S₂[1]
Molecular Weight 326.48 g/mol [1]
Appearance Light yellow to orange powder/crystal[1][2]
Melting Point 166 - 170 °C[1][2]
Storage Conditions 2 - 8 °C[1][2]

I. Substrate Preparation: The Foundation for High-Quality Films

The quality of the substrate surface is paramount for the deposition of uniform and well-adhered thin films. A pristine surface prevents film defects, ensures consistent morphology, and promotes reliable device performance. The following is a standard protocol for the cleaning of common substrates like silicon wafers, quartz, or glass slides.

Protocol 1: Standard Substrate Cleaning
  • Initial Solvent Cleaning:

    • Place the substrates in a substrate holder.

    • Sequentially sonicate the substrates in the following solvents for 15 minutes each:

      • Acetone

      • Isopropyl Alcohol (IPA)

      • Deionized (DI) Water[3]

    • Rationale: This multi-step solvent cleaning removes organic residues and particulate contamination.[3] Acetone is effective at dissolving heavy organic contaminants, while IPA is a good general-purpose cleaning solvent that is miscible with both acetone and water.

  • Drying:

    • After the final DI water sonication, thoroughly rinse the substrates with fresh DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.[4]

    • Rationale: Nitrogen gas provides a clean, inert environment for drying, preventing the re-deposition of airborne contaminants.

  • In-Situ Final Cleaning (for Vacuum Deposition):

    • For applications requiring an atomically clean surface, an in-situ cleaning step within the vacuum chamber is recommended.

    • After loading the substrates into the deposition chamber and achieving the desired vacuum level, a plasma or glow discharge cleaning can be performed using a low-pressure gas like Argon or Oxygen.[3][5]

    • Rationale: This final cleaning step removes any remaining microscopic layers of adsorbed water or organic molecules that may have accumulated on the substrate surface after the wet chemical cleaning.[5]

II. Thin-Film Deposition Methodologies

The choice of deposition method will depend on the desired film characteristics, available equipment, and the specific application. Vacuum Thermal Evaporation typically yields highly uniform and pure films with precise thickness control, while Spin Coating is a rapid, low-cost method suitable for solution-processable materials.

A. Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition technique where the source material is heated in a high-vacuum environment until it sublimes. The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film.[6]

G cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning (Protocol 1) load_mat Load CMTE into Evaporation Source sub_prep->load_mat load_sub Mount Substrate in Chamber load_mat->load_sub pump Pump Down to High Vacuum load_sub->pump heat Heat Evaporation Source pump->heat deposit Deposit Film heat->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent remove Remove Coated Substrate vent->remove char Characterization remove->char

Figure 1: Workflow for CMTE thin-film deposition via VTE.
  • Preparation:

    • Clean the substrate according to Protocol 1 .

    • Load a small amount of CMTE powder into a suitable evaporation source (e.g., a tungsten boat or a quartz crucible).

    • Mount the cleaned substrate onto the substrate holder in the vacuum chamber, ensuring it is positioned directly above the evaporation source.

  • Deposition:

    • Pump down the vacuum chamber to a base pressure of at least 10⁻⁶ Torr.[6]

    • Rationale: A high vacuum is necessary to minimize the incorporation of impurities into the film and to ensure a long mean free path for the evaporated molecules.

    • Gradually increase the current to the evaporation source to heat the CMTE. The temperature should be carefully controlled to achieve a steady sublimation rate. A starting point would be a temperature slightly below the melting point of CMTE (e.g., 140-160 °C).

    • Monitor the film thickness and deposition rate using a quartz crystal microbalance. A typical deposition rate for organic materials is in the range of 0.1-1 Å/s.[6]

    • Once the desired film thickness is achieved, close the shutter to the evaporation source and turn off the heating.

  • Post-Deposition:

    • Allow the substrate and the evaporation source to cool down to room temperature before venting the chamber.

    • Vent the chamber slowly with an inert gas (e.g., nitrogen) to prevent rapid oxidation or contamination of the film.

    • Remove the coated substrate for characterization.

ParameterRecommended Starting ValueRationale
Base Pressure ≤ 10⁻⁶ TorrMinimizes contamination, ensures long mean free path.
Deposition Rate 0.1 - 1 Å/sAllows for good film morphology and thickness control.
Evaporation Temp. 140 - 160 °C (to be optimized)Below melting point to ensure sublimation, not boiling.
Substrate Temp. Room Temperature (can be varied)Influences film crystallinity and morphology.
B. Spin Coating

Spin coating is a solution-based technique that utilizes centrifugal force to spread a solution of the material onto a substrate, resulting in a thin, uniform film after solvent evaporation.[7]

G cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning (Protocol 1) prep_sol Prepare CMTE Solution sub_prep->prep_sol dispense Dispense Solution on Substrate prep_sol->dispense spin Spin Coat dispense->spin dry Dry Film spin->dry anneal Optional: Anneal dry->anneal char Characterization anneal->char

Figure 2: Workflow for CMTE thin-film deposition via Spin Coating.
  • Solution Preparation:

    • Prepare a solution of CMTE in a suitable solvent. Based on the molecular structure, good starting solvents include toluene, chloroform, or chlorobenzene.

    • The concentration of the solution will influence the final film thickness. A typical starting concentration is in the range of 5-20 mg/mL.

    • Ensure the CMTE is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Deposition:

    • Place the cleaned substrate (Protocol 1 ) onto the chuck of the spin coater.

    • Dispense a small amount of the CMTE solution onto the center of the substrate, enough to cover a significant portion of the surface.

    • Start the spin coater. A two-step process is often beneficial:

      • A low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution across the substrate.

      • A high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness.[8]

    • Rationale: The final film thickness is primarily determined by the high-speed step and the solution's viscosity. Higher spin speeds result in thinner films.[7]

  • Post-Deposition:

    • After spinning, the film may be soft-baked on a hotplate at a moderate temperature (e.g., 60-80 °C) for a few minutes to remove any residual solvent.

    • The film is now ready for characterization.

ParameterRecommended Starting RangeRationale
Solvent Toluene, Chloroform, ChlorobenzeneGood solubility for similar organic compounds.
Concentration 5 - 20 mg/mLInfluences film thickness and solution viscosity.
Spin Speed 1000 - 5000 rpmPrimary control over film thickness.
Spin Duration 30 - 60 secondsEnsures complete solvent evaporation.

III. Characterization of CMTE Thin Films

Once deposited, the CMTE thin films should be characterized to determine their quality and photochromic properties.

A. Physical Characterization
  • Thickness: Can be measured using a profilometer or ellipsometry.

  • Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to assess the surface roughness and uniformity of the film.

B. Photochromic Properties

The key characteristic of CMTE films is their photochromism. This can be investigated using UV-Vis spectroscopy.

  • Initial State: Measure the absorption spectrum of the as-deposited film. The open form of CMTE is expected to be largely transparent in the visible region.

  • Coloration: Irradiate the film with UV light (e.g., 365 nm). The film should develop a color as the CMTE molecules convert to their closed, colored isomer. Periodically measure the absorption spectrum to monitor the change. A new absorption band in the visible region should appear and grow in intensity.

  • Decoloration: Irradiate the colored film with visible light (e.g., >500 nm). The absorption band in the visible region should decrease as the molecules revert to their open, colorless form.

The reversible nature of this process can be confirmed by cycling between UV and visible light irradiation multiple times and observing the corresponding changes in the absorption spectrum.

Conclusion

This application note provides a detailed, scientifically-grounded starting point for the deposition of high-quality thin films of the photochromic compound trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. By following the outlined protocols for substrate preparation, Vacuum Thermal Evaporation, and Spin Coating, researchers can reliably fabricate films for investigation and integration into novel photo-responsive devices. The provided parameters are intended as robust starting points, and optimization may be necessary depending on the specific experimental setup and desired film characteristics.

References

  • Kintek Solution. "How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality." Kintek Solution.
  • ResearchGate. "What are the standard cleaning procedures for thin films on Quartz substrates?
  • Denton Vacuum. "Pre-Cleaning in Thin Film Deposition." Denton Vacuum, 2023.
  • ResearchGate. "How can we clean platinum or gold coated silicon wafers for thin film deposition?
  • AZoCleantech. "Surface Cleaning in Thin Film Technology." AZoCleantech, 2019.
  • ResearchGate. "Optimum conditions to prepare thin films by spin coating technique?
  • Chem-Impex. "trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene." Chem-Impex.
  • Chem-Impex. "trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène." Chem-Impex.
  • Platypus Technologies. "Vacuum Deposition: A Guide to Thin Film Coating Techniques.
  • PubChem. "trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene." PubChem.
  • Vac Coat Ltd. "Material Deposition Table to Select the Appropriate Method of Vacuum Deposition.
  • Ted Pella, Inc. "Vacuum Deposition Techniques and Tables." Ted Pella, Inc.
  • Ossila. "Spin Coating: Complete Guide to Theory and Techniques." Ossila.
  • ChemicalBook. "TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE." ChemicalBook, 2023.

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Application Note: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene as a Fluorescent Probe for Microviscosity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

In the fields of cell biology, materials science, and drug development, the local viscosity of a medium—or microviscosity—is a critical parameter that governs diffusion rates, reaction kinetics, and molecular interactions. Traditional bulk viscometers are unsuitable for measurements on a microscopic scale, such as within subcellular organelles or in high-throughput screening formats. This necessity has driven the development of fluorescent probes that can report on local viscosity through changes in their emission properties.

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a sophisticated fluorophore belonging to the class of materials known as "fluorescent molecular rotors".[1][2] Its unique molecular architecture, featuring electron-donating trimethyl-thienyl groups connected to a central electron-accepting dicyanoethene core, makes it exceptionally sensitive to the rotational freedom afforded by its immediate environment. This document provides a comprehensive guide to the mechanism, application, and experimental protocols for using this probe to quantify microviscosity.

Probe Specifications

A summary of the key characteristics of the probe is provided below.

PropertyValueReference
IUPAC Name (E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile[3]
Synonyms 1,2-Bis(2,4,5-trimethyl-3-thienyl)-trans-1,2-dicyanoethene[4][5]
CAS Number 112440-50-3[4]
Molecular Formula C₁₈H₁₈N₂S₂[5]
Molecular Weight 326.48 g/mol [5]
Appearance Light yellow to orange powder/crystal[4]
Melting Point 166 - 170 °C[4]
Purity ≥ 97%[4]
Storage Conditions Store at 2 - 8 °C, protected from light[4]

Principle of Operation: The Fluorescent Molecular Rotor Mechanism

The functionality of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene as a viscosity sensor is governed by the restriction of intramolecular rotation (RIR), a principle that also underlies the phenomenon of Aggregation-Induced Emission (AIE).[6][7]

Upon photoexcitation, the molecule enters an excited state. From this state, it has two primary pathways to return to the ground state:

  • Radiative Decay: The molecule emits a photon, resulting in fluorescence.

  • Non-Radiative Decay: The molecule dissipates the energy as heat, without emitting light. For this particular molecule, the primary non-radiative pathway is the free rotation of the trimethyl-thienyl groups around the central carbon-carbon single bonds of the ethene bridge. This rotation leads to a twisted intramolecular charge transfer (TICT) state, which efficiently de-excites without fluorescence.[2][8][9]

The choice between these two pathways is dictated by the viscosity of the surrounding environment.

  • In Low-Viscosity Environments (e.g., water, methanol): The thienyl groups can rotate freely. The non-radiative decay pathway dominates, and consequently, the fluorescence is weak or "quenched".

  • In High-Viscosity Environments (e.g., glycerol, cellular cytoplasm, polymer matrix): The viscous medium physically hinders the rotation of the thienyl groups. With the non-radiative pathway suppressed, the molecule is forced to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity.[8]

The fluorescence quantum yield of the probe is therefore directly correlated with the viscosity of its microenvironment. This relationship allows for the creation of a calibration curve to quantitatively determine unknown viscosity values.

G cluster_low_viscosity Low Viscosity Medium cluster_high_viscosity High Viscosity Medium Excitation_L Photon Absorption (Excitation) ExcitedState_L Excited State Excitation_L->ExcitedState_L Rotation_L Free Intramolecular Rotation (Dominant) ExcitedState_L->Rotation_L Fast Fluorescence_L Weak Fluorescence ExcitedState_L->Fluorescence_L Minor Pathway TICT_L TICT State Rotation_L->TICT_L NonRad_L Non-Radiative Decay (Heat) TICT_L->NonRad_L Excitation_H Photon Absorption (Excitation) ExcitedState_H Excited State Excitation_H->ExcitedState_H Rotation_H Hindered Intramolecular Rotation ExcitedState_H->Rotation_H Slow / Restricted Fluorescence_H Strong Fluorescence (Dominant) ExcitedState_H->Fluorescence_H NonRad_H Non-Radiative Decay (Heat) Rotation_H->NonRad_H Minor Pathway

Caption: Mechanism of viscosity sensing.

Protocol 1: Calibration of the Probe for Viscosity Measurement

This protocol describes the steps to generate a calibration curve correlating the probe's fluorescence intensity with known viscosity standards. This is a mandatory first step before measuring unknown samples.

A. Materials Required

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Probe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Glycerol

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Viscometer (for verifying standards)

B. Preparation of Solutions

  • Probe Stock Solution (1 mM): Dissolve 3.265 mg of the probe in 10 mL of a suitable organic solvent like Tetrahydrofuran (THF) or Chloroform. Note: Due to potential AIE effects, ensure complete dissolution. Gentle warming or sonication may be required.

  • Viscosity Standards (Methanol-Glycerol Mixtures): Prepare a series of methanol-glycerol mixtures with varying volume fractions of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%). The viscosity of these mixtures is well-documented, but it is best practice to verify them with a viscometer at a constant temperature.

Glycerol (% v/v)Methanol (% v/v)Approx. Viscosity (cP at 25°C)
01000.55
20801.5
40604.5
604015
802060
955450

C. Experimental Workflow

G start Start prep_standards Prepare Methanol- Glycerol Standards (0-95% Glycerol) start->prep_standards add_probe Add Probe Stock to Each Standard (Final Conc: 10 µM) prep_standards->add_probe incubate Equilibrate Samples (10 min at 25°C) add_probe->incubate measure Measure Fluorescence (Scan Emission) incubate->measure plot Plot Intensity vs. Viscosity measure->plot end End: Calibration Curve Generated plot->end

Caption: Workflow for generating a viscosity calibration curve.

D. Step-by-Step Measurement Protocol

  • Prepare Working Solutions: For each viscosity standard, prepare a 3 mL solution in a quartz cuvette. Add an aliquot of the 1 mM probe stock solution to achieve a final concentration of 10 µM. Mix thoroughly.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength. A starting point is typically 20-30 nm below the main absorption peak. A preliminary absorption scan is recommended. For similar chromophores, an excitation wavelength in the range of 380-420 nm is a reasonable starting point.

    • Set the emission scan range (e.g., 450 nm to 700 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Place the cuvette with the 0% glycerol standard (lowest viscosity) into the fluorometer.

    • Record the fluorescence emission spectrum.

    • Repeat the measurement for each increasing viscosity standard, ensuring the cuvette is clean and dry between samples.

  • Data Analysis:

    • For each spectrum, identify the wavelength of maximum emission (λₑₘ) and record the peak fluorescence intensity.

    • Plot the fluorescence intensity at λₑₘ as a function of viscosity (in cP).

    • Fit the data to the Förster-Hoffmann equation: log(I) = C + x log(η) , where I is the fluorescence intensity, η is the viscosity, x is the sensitivity coefficient, and C is a constant. This log-log plot should yield a linear relationship, which serves as the calibration curve for measuring unknown samples.

Protocol 2: Demonstration of Aggregation-Induced Emission (AIE)

This protocol demonstrates the probe's AIE property, which is the foundational phenomenon for its viscosity-sensing capability. The probe's fluorescence is measured in a good solvent and then in mixtures with a poor solvent (anti-solvent) to induce aggregation.

A. Materials Required

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Probe)

  • Tetrahydrofuran (THF), spectroscopic grade (Good Solvent)

  • Deionized Water (Poor Solvent / Anti-solvent)

  • Volumetric flasks, micropipettes, spectrofluorometer, and cuvettes as in Protocol 1.

B. Experimental Procedure

  • Prepare Stock Solution: Create a 1 mM stock solution of the probe in THF.

  • Prepare THF/Water Mixtures: Prepare a series of 10 mL solutions in volumetric flasks with varying water fractions (fₒ), from 0% to 90%. For example:

    • fₒ = 0%: 10 mL THF

    • fₒ = 10%: 1 mL Water + 9 mL THF

    • ...

    • fₒ = 90%: 9 mL Water + 1 mL THF

  • Prepare Working Solutions: To each THF/water mixture, add 100 µL of the 1 mM probe stock solution to achieve a final concentration of 10 µM. Mix well.

  • Measure Fluorescence:

    • Using the same spectrofluorometer settings as in Protocol 1, measure the fluorescence emission spectrum for each sample, starting from fₒ = 0% to fₒ = 90%.

    • Record the peak fluorescence intensity for each mixture.

  • Data Analysis and Expected Results:

    • Plot the fluorescence intensity as a function of the water fraction (fₒ).

    • Expected Outcome: The probe will exhibit very weak fluorescence in pure THF (fₒ = 0%). As the water fraction increases, the probe's solubility will decrease, forcing it to form nano-aggregates. This aggregation restricts the intramolecular rotation of the thienyl groups, causing a dramatic increase in fluorescence intensity. The plot will show a sharp rise in emission at a critical water fraction (e.g., fₒ > 60%), demonstrating the classic AIE effect.

Applications and Considerations for Drug Development

  • Cellular Imaging: This probe can be used to map viscosity gradients within live cells, providing insights into cellular processes like apoptosis, lipid droplet formation, and protein aggregation.

  • Drug Delivery: Monitor the viscosity changes associated with the release of a drug from a hydrogel or polymer-based delivery system.

  • High-Throughput Screening: Screen for compounds that modulate the activity of enzymes which, in turn, alter the viscosity of a biological fluid (e.g., hyaluronidase).

  • Formulation Stability: Assess the stability and viscosity of pharmaceutical emulsions and suspensions over time.

Important Considerations:

  • Calibration is Key: The probe's fluorescence is sensitive to temperature and potentially to polarity. Always perform a calibration (Protocol 1) under conditions that mimic the experimental system as closely as possible.

  • Concentration Effects: At high concentrations, the probe may self-aggregate even in good solvents. Work within a concentration range where fluorescence intensity is linear with concentration in a non-viscous solvent.

  • Photostability: Assess the probe's photostability under your specific illumination conditions to avoid artifacts from photobleaching during time-course experiments.

References

  • Lee, C. L., Kim, S., & Kwon, O. P. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry–A European Journal, 24(52), 13706-13718. ([Link])

  • Mei, J., Hong, Y., Lam, J. W. Y., Qin, A., Tang, Y., & Tang, B. Z. (2014). Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts. Advanced Materials, 26(31), 5429-5479. ([Link])

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. ([Link])

  • Kundu, S., et al. (2015). Molecular rotors: Synthesis and evaluation as viscosity sensors. Methods and Applications in Fluorescence, 3(3), 034003. ([Link])

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Journal of Biological Engineering, 4(1), 1-14. ([Link])

  • Sarkar, P., et al. (2014). Dicyanodistyrylbenzene based positional isomers: a comparative study of AIEE and stimuli responsive multicolour fluorescence switching. New Journal of Chemistry, 38(12), 5783-5790. ([Link])

  • Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical reviews, 115(21), 11718-11940. ([Link])

  • Ma, Y., et al. (2016). Role of Cyano-Substitution in Distyrylbenzene Derivatives on the Fluorescence and Electroluminescence Properties. ACS Applied Materials & Interfaces, 8(46), 31845-31852. ([Link])

  • PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. Molecules, 29(18), 4447. ([Link])

Sources

Application Note & Protocols: Synthesis of Functional Polymers from trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel polymers using the photochromic monomer, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. This monomer, a member of the diarylethene family, offers unique opportunities for creating advanced materials with photoswitchable properties.[1][2][3] Its molecular structure incorporates two distinct, polymerizable moieties: the electron-rich trimethyl-thienyl rings and an electron-deficient dicyano-substituted ethene bridge. This duality allows for at least two primary polymerization strategies. Herein, we present detailed protocols for (1) Oxidative Polymerization to form a polythiophene-type backbone and (2) Anionic Polymerization to create a vinyl-type polymer. This note is designed for researchers in materials science, polymer chemistry, and drug development, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Strategic Value of the Monomer

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a highly functionalized diarylethene derivative. Diarylethenes are renowned for their robust, thermally irreversible photochromism, a property that allows them to be reversibly switched between two distinct isomers (open and closed forms) using light of specific wavelengths.[3] This behavior is central to their application in high-density optical data storage, molecular switches, and smart materials.[1][4]

By incorporating this monomer into a polymer chain, its photochromic properties can be imparted to a macromolecular system, leading to materials with tunable optical and electronic characteristics. The monomer's structure is particularly advantageous as it offers multiple pathways for polymerization, resulting in polymers with fundamentally different backbones and properties.

  • Path A (Oxidative Polymerization): Targets the 2,5-positions of the thienyl rings. This approach yields a conjugated polythiophene backbone with the photochromic dicyanoethene units as pendant groups. Such polymers are of interest for their potential as electroactive and photoresponsive materials.[5][6]

  • Path B (Anionic Polymerization): Targets the dicyano-substituted carbon-carbon double bond. The strong electron-withdrawing cyano groups make the double bond susceptible to nucleophilic attack, enabling anionic chain-growth polymerization.[7][8] This results in a flexible, non-conjugated backbone with bulky, photochromic diarylethene side chains.

This guide provides the scientific rationale and detailed protocols for pursuing both synthetic routes.

Monomer Characteristics

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
IUPAC Name (E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile[9]
CAS Number 112440-50-3[9][10][11]
Molecular Formula C₁₈H₁₈N₂S₂[9][10][11]
Molecular Weight 326.48 g/mol [9][10][11]
Appearance Light yellow to orange powder/crystal[10][11]
Melting Point 166 - 170 °C[10][11]
Solubility Soluble in chlorinated solvents (chloroform, dichloromethane), THF, toluene.Inferred
Storage Store at 2 - 8 °C, protect from light.[10][11]

Polymerization Strategies & Protocols

We will now explore the two primary polymerization pathways. The choice of method depends entirely on the desired final polymer architecture and properties.

Diagram: Polymerization Pathways

G cluster_monomer Monomer cluster_pathways Polymerization Methods cluster_polymers Resulting Polymer Structures M trans-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene Oxidative Method 1: Oxidative Polymerization (e.g., FeCl3) M->Oxidative via Thienyl Rings Anionic Method 2: Anionic Polymerization (e.g., n-BuLi) M->Anionic via Ethene Bond PolyThiophene Polythiophene Backbone (Conjugated) Oxidative->PolyThiophene PolyVinyl Polyvinyl Backbone (Non-Conjugated) Anionic->PolyVinyl

Caption: Two distinct polymerization routes for the target monomer.

Method 1: Oxidative Polymerization of Thienyl Rings

Scientific Rationale: This method leverages the well-established oxidative polymerization of thiophene and its derivatives.[5][6][12] An oxidant, typically a Lewis acid like iron(III) chloride (FeCl₃), is used to generate radical cations on the thiophene rings.[12] These reactive species then couple, primarily at the 2- and 5-positions, to form a poly(thiophene) chain. The methyl groups at the 2, 4, and 5 positions of the thiophene rings will influence the regioregularity of the resulting polymer. The polymerization proceeds via a step-growth mechanism.

Materials & Equipment:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene monomer

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃) or another dry chlorobenzene solvent[5]

  • Methanol (for precipitation)

  • Ammonia solution (for de-doping/washing)

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Cannula or dropping funnel

  • Filtration apparatus (Büchner funnel)

G start Start setup Set up dry Schlenk flask under Argon atmosphere. start->setup dissolve_monomer Dissolve monomer in anhydrous chloroform. setup->dissolve_monomer add_oxidant Slowly add FeCl3 solution to the monomer solution. dissolve_monomer->add_oxidant react Stir at room temperature for 24 hours. Observe color change. add_oxidant->react precipitate Precipitate polymer by adding reaction mixture to methanol. react->precipitate filter_wash Filter the solid polymer. Wash with methanol and ammonia solution. precipitate->filter_wash dry Dry the final polymer under vacuum. filter_wash->dry end End: Characterize Polymer dry->end

Caption: Step-wise workflow for oxidative polymerization.

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen). Anhydrous solvents are critical for this reaction.

  • Monomer Solution: In a 100 mL Schlenk flask, dissolve the monomer (e.g., 1.0 mmol, 326.5 mg) in 30 mL of anhydrous chloroform. Stir until fully dissolved.

  • Oxidant Solution: In a separate dry flask, prepare a solution of anhydrous FeCl₃ (a molar ratio of oxidant to monomer of 4:1 is a common starting point, so ~4.0 mmol, 650 mg) in 20 mL of anhydrous chloroform. Caution: FeCl₃ is highly hygroscopic.

  • Reaction Initiation: Slowly add the FeCl₃ solution to the stirring monomer solution dropwise over 30 minutes at room temperature. A significant color change should be observed as the polymerization begins.

  • Polymerization: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere. The mixture will likely become dark and viscous.

  • Work-up & Precipitation: Slowly pour the reaction mixture into a beaker containing 250 mL of rapidly stirring methanol. The polymer should precipitate as a solid.

  • Purification: Collect the solid polymer by vacuum filtration. Wash the polymer cake thoroughly with methanol to remove residual oxidant and unreacted monomer. Subsequently, wash with a dilute ammonia solution to de-dope the polymer (remove residual iron salts), followed by another wash with methanol until the filtrate is colorless.

  • Drying: Dry the resulting polymer in a vacuum oven at 40-50 °C overnight. The final product should be a dark-colored solid.

Method 2: Anionic Polymerization of the Ethene Bond

Scientific Rationale: This method targets the electron-poor double bond of the ethene bridge. The two cyano (-CN) groups are powerful electron-withdrawing substituents that stabilize a negative charge (carbanion) on the adjacent carbon through resonance and inductive effects.[8] This stabilization makes the monomer susceptible to anionic chain-growth polymerization.[7] This is a living polymerization technique, which, under ideal conditions, can allow for control over molecular weight and the synthesis of block copolymers.[13] This method requires extremely stringent anhydrous and oxygen-free conditions to prevent termination of the propagating anionic chain ends.

Materials & Equipment:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene monomer

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

  • Anhydrous, inhibitor-free Tetrahydrofuran (THF)

  • Anhydrous, acidified Methanol (for termination)

  • High-vacuum Schlenk line and glassware

  • Dry, magnetic stir bar

  • Gas-tight syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rigorous Preparation: All glassware must be rigorously flame-dried under high vacuum and backfilled with high-purity argon. The monomer should be dried under vacuum before use. Anhydrous THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

  • Solvent & Monomer Addition: To a Schlenk flask under argon, add a magnetic stir bar. Transfer 40 mL of anhydrous THF via cannula or syringe. Cool the flask to -78 °C in a dry ice/acetone bath. Once cooled, add the monomer (e.g., 1.0 mmol, 326.5 mg) to the THF. Stir until a clear solution is formed.

  • Initiation: Using a gas-tight syringe, slowly add a calculated amount of n-BuLi initiator (e.g., for a target degree of polymerization of 50, use 0.02 mmol of n-BuLi). A rapid color change (often to a deep red or purple) indicates the formation of the carbanionic species.

  • Propagation: Maintain the reaction at -78 °C and allow it to stir for 2-4 hours under argon. The viscosity of the solution may increase as the polymer chains grow.

  • Termination: To quench the living polymerization, add 5 mL of acidified methanol (a few drops of HCl in methanol) to the reaction flask. The color of the anionic chain ends should disappear immediately.

  • Precipitation & Purification: Allow the flask to warm to room temperature. Concentrate the solution under reduced pressure and then precipitate the polymer by slowly adding the concentrated solution to a large volume (e.g., 200 mL) of a non-solvent like cold methanol or hexane.

  • Isolation: Collect the precipitated white or pale-yellow polymer by filtration, wash it with the precipitation solvent, and dry it thoroughly in a vacuum oven at a low temperature (e.g., 40 °C).

Polymer Characterization

After synthesis, a suite of analytical techniques should be employed to confirm the polymer structure and properties.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Confirm functional groups.Disappearance or significant reduction of the C=C stretch of the monomer. Presence of characteristic polymer backbone signals. Retention of -CN and thiophene ring stretches.
NMR Spectroscopy (¹H, ¹³C) Elucidate polymer structure.Broadening of peaks compared to the sharp signals of the monomer, confirming a polymeric structure. Disappearance of vinyl protons (for anionic route) or specific aromatic protons (for oxidative route).
Gel Permeation Chromatography (GPC/SEC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).A PDI close to 1.0 for a successful living anionic polymerization. A broader PDI (>1.5) is expected for oxidative polymerization.
UV-Vis Spectroscopy Investigate photochromic behavior.The polymer solution/film should show a characteristic absorption spectrum for the open form. Upon UV irradiation (e.g., 365 nm), a new absorption band should appear in the visible region (e.g., ~540 nm), corresponding to the colored closed form.[14] This change should be reversible upon irradiation with visible light.
Differential Scanning Calorimetry (DSC) Determine thermal properties like the glass transition temperature (Tg).Provides insight into the polymer's amorphous or crystalline nature and its thermal stability.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous FeCl₃ is corrosive and reacts violently with water. Handle with care in a dry environment.

  • n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled by trained personnel using proper syringe techniques under an inert atmosphere.

  • Organic solvents are flammable and toxic. Avoid inhalation and skin contact.

References

  • Kim, E., Choi, Y.-K., & Lee, M.-H. (1999).
  • Lee, H. N. (2006).
  • Taranekar, P., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI.
  • trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène. Chem-Impex.
  • Catalytic oxidative polymerization of thiophene derivatives.
  • Luo, Q., Cheng, H., & Tian, H. (2011). Recent progress on photochromic diarylethene polymers. RSC Publishing.
  • Thiophene. Wikipedia.
  • Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electroneg
  • Irie, M., et al. (2002). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism.
  • Ishizone, T., et al. (1991). Anionic polymerization of monomers containing functional groups. 5. Anionic polymerizations of 2-, 3-, and 4-cyanostyrene. Macromolecules.
  • Zhang, Y., et al. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI.
  • Polymerization of thiophene and its derivatives.
  • Bertarelli, C., et al. (2011). Diarylethene-based photochromic polyurethanes for multistate optical memories.
  • How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization?.
  • Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. PubMed Central.
  • Anionic addition polymeriz
  • Combined Photopolymerization and Localized Photochromism Generation by Aza-Diarylethene and Hemiindigo Synergy. ChemRxiv.
  • Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. RSC Publishing.
  • Anionic Polymeriz
  • Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing).
  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. PubMed Central.
  • All-Visible-Light-Activ
  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. PubChem.
  • Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)
  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Chem-Impex.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Quantum Yield of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (TCTE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (TCTE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maximizing the photochemical quantum yield of this versatile diarylethene photoswitch. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to TCTE and the Importance of Quantum Yield

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (TCTE) is a photochromic compound belonging to the diarylethene family. These molecules can undergo a reversible transformation between two isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths. This photoswitching behavior is at the heart of their application in molecular electronics, optical data storage, and photopharmacology.

The efficiency of this photoisomerization is quantified by the quantum yield (Φ) , which is the ratio of the number of molecules that undergo the photoreaction to the number of photons absorbed. A high quantum yield is crucial for applications requiring rapid and efficient switching with minimal light exposure. This guide will help you understand the factors that influence the quantum yield of TCTE and provide actionable steps to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise when working with TCTE and other diarylethenes.

Q1: My cyclization quantum yield for TCTE seems unexpectedly low. What are the most likely causes?

A1: Several factors can contribute to a low cyclization quantum yield. The most common culprits are:

  • Solvent Polarity: The choice of solvent has a significant impact on the quantum yield of diarylethenes. For many diarylethene derivatives, the cyclization quantum yield decreases as the solvent polarity increases.[1] This is often due to the stabilization of conformations that are unfavorable for cyclization.

  • Presence of Oxygen: Dissolved oxygen in the solvent can quench the excited state of the molecule, leading to a non-radiative decay pathway that competes with the desired photoisomerization. This effectively reduces the quantum yield.

  • Impurities: Impurities in the TCTE sample or the solvent can act as quenchers or participate in side reactions, thus lowering the efficiency of the desired photoreaction.

  • Inaccurate Photon Flux Measurement: The calculation of the quantum yield is critically dependent on an accurate measurement of the number of photons being absorbed by the sample. Errors in actinometry will lead to an inaccurate quantum yield determination.[2]

  • Photodegradation: Although diarylethenes are known for their good fatigue resistance, prolonged exposure to high-intensity light, especially in the presence of oxygen, can lead to irreversible degradation of the compound.

Q2: How does solvent polarity specifically affect the quantum yield of diarylethenes like TCTE?

A2: Solvent polarity can influence the ground-state conformational equilibrium of the open-ring isomer of diarylethenes. The open form can exist in different conformations, primarily parallel and anti-parallel orientations of the thienyl groups. For cyclization to occur, the molecule must be in the anti-parallel conformation. An increase in solvent polarity can stabilize the parallel conformation, thus reducing the population of the photoactive anti-parallel conformer and consequently lowering the cyclization quantum yield.[1]

Q3: Can temperature affect the quantum yield?

A3: Yes, temperature can influence the quantum yield. For thermally activated processes that compete with the desired photoreaction, an increase in temperature can lead to a decrease in quantum yield. Conversely, if there is a small energy barrier to the desired photoreaction in the excited state, a moderate increase in temperature might enhance the quantum yield. It is also important to consider the effect of temperature on solvent viscosity, which can in turn affect the rate of conformational changes.

Q4: I am observing a gradual loss of photochromic behavior over several cycles. What is happening and how can I prevent it?

A4: This phenomenon is known as photodegradation or fatigue. While diarylethenes are generally robust, side reactions can occur from the excited state, leading to the formation of non-photochromic byproducts. This is often exacerbated by the presence of oxygen and high-intensity UV light. To minimize photodegradation:

  • Deoxygenate your solutions: As mentioned, removing dissolved oxygen is crucial.

  • Use filtered light: Employ bandpass filters to ensure that you are only irradiating your sample with the necessary wavelengths for switching, avoiding high-energy UV light that can promote side reactions.

  • Limit exposure time and intensity: Use the minimum light intensity and exposure time required to achieve the desired conversion.

Troubleshooting Guide: A Step-by-Step Approach to Improving Quantum Yield

If you are experiencing low quantum yields, follow this systematic troubleshooting guide.

Step 1: Verify the Purity of TCTE and Solvents

The first step in troubleshooting is to ensure the purity of your materials.

  • TCTE Purity: Verify the purity of your TCTE sample using techniques like NMR, HPLC, or mass spectrometry. Impurities can act as quenchers. If necessary, purify the compound by recrystallization or column chromatography.

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents. Impurities in the solvent can also quench the excited state or lead to unwanted side reactions.

Step 2: Optimize Solvent Choice

As discussed, solvent polarity is a critical parameter.

  • Recommendation: Start with a non-polar solvent such as hexane or cyclohexane, as diarylethenes often exhibit higher cyclization quantum yields in these media.

  • Systematic Study: If your application requires a different solvent, it is advisable to perform a systematic study with a range of solvents of varying polarity to find the optimal balance between solubility and quantum yield.

Table 1: Influence of Solvent Polarity on Diarylethene Photocyclization

SolventPolarity IndexGeneral Effect on Cyclization Quantum Yield
n-Hexane0.1Often results in high quantum yields
Toluene2.4Generally good, but may be lower than in alkanes
Dichloromethane3.1Moderate polarity, may see a decrease in quantum yield
Acetone5.1Higher polarity, likely to cause a significant decrease
Acetonitrile5.8High polarity, often leads to low quantum yields
Methanol5.1High polarity, can also engage in hydrogen bonding

Note: This table provides a general trend for diarylethenes. The exact values for TCTE should be determined experimentally.

Step 3: Rigorous Deoxygenation of the Solution

The removal of dissolved oxygen is one of the most effective ways to improve the quantum yield.

  • Protocol for Deoxygenation:

    • Prepare your solution of TCTE in the chosen solvent in a cuvette with a septum-sealed screw cap or a Schlenk flask.

    • Bubble a gentle stream of an inert gas (high-purity argon or nitrogen) through the solution for at least 15-30 minutes. Ensure the needle is submerged in the solution for efficient sparging.

    • After sparging, maintain a positive pressure of the inert gas over the solution during the experiment to prevent re-absorption of oxygen.

Step 4: Accurate Determination of Photon Flux (Actinometry)

An accurate quantum yield measurement requires a precise determination of the photon flux of your light source. This is typically done using a chemical actinometer.

  • Recommended Actinometer: For UV-Vis experiments, the potassium ferrioxalate actinometer is a well-established and reliable choice.[2]

  • Experimental Protocol for Potassium Ferrioxalate Actinometry:

    • Preparation of Actinometer Solution (0.006 M Potassium Ferrioxalate): Prepare this solution in the dark to prevent premature photoreaction.

    • Irradiation: Irradiate a known volume of the actinometer solution under the exact same experimental conditions (e.g., cuvette, light source, geometry, temperature) as your TCTE sample for a precisely measured time. Keep a "dark" sample under the same conditions without irradiation.

    • Development: After irradiation, mix an aliquot of the irradiated and dark solutions with a buffered solution of 1,10-phenanthroline. This will form a colored complex with the Fe²⁺ ions produced during the photoreaction.

    • Spectrophotometric Measurement: Measure the absorbance of the complex at its λmax (around 510 nm).

    • Calculation: The number of photons absorbed can be calculated from the change in absorbance, the known quantum yield of the actinometer at the irradiation wavelength, and the volume of the solution.

Step 5: Precise Measurement of TCTE Photoreaction

Once the photon flux is known, you can proceed with the measurement on your TCTE sample.

  • Protocol for Quantum Yield Determination of TCTE:

    • Prepare a dilute solution of TCTE in a deoxygenated solvent. The absorbance at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption throughout the sample.

    • Irradiate the sample with the light source for which you determined the photon flux.

    • Monitor the change in the absorption spectrum of TCTE as a function of irradiation time. The open-ring form will have a characteristic absorption in the UV region, while the closed-ring form will have a new absorption band in the visible region.

    • Calculate the initial rate of change of the concentration of the closed-ring isomer from the initial slope of the absorbance at its λmax versus time plot.

    • The quantum yield (Φ) can then be calculated using the formula: Φ = (initial rate of change in moles of product) / (moles of photons absorbed per unit time)

Visualizing the Process

Photoisomerization of TCTE

The following diagram illustrates the reversible photoisomerization of TCTE between its open- and closed-ring forms.

G Open Open-Ring TCTE (Colorless) Closed Closed-Ring TCTE (Colored) Open->Closed UV Light (λ₁) Photocyclization Closed->Open Visible Light (λ₂) Photocycloreversion

Caption: Reversible photoisomerization of TCTE.

Experimental Workflow for Quantum Yield Determination

This workflow outlines the key steps for an accurate quantum yield measurement.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Prep_TCTE Prepare TCTE Solution (Low Absorbance) Deoxygenate Deoxygenate TCTE Solution (N₂ or Ar sparging) Prep_TCTE->Deoxygenate Prep_Actinometer Prepare Actinometer Solution Irradiate_Actinometer Irradiate Actinometer (Same conditions as sample) Prep_Actinometer->Irradiate_Actinometer Irradiate_TCTE Irradiate TCTE Solution Deoxygenate->Irradiate_TCTE Measure_Actinometer Measure Absorbance Change of Actinometer Irradiate_Actinometer->Measure_Actinometer Calc_Flux Calculate Photon Flux (I₀) from Actinometry Data Measure_Actinometer->Calc_Flux Monitor_TCTE Monitor Absorbance Change of TCTE vs. Time Irradiate_TCTE->Monitor_TCTE Calc_Rate Determine Initial Rate of TCTE Isomerization Monitor_TCTE->Calc_Rate Calc_QY Calculate Quantum Yield (Φ) of TCTE Calc_Flux->Calc_QY Calc_Rate->Calc_QY

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Technical Support Center: Synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. This molecule is a member of the diarylethene family, a class of advanced photochromic compounds renowned for their thermal stability and high fatigue resistance.[1] These properties make them prime candidates for applications in molecular switches, optical data storage, and optoelectronic devices.[2][3]

The synthesis of this highly substituted and sterically hindered alkene is non-trivial. The most common and effective approach is the reductive coupling of a suitable carbonyl precursor using a low-valent titanium reagent, a method known as the McMurry reaction.[4][5] This guide is structured to provide direct, experience-based answers to the common challenges encountered during this synthesis, from reagent preparation to final product purification and characterization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My reaction yield is extremely low, or I have only recovered the unreacted starting material. What are the likely causes?

Answer: This is the most common issue and almost always points to problems with the active coupling agent, the low-valent titanium (LVT) species.

  • Primary Cause: Inactivation of the Low-Valent Titanium (LVT) Reagent.

    • Explanation: The LVT reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn, LiAlH₄, Zn-Cu couple), is exceptionally oxophilic and pyrophoric.[4][6] It reacts immediately and irreversibly with atmospheric oxygen and moisture. Trace amounts of water or air in the reaction vessel will consume the LVT before it can couple the carbonyl precursor.

    • Solution: Rigorous adherence to anhydrous and anaerobic techniques is non-negotiable.

      • Glassware: All glassware must be oven-dried at >120°C for several hours or thoroughly flame-dried under vacuum and cooled under a stream of inert gas.

      • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) is the most common solvent as it effectively solubilizes intermediate complexes.[4] It must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.

      • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a positive pressure of a dry, inert gas like Argon or high-purity Nitrogen.[7]

  • Secondary Cause: Incorrect Stoichiometry or Reagent Quality.

    • Explanation: The formation of the active LVT species is a complex process, and the molar ratios of the titanium source to the reducing agent are critical for achieving optimal reactivity.[8] The quality of the reducing agent is also paramount; for instance, zinc dust should be freshly activated to remove passivating oxide layers.

    • Solution: Follow established stoichiometric ratios precisely.

Titanium SourceReducing AgentTypical Molar Ratio (Ti:Reducer)Reference
TiCl₄Zn dust1 : 2.5 - 3.0[4]
TiCl₃LiAlH₄1 : 0.5[4][8]
TiCl₃Zn-Cu couple1 : 2.0 - 2.5[6]

Question 2: My final product is an inseparable mixture of isomers. How can I isolate the desired trans isomer?

Answer: The McMurry reaction is not always perfectly stereoselective and can yield a mixture of cis and trans isomers.[6] Their similar polarities make separation by standard silica gel chromatography challenging.

  • Causality: The formation of the final alkene proceeds through a titanium pinacolate intermediate. The stereochemical outcome is determined by the final elimination step, which can be influenced by steric factors and the specific reaction conditions.

  • Solution 1: Advanced Chromatographic Separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for separating diarylethene isomers.[9][10] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

    • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, faster, and more environmentally friendly alternative to HPLC for isomer separation, consuming less organic solvent.[9][10]

  • Solution 2: Fractional Crystallization.

    • If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be attempted. This requires careful screening of various solvents and is often an iterative process.

Question 3: How can I definitively confirm the stereochemistry of my final product as the trans isomer?

Answer: A combination of spectroscopic and physical data is required to unambiguously assign the stereochemistry.

  • Primary Method: 2D NOESY NMR Spectroscopy.

    • Explanation: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons that are close to each other (< 5 Å). In the cis isomer, the bulky trimethyl-thienyl groups are on the same side of the C=C double bond, leading to a spatial proximity between the methyl protons of the two different rings. The trans isomer will show no such cross-peak. This method has been successfully used to assign E,Z isomers in similar systems.[8]

  • Supporting Methods:

    • UV-Visible Spectroscopy: The trans (open-ring) isomer and its photo-generated cis (closed-ring) isomer have distinct absorption spectra. The open-ring form typically absorbs in the UV region, while the closed-ring form, created upon UV irradiation, will have a strong absorption band in the visible spectrum.[11][12]

    • Melting Point: The pure trans isomer has a reported melting point of 166 - 170 °C.[2] A broad or depressed melting point may indicate the presence of impurities or a mixture of isomers.

Experimental Workflow & Mechanism Diagrams

To better visualize the process, the following diagrams outline the key stages of the synthesis.

G cluster_0 Stage 1: LVT Reagent Preparation cluster_1 Stage 2: Reductive Coupling cluster_2 Stage 3: Workup & Purification A Flame-dried flask under Argon B Add Anhydrous THF A->B C Add TiCl4 (or TiCl3) B->C D Add Reducing Agent (e.g., Zn) C->D E Reflux to form black LVT slurry D->E F Add Carbonyl Precursor in THF E->F G Continue Reflux (2-12h) F->G H Reaction Quench (e.g., mild acid) G->H I Aqueous Workup / Filtration H->I J Remove Titanium Byproducts I->J K Column Chromatography (crude) J->K L Isomer Separation (HPLC/SFC) K->L

Caption: High-level workflow for the McMurry synthesis.

G R1 2 x R-C=O Pinacolate Ti-Pinacolate Intermediate R1->Pinacolate 1. Carbonyl Coupling (Single Electron Transfer) Ti [Ti(0)] surface Product R-C=C-R (Alkene) Pinacolate->Product 2. Deoxygenation TiO2 TiO2 Pinacolate->TiO2

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photodegradation of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the photochromic compound trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and related diarylethene derivatives. As a leader in the field of molecular photoswitches, we understand the nuances and challenges encountered during experimentation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate photodegradation and ensure the robustness of your results.

Understanding the System: Photochromism vs. Photodegradation

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a member of the diarylethene family, renowned for its excellent thermal stability and high fatigue resistance.[1] Its function relies on a reversible photochemical reaction: upon irradiation with UV light, the colorless 'open' isomer undergoes a conrotatory 6π-electrocyclization to form a intensely colored 'closed' isomer. This process is reversed with visible light, making it an ideal molecular switch.

However, like all molecular systems, it is not perfect. The primary issue encountered during repeated switching cycles is photodegradation , often referred to as photofatigue . This is not a simple bleaching process but rather the formation of an irreversible, non-photochromic byproduct.[2] The dominant degradation pathway is the formation of a thermally stable annulated isomer, which effectively removes the active molecule from the switching cycle.[3] Understanding this competing reaction is the first step toward preventing it.

G Fig. 1: Competing photochemical pathways. cluster_0 Desired Photochromic Cycle cluster_1 Degradation Pathway Open Open Isomer (Colorless) Closed Closed Isomer (Colored) Open->Closed UV Light (λ₁) Photocyclization Closed->Open Visible Light (λ₂) Photocycloreversion Byproduct Annulated Byproduct (Non-Photochromic) Closed->Byproduct UV Light (λ₁) Irreversible Side Reaction (Photofatigue)

Caption: Fig. 1: Competing photochemical pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: "My sample's color intensity decreases significantly after only a few switching cycles. What's happening and how can I fix it?"

Answer: This is a classic symptom of photofatigue. The decrease in color intensity directly corresponds to the depletion of the photo-active compound as it's converted into the non-photochromic annulated byproduct.[3]

  • Causality: The quantum yield of this byproduct formation (Φ_BC), though small, is cumulative. With each UV irradiation cycle, a fraction of your compound is permanently lost. This process is particularly noticeable in systems with high-power light sources or extended irradiation times. The electronic properties of the aryl substituents play a crucial role; electron-donating groups can sometimes increase the rate of byproduct formation.[3]

  • Troubleshooting Steps:

    • Reduce Photon Dose: Limit the UV irradiation time to the minimum required to reach the photostationary state (PSS). Avoid unnecessarily long exposures. If your setup allows, reduce the intensity (flux) of your light source.

    • Solvent Purity & Degassing: Dissolved oxygen can participate in radical side reactions that degrade the molecule. Ensure you are using high-purity, spectroscopy-grade solvents. For sensitive experiments, degas the solvent by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to dissolving your compound.

    • Introduce a Stabilizer: Consider adding a Hindered Amine Light Stabilizer (HALS). HALS do not absorb UV light but are potent radical scavengers that can interrupt degradation pathways initiated by photo-oxidation.[4][5] See Protocol 2 for guidance.

    • Wavelength Selection: The quantum yield of the ring-opening reaction is often strongly wavelength-dependent.[3] Ensure you are using a wavelength for ring-closing (e.g., 313 nm) and ring-opening (e.g., >470 nm) that maximizes the desired reaction while minimizing overlap that could drive side reactions.[6]

Question 2: "I'm seeing a new, small absorption peak appear in my UV-Vis spectrum after several cycles that doesn't disappear with visible light. Is this related to degradation?"

Answer: Yes, this is very likely the spectral signature of the annulated byproduct. Because this byproduct is a distinct chemical species, it will have its own unique absorption spectrum.

  • Causality: The annulated byproduct is a conjugated system, but its structure is different from both the open and closed isomers. Therefore, it absorbs at different wavelengths. Since it is formed irreversibly, its concentration, and thus its absorbance, will increase with each cycle, while the peak absorbance of the colored (closed) form at PSS will decrease.

  • Troubleshooting Steps:

    • Confirm with a Dark Control: Prepare an identical sample and keep it in the same thermal conditions but protected from light (e.g., wrapped in aluminum foil).[7] If the new peak does not appear in the dark control, you can confirm it is a result of photo-irradiation.

    • Characterize the Byproduct (Advanced): If possible, use techniques like HPLC-MS to separate and identify the byproduct. This can definitively confirm its structure and help in understanding the precise degradation mechanism in your system.

    • Implement Prevention Strategies: The appearance of this peak is a direct indicator of fatigue. Refer to the solutions in Question 1 (reducing photon dose, degassing, using stabilizers) to suppress its formation.

Question 3: "My results are inconsistent between experiments, even when I follow the same procedure. Why?"

Answer: Reproducibility issues in photoswitching experiments often stem from subtle, uncontrolled variables that affect the delicate balance between photochromism and photodegradation.

  • Causality & Key Variables:

    • Solvent Environment: The polarity of the solvent can influence the conformation of the diarylethene. Only the anti-parallel conformer is photoactive and can undergo ring-closing.[3] Changes in solvent polarity could alter the conformational equilibrium. In some specific diarylethene systems, polar solvents can even enable entirely different degradation pathways.[8]

    • Oxygen Concentration: As mentioned, dissolved oxygen is a key factor. The amount of dissolved O₂ can vary depending on how the solvent was stored and handled.

    • Temperature: While diarylethenes are known for thermal stability, temperature can affect reaction kinetics and the viscosity of the medium, which can influence conformational changes.

    • Light Source Stability: The output of lamps can fluctuate with age or temperature. An unstable light source will deliver an inconsistent photon dose, leading to variable PSS levels and degradation rates.

  • Troubleshooting Steps:

    • Standardize Solvent Handling: Use fresh solvent from the same bottle/supplier for a series of experiments. Implement a consistent degassing protocol for all samples.

    • Control Temperature: Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature (e.g., 25 °C).

    • Calibrate Light Source: Regularly check the output of your irradiation source with a power meter to ensure consistent intensity.[9]

    • Use an Internal Standard (Advanced): For quantitative studies, consider adding a stable, non-photochromic compound with a known absorption spectrum to your solution. This can help normalize for path length and concentration variations.

Frequently Asked Questions (FAQs)

  • Q: What is the typical quantum yield for photodegradation in this class of compounds?

    • A: The quantum yield for byproduct formation (Φ_BC) can range from as high as 0.013 (1.3%) down to less than 0.001, depending heavily on the molecular structure. Compounds with strong electron-withdrawing substituents generally exhibit much lower degradation quantum yields and higher fatigue resistance.[3]

  • Q: Can I use a UV-blocking filter to prevent degradation?

    • A: No, this is counterproductive. The very UV light required to induce the desired ring-closing reaction is what also drives the degradation pathway. The solution is not to block the light, but to manage the dose and protect the molecule from secondary reactions (e.g., with oxygen) using stabilizers.

  • Q: Does degradation occur in the solid state or in polymer films?

    • A: Yes, photodegradation can still occur. However, the matrix can significantly influence the process. A rigid matrix might restrict the conformational changes needed for byproduct formation, potentially improving fatigue resistance. Conversely, poor compatibility between the diarylethene and the polymer can create domains where degradation is accelerated.[10]

  • Q: Are there more fatigue-resistant alternatives to this compound?

    • A: Yes. The field is constantly evolving. Diarylethenes with different heterocyclic rings (e.g., benzothiophene) or those substituted with strong electron-withdrawing groups like trifluoromethylphenyl have shown enhanced fatigue resistance.[2][3] The choice depends on the specific wavelength and properties required for your application.

Experimental Protocols for Prevention

Protocol 1: Quantitative Assessment of Photostability

This protocol provides a standardized method to measure the photofatigue of your compound.

G Fig. 2: Workflow for photostability assessment. A 1. Prepare Solution (e.g., 10⁻⁵ M in degassed Toluene) B 2. Initial Spectrum Record full UV-Vis spectrum of the open form (A₀). A->B C 3. First Cycle: Coloration Irradiate with UV (λ₁) until Photostationary State (PSS₁). Record spectrum. B->C D 4. First Cycle: Decoloration Irradiate with Vis (λ₂) until fully bleached. Record spectrum. C->D E 5. Repeat Cycles Repeat steps 3 & 4 for 'n' cycles (e.g., n=10, 20, 50). D->E Iterate F 6. Final Spectrum After 'n' cycles, record the spectrum at PSSₙ. E->F G 7. Data Analysis Plot Absorbance at λ_max(closed) at PSS vs. Cycle Number. Calculate % degradation. F->G

Caption: Fig. 2: Workflow for photostability assessment.

Methodology:

  • Sample Preparation: Prepare a solution of the diarylethene (e.g., 10⁻⁵ M) in a spectroscopy-grade, degassed solvent (e.g., Toluene or Hexane). Prepare a "dark control" sample in parallel.[7]

  • Initial Measurement: Place the sample in a temperature-controlled spectrophotometer. Record the initial full UV-Vis absorption spectrum. This is your baseline for the open form.

  • Cycle 1 - Coloration: Irradiate the sample with a calibrated UV light source (e.g., 313 nm LED) until the absorbance at the visible maximum (λ_max of the closed form) no longer changes. This is the photostationary state (PSS). Record the full spectrum.

  • Cycle 1 - Decoloration: Irradiate the sample with a visible light source (e.g., >500 nm LED with a long-pass filter) until the visible absorption band has completely disappeared.

  • Repeat Cycling: Repeat steps 3 and 4 for a defined number of cycles (e.g., 10, 20, 50, 100).

  • Data Analysis:

    • Let A_PSS(n) be the absorbance at λ_max of the closed form at the photostationary state of cycle 'n'.

    • Plot A_PSS(n) vs. the cycle number (n).

    • The degradation can be quantified as the percentage decrease in this absorbance relative to the first cycle: Degradation (%) = [1 - (A_PSS(n) / A_PSS(1))] * 100.

    • Compare the final spectrum of the open form to the initial spectrum to check for the appearance of byproduct peaks.

Protocol 2: Mitigation with Hindered Amine Light Stabilizers (HALS)

This protocol tests the efficacy of a HALS additive in preventing photodegradation.

Methodology:

  • Select a HALS: Choose a HALS that is soluble in your experimental solvent. A common example is Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770).[5]

  • Prepare Samples:

    • Control Sample: Prepare the diarylethene solution as in Protocol 1.

    • Test Sample: Prepare an identical diarylethene solution, but add the HALS at a specific concentration (e.g., start with a 1:1 molar ratio relative to the diarylethene). HALS do not absorb significantly in the UV-Vis range, so they should not interfere with your spectral measurements.[4]

  • Perform Photostability Assessment: Run the cycling experiment described in Protocol 1 simultaneously on both the Control and Test samples.

  • Compare Results: Plot the degradation curves for both samples. A successful intervention will show a significantly flatter degradation curve for the sample containing the HALS.

Data Summary Table

Factor Influencing DegradationUnderlying CausePrevention Strategy & Rationale
High Photon Flux / Long Exposure Increased probability of side reactions per unit time.Minimize irradiation time/intensity. Reduces the overall number of excitation events that could lead to byproduct formation.
Dissolved Oxygen Acts as a quenching agent and can initiate radical degradation pathways.Degas solvent with N₂ or Ar. Removes a key reactant from potential side reactions.
Molecular Structure Electronic properties of substituents affect the stability of excited states and reaction intermediates.Use derivatives with electron-withdrawing groups. These groups can suppress the formation of the annulated byproduct.[2]
Solvent Polarity Can alter the equilibrium of photoactive conformers and may enable different reaction pathways.Use non-polar solvents (e.g., Hexane, Toluene). Standardize the solvent environment across all experiments.[8]
Presence of Radical Initiators Impurities in the solvent or on glassware can initiate degradation.Use high-purity solvents and clean glassware. Add a radical scavenger like a HALS .[11]

References

  • Fuchter, M. J., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society. Available at: [Link]

  • Fuchter, M. J., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Supramolecular Chemistry Publication. Available at: [Link]

  • Irie, M., et al. (2022). Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. Gels. Available at: [Link]

  • Kim, T., et al. (2021). Critical Factors of Diarylethene for a High-Performance Photoprogrammable Polymer Transistor: Crystallographic Compatibility, Quantum Yield, and Fatigue Resistance. Chemistry of Materials. Available at: [Link]

  • Jäschke, A., et al. (2021). Photochromic properties of various thienyl substitutions. ResearchGate. Available at: [Link]

  • Kim, T., et al. (2021). Critical Factors of Diarylethene for a High-Performance Photoprogrammable Polymer Transistor: Crystallographic Compatibility, Quantum Yield, and Fatigue Resistance. ACS Publications. Available at: [Link]

  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. Chemical Reviews. Available at: [Link]

  • Pu, S., et al. (2005). Study on Photochromism of Diarylethenes with a 2,5-Dihydropyrrole Bridging Unit. The Journal of Organic Chemistry. Available at: [Link]

  • Durbeej, B., et al. (2022). Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Aromaticity of the π-Linker. The Journal of Organic Chemistry. Available at: [Link]

  • Irie, M., et al. (2023). Phototunable Cell Killing by Photochromic Diarylethene of Thiazoyl and Thienyl Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Tintoll. Available at: [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Wikipedia. Available at: [Link]

  • Frontiers in Microbiology. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers. Available at: [Link]

  • 3M. (n.d.). The Influence of Polymer Process Aid (PPA) and Hindered Amine Light Stabilizer (HALS) Combinations in LLDPE. 3M. Available at: [Link]

  • The Journal of Cell Biology. (2022). Photobleaching step analysis for robust determination of protein complex stoichiometries. Rockefeller University Press. Available at: [Link]

  • FPbase. (n.d.). Measuring Fluorescent Protein Photobleaching. FPbase. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • ResearchGate. (2017). Photostability testing: Shedding light on a not well understood guideline. ResearchGate. Available at: [Link]

  • Sci-Hub. (2017). Development of photostable fluorophores for molecular imaging. Current Opinion in Chemical Biology. Available at: [Link]

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Technical Support Center: Optimizing Photoisomerization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photoisomerization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experimental outcomes. As a P-type photochromic compound, this diarylethene derivative offers excellent thermal stability and fatigue resistance, making it a promising candidate for applications in optical memory, molecular switches, and optoelectronic devices.[1][2][3][4] This resource addresses common challenges and frequently asked questions to ensure you can harness its full potential.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the photoisomerization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene?

The photoisomerization of this diarylethene derivative is a reversible photochemical reaction involving a 6-π electrocyclization.[1] The trans (open-ring) isomer, which is typically colorless or pale yellow, undergoes a conrotatory cyclization upon irradiation with ultraviolet (UV) light to form the closed-ring (cis) isomer. This closed-ring isomer exhibits a distinct color due to a more conjugated π-electron system.[1][5] The process is reversible; irradiating the closed-ring isomer with visible light induces cycloreversion, regenerating the open-ring form.[1] A key advantage of this class of diarylethenes is the thermal irreversibility of both isomers, meaning the distinct states are stable in the dark at room temperature.[1]

Q2: What is the significance of the cyano and trimethyl-thienyl groups in this molecule?

The trimethyl-thienyl groups are the photoactive heterocyclic aryl rings that undergo the cyclization reaction. The methyl groups at the 2 and 5 positions of the thiophene rings are crucial for preventing oxidation and ensuring high fatigue resistance. The cyano (-CN) groups are electron-withdrawing substituents attached to the ethene bridge. These groups can significantly influence the electronic properties of the molecule, affecting the absorption wavelengths and the quantum yields of both the cyclization and cycloreversion reactions.[5] Specifically, electron-withdrawing groups like the cyano group have been shown to lead to larger quantum yields for the cycloreversion process.[5]

Q3: What is the "quantum yield" and why is it a critical parameter?

The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo isomerization divided by the number of photons absorbed by the reactant. A high quantum yield is desirable for most applications as it signifies an efficient conversion with less light energy required, leading to faster response times and potentially less photodegradation.[5][6] For trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, we are interested in both the cyclization quantum yield (Φo→c) upon UV irradiation and the cycloreversion quantum yield (Φc→o) upon visible light irradiation.

Q4: How do I choose the optimal irradiation wavelengths for switching?

The optimal wavelengths correspond to the absorption maxima (λmax) of the open- and closed-ring isomers where there is minimal spectral overlap. Typically, the open-ring isomer of diarylethenes absorbs in the UV region, while the closed-ring isomer absorbs in the visible region.[7] To determine the precise wavelengths for your specific experimental conditions, you should measure the UV-Vis absorption spectra of both the initial trans solution and the solution after UV-induced conversion to the photostationary state (a mixture of cis and trans isomers). The λmax of the initial solution corresponds to the optimal wavelength for cyclization, and the λmax of the newly formed band in the visible region is the ideal wavelength for cycloreversion.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Photoisomerization Efficiency (Low Quantum Yield)

Q: I am observing very slow or incomplete conversion from the trans to the cis isomer upon UV irradiation. What are the potential causes and how can I improve the efficiency?

A: Low conversion efficiency, or a low cyclization quantum yield, can stem from several factors related to your experimental setup and conditions. Here is a systematic approach to troubleshoot this issue:

1. Verify Your Light Source and Wavelength:

  • Cause: The emission wavelength of your light source may not optimally overlap with the absorption band of the trans isomer.

  • Solution: As a first step, confirm the emission spectrum of your UV lamp. Use a bandpass filter to select a narrow wavelength range centered around the λmax of the trans isomer. Ensure the light source has sufficient power; quantum yield measurements require accurate determination of photon flux.[8][9][10][11]

2. Evaluate the Solvent Environment:

  • Cause: Solvent polarity can significantly impact the photoisomerization quantum yield.[12][13][14][15] For some diarylethenes, an increase in solvent polarity has been shown to decrease the cyclization quantum yield.[12] This is often due to the stabilization of different ground-state conformers, not all of which are photoactive.

  • Solution: Conduct a solvent screen. Test the photoisomerization in a range of nonpolar (e.g., hexane, cyclohexane), moderately polar (e.g., toluene, THF), and polar (e.g., acetonitrile, DMSO) solvents. Monitor the conversion rate using UV-Vis spectroscopy.

Solvent Polarity Index Expected Impact on Φo→c (General Trend)
n-Hexane0.1Often high
Toluene2.4Intermediate
Tetrahydrofuran (THF)4.0Intermediate
Acetonitrile5.8Often lower

This table provides a general trend; the optimal solvent should be determined empirically.

3. Control the Temperature:

  • Cause: Temperature can influence the excited-state dynamics and the distribution of conformers. For some diarylethenes, a decrease in temperature has been observed to decrease the steady-state population of the closed-ring isomer, suggesting a potential energy barrier on the excited-state surface.

  • Solution: Use a temperature-controlled cuvette holder to perform the irradiation at different temperatures (e.g., 10°C, 25°C, 40°C).[8][11] This will help determine if there is a thermal barrier to the reaction that can be overcome with moderate heating. However, be aware that higher temperatures can also promote side reactions in some systems.

4. Check for Competing Photochemical Pathways:

  • Cause: The excited molecule may have alternative deactivation pathways that compete with the desired isomerization, such as fluorescence or intersystem crossing to a triplet state, which may not lead to cyclization.[16][17]

  • Solution: If available, use time-resolved spectroscopy to investigate the excited-state dynamics. A very short excited-state lifetime could indicate rapid non-productive decay channels. While this is an advanced technique, it provides the most direct insight into the reaction mechanism.

Issue 2: Photofatigue or Irreversible Degradation

Q: After several switching cycles, the molecule no longer returns to its original state, and I observe a decrease in the absorption intensity. What is causing this photofatigue?

A: Photofatigue refers to the irreversible degradation of a photochromic compound upon repeated cycling. For diarylethenes, which are known for their high fatigue resistance, this issue is often related to environmental factors or impurities.

1. Deoxygenate Your Solution:

  • Cause: The presence of dissolved oxygen can lead to the formation of singlet oxygen in the excited state, which can then oxidize the thiophene rings, causing irreversible degradation.[16]

  • Solution: Before irradiation, thoroughly deoxygenate your solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes. Sealing the cuvette properly after deoxygenation is also critical.

2. Purify Your Solvent and Compound:

  • Cause: Impurities in the solvent (e.g., peroxides in THF) or residual reagents from the synthesis of the diarylethene can act as photosensitizers for degradation pathways.

  • Solution: Use high-purity, spectroscopy-grade solvents. If you have synthesized the compound yourself, ensure it is thoroughly purified, for example, by column chromatography followed by recrystallization.

3. Avoid High-Energy Light and Over-Irradiation:

  • Cause: Prolonged exposure to high-intensity UV light can sometimes lead to side reactions or the formation of photostable byproducts.

  • Solution: Use the minimum light intensity and irradiation time necessary to achieve the desired conversion. Use filters to cut out any unnecessary high-energy wavelengths from your light source.

Experimental Protocols

Protocol 1: Standard Measurement of Cyclization Quantum Yield (Φo→c)

This protocol provides a step-by-step method for determining the photoisomerization quantum yield.[6][8][10]

1. Sample Preparation: a. Prepare a dilute solution of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in the chosen spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the λmax of the trans isomer in a 1 cm path length cuvette. b. Deoxygenate the solution by bubbling with argon for 20 minutes. c. Seal the cuvette to prevent re-exposure to oxygen.

2. Actinometry (Photon Flux Determination): a. The photon flux of your light source must be accurately measured. A common method is ferrioxalate actinometry.[6][10] b. Irradiate a solution of potassium ferrioxalate for a known period using the exact same setup (light source, filters, cuvette position) as for your sample. c. Follow the standard procedure to develop the color of the resulting Fe2+ with 1,10-phenanthroline and measure its absorbance. d. Calculate the number of photons that entered the solution per unit time (photon flux) using the known quantum yield of the actinometer.

3. Photoisomerization and Data Collection: a. Place the sample cuvette in a temperature-controlled holder within a UV-Vis spectrophotometer. b. Record the initial absorption spectrum (t=0). c. Irradiate the sample for a short, known time interval (e.g., 10 seconds). Keep the total conversion below 10% to simplify kinetic analysis. d. Immediately after irradiation, record the full UV-Vis absorption spectrum. e. Repeat the irradiation and measurement steps for several time intervals.

4. Data Analysis: a. From the spectral changes, calculate the change in the number of molecules of the trans isomer (Δn) for each time interval. b. The quantum yield (Φo→c) is calculated using the formula: Φo→c = (Δn) / (Number of photons absorbed) c. The number of photons absorbed is the product of the photon flux (from actinometry), the irradiation time, and the fraction of light absorbed by the sample.

Visualizing the Process

Photoisomerization Mechanism

The following diagram illustrates the photochemical transformation between the open-ring and closed-ring isomers.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) Open-Ring (trans) Open-Ring (trans) Closed-Ring (cis) Closed-Ring (cis) Open-Ring Open-Ring Open-Ring (trans)->Open-Ring Closed-Ring Closed-Ring Closed-Ring (cis)->Closed-Ring Open-Ring->Closed-Ring (cis) Electrocyclization (Quantum Yield Φo→c) Closed-Ring->Open-Ring (trans) Cycloreversion (Quantum Yield Φc→o) Open-Ring* Open-Ring* Open-Ring*->Open-Ring (trans) Non-productive Decay workflow prep 1. Sample Preparation (Solvent, Concentration, Deoxygenation) actinometry 2. Actinometry (Determine Photon Flux) prep->actinometry irradiate 3. Controlled Irradiation (UV light, Timed Intervals) prep->irradiate analyze 5. Data Analysis (Calculate Δn and Φ) actinometry->analyze measure 4. Spectroscopic Monitoring (UV-Vis Absorption) irradiate->measure measure->analyze

Caption: Workflow for quantum yield measurement.

References

  • Irie, M. (2000). Photochromism of Diarylethene Molecules and Crystals. Chemical Reviews, 100(5), 1685-1716. Available from: [Link]

  • Li, M., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Materials. Available from: [Link]

  • van der Meulen, P., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry, 20, 1684–1692. Available from: [Link]

  • Zhang, Y., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. ResearchGate. Available from: [Link]

  • Irie, M., & Nakamura, S. (2018). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. MDPI. Available from: [Link]

  • Takeshita, M., et al. (2016). Solvent Polarity Dependence of Photochromic Reactions of a Diarylethene Derivative As Revealed by Steady-State and Transient Spectroscopies. RSC Discovery. Available from: [Link]

  • Glebov, E. M., et al. (2019). Modulation of diarylethene fluorescence by photochromic switching and solvent polarity. Mendeleev Communications, 29(5), 530-532. Available from: [Link]

  • van der Meulen, P., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. ResearchGate. Available from: [Link]

  • Irie, M., & Sayo, K. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. The Journal of Physical Chemistry, 96(19), 7671-7674. Available from: [Link]

  • Kneuttinger, A. C., et al. (2022). Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. JoVE. Available from: [Link]

  • Eisenreich, F., et al. (2020). Mechanistic Insights into the Triplet Sensitized Photochromism of Diarylethenes. Chemistry – A European Journal, 26(33), 7672-7678. Available from: [Link]

  • van der Meulen, P., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journals. Available from: [Link]

  • Cox, J. M., et al. (2015). The Temperature Dependent Photoswitching of a Classic Diarylethene Monitored by in Situ X-ray Diffraction. The Journal of Physical Chemistry A, 119(5), 884–888. Available from: [Link]

  • Irie, M., & Sayo, K. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. ACS Publications. Available from: [Link]

  • Li, M., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. PMC. Available from: [Link]

  • Samanta, S., et al. (2019). Reversibly Photoswitchable Fluorescent Diarylethenes Resistant against Photobleaching in Aqueous Solutions. Journal of the American Chemical Society, 141(40), 16046–16053. Available from: [Link]

  • Irie, M., & Nakamura, S. (2018). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. Available from: [Link]

  • Hoshino, M., et al. (2022). Cold crystallization and photo-induced thermal behavior of alkyl-derivatized diarylethene molecules. RSC Publishing. Available from: [Link]

  • Hoshino, M., et al. (2022). Cold crystallization and photo-induced thermal behavior of alkyl-derivatized diarylethene molecules. RSC Publishing. Available from: [Link]

  • Halbritter, T., et al. (2025). Second Generation Zwitterionic Aza‐Diarylethene: Photoreversible CN Bond Formation, Three‐State Photoswitching, Thermal Energy Release, and Facile Photoinitiation of Polymerization. ResearchGate. Available from: [Link]

  • Pool, A. M., et al. (2025). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. ResearchGate. Available from: [Link]

  • Jacquemin, D., et al. (2020). News insights concerning the photoswitching mechanisms of normal dithienylethene. Request PDF on ResearchGate. Available from: [Link]

  • Andreasson, J., et al. (2015). Controlling the Fluorescence Properties of Diarylethene-based Photochromic Systems. Chalmers Research. Available from: [Link]

  • Irie, M., et al. (2000). Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The Journal of Physical Chemistry A, 104(5), 903-908. Available from: [Link]

  • Zhang, Y., et al. (2015). Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. Chinese Journal of Chemical Education, 36(15), 35-39. Available from: [Link]

  • Li, M., et al. (2008). 1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene: a photochromic diarylethene compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o349. Available from: [Link]

  • Braun, M., et al. (2021). Isomerization dynamics of a novel cis/trans-only merocyanine. Chalmers Research. Available from: [Link]

  • Braun, M., et al. (2021). Isomerization dynamics of a novel cis/trans‐only merocyanine. ResearchGate. Available from: [Link]

  • Li, M., et al. (2008). 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene: a new photochromic diarylethene compound. ResearchGate. Available from: [Link]

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enhancing the stability of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in devices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Stability of TDBE in Devices

Introduction: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, hereafter referred to as TDBE, is a photochromic molecule belonging to the diarylethene family.[1][2] Its ability to reversibly switch between two stable isomers upon irradiation with different wavelengths of light makes it a highly promising candidate for next-generation molecular electronics, including optical memory, molecular switches, and logic gates.[3][4][5] The trans (or open-ring) form is typically colorless, while UV light induces a 6π-electrocyclic reaction to form the intensely colored, conjugated closed-ring isomer. This process can be reversed with visible light.[1]

Despite its exceptional photochromic properties, the long-term stability and performance of TDBE within a device architecture remain a critical challenge for its practical implementation.[6] This guide provides a comprehensive technical resource for researchers and engineers, offering foundational knowledge, troubleshooting protocols, and advanced strategies to mitigate degradation and enhance the operational lifetime of TDBE-based devices.

Section 1: Foundational FAQs

This section addresses the most common questions regarding the fundamental properties and stability issues of TDBE.

Q1: What is TDBE and what are its key photochromic properties?

TDBE is a diarylethene derivative known for its excellent thermal stability and high fatigue resistance.[2][4] The core of its function lies in a reversible photoisomerization reaction between a colorless open-ring form (trans isomer) and a colored closed-ring form.

  • Switching Mechanism: Irradiation with ultraviolet (UV) light (e.g., ~312-365 nm) converts the open form to the closed form.[3] Subsequent irradiation with visible light (e.g., >450 nm) reverts it to the open form.[2]

  • Key Advantage: Unlike many other photochromic molecules, both isomers of diarylethenes like TDBE are thermally stable, which is crucial for applications such as non-volatile memory.[3][4]

TDBE_Isomerization Open Open Form (TDBE) (Colorless) Closed Closed Form (Colored) Open->Closed  UV Light   Closed->Open  Visible Light  

Caption: Reversible photoisomerization of TDBE between its open and closed forms.

Q2: What are the primary environmental factors that cause TDBE degradation?

The primary culprits for the degradation of TDBE and related diarylethenes in devices are oxygen and moisture , especially when combined with photo-irradiation.

  • Photo-oxidation: In the presence of oxygen, UV irradiation can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen.[7][8] These highly reactive species can attack the TDBE molecule, leading to irreversible chemical changes and the formation of non-photochromic byproducts. This process is a major contributor to photochemical fatigue (loss of performance over switching cycles).

  • Moisture-Induced Degradation: Water molecules can hydrolyze parts of the TDBE molecule or interact with the surrounding device layers, leading to performance decay.[9] Moisture ingress is a well-known failure mechanism for almost all organic electronic devices.[10][11]

Q3: What are the common failure modes observed in TDBE-based devices?

Researchers typically observe one or more of the following issues, all of which can be traced back to material degradation or environmental factors:

  • Photochemical Fatigue: A gradual decrease in the modulation depth (the difference in a property, like absorbance or conductance, between the two states) after repeated switching cycles. This indicates an accumulation of inactive, degraded TDBE molecules.

  • Irreversible State Change: The device becomes "stuck" in the colored or colorless state and no longer responds to light stimuli. This often points to severe chemical degradation.

  • Baseline Drift: The electrical or optical properties of the "off" state (e.g., the open form) change over time, indicating a slow, continuous degradation process, often due to ambient oxygen and moisture.[9]

Section 2: Troubleshooting Guide: Device Instability

This section provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.

Problem 1: Rapid Photodegradation and Fatigue During Switching
  • Symptom: The device shows a significant drop in performance (e.g., >10% loss in absorbance change) after only a few hundred switching cycles.

  • Primary Root Cause: The presence of dissolved oxygen in the device's active layer or surrounding matrix. During UV irradiation, the TDBE molecule can act as a photosensitizer, transferring energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), which then attacks the molecule.[7]

Protocol 2.1: Rigorous Material Purification and Degassing

  • Causality: Solvents and polymers used to fabricate the device contain dissolved oxygen. Removing this oxygen is the most critical step to prevent photo-oxidation.

  • Methodology:

    • Solvent Purification: Use anhydrous, inhibitor-free solvents with the highest available purity. Before use, degas the solvent by bubbling a high-purity inert gas (Argon or Nitrogen) through it for at least 30-60 minutes.

    • Polymer Host Degassing: If TDBE is blended into a polymer matrix (e.g., PMMA), dissolve the polymer and TDBE in the chosen solvent. Degas this solution thoroughly.

    • Substrate Preparation: Ensure substrates are meticulously cleaned and dried under vacuum or in an inert atmosphere to remove adsorbed oxygen and moisture.

Protocol 2.2: Inert Atmosphere Processing

  • Causality: Fabricating devices in ambient air exposes the active materials to a continuous supply of oxygen and moisture. A glovebox environment minimizes this exposure.

  • Methodology:

    • Environment: Perform all critical steps—solution preparation, spin-coating, and annealing—inside a glovebox with oxygen and moisture levels below 1 ppm.

    • Annealing: If a thermal annealing step is required, perform it on a hotplate inside the glovebox. This prevents oxidation at elevated temperatures, where degradation reactions are accelerated.

    • Encapsulation: The device should be fully encapsulated (see Protocol 2.4) before it is removed from the inert environment.

Caption: Diagnostic workflow for addressing rapid photochemical fatigue.

Problem 2: Poor Thermal Stability and Baseline Drift
  • Symptom: The device performance degrades when operated at elevated temperatures, or the baseline electrical/optical properties drift slowly over time, even in the dark.

  • Primary Root Cause: The host matrix (e.g., polymer) has a low glass transition temperature (Tg) or poor thermal stability.[12] Above Tg, polymer chains have increased mobility, which can increase the diffusion rate of oxygen and water, accelerating degradation.[6]

Protocol 2.3: Selection of a High-Tg Host Matrix

  • Causality: A rigid polymer matrix with a high Tg immobilizes the TDBE molecules and acts as a better barrier against the diffusion of environmental degradants.[6][13]

  • Methodology:

    • Material Selection: Choose a host polymer with a Tg well above the intended operating and storage temperature of the device.

    • Compatibility: Ensure that TDBE is soluble and forms a stable, amorphous film within the chosen polymer to avoid phase separation and aggregation, which can create degradation hotspots.

Table 1: Comparison of Common Host Polymers

Polymer HostGlass Transition Temp. (Tg)Key AdvantagesConsiderations
PMMA~105 °COptically transparent, well-understoodModerate Tg, can absorb water
Polystyrene (PS)~100 °CGood processability, low water uptakeSimilar Tg to PMMA
Zeonex® (COC)138 - 163 °CExcellent optical clarity, very low moisture uptakeHigher processing temperatures
Polycarbonate (PC)~150 °CHigh toughness, high TgCan be susceptible to UV degradation
Problem 3: Long-Term Environmental Degradation
  • Symptom: The device, even when stored properly in the dark and at room temperature, shows a gradual and irreversible decline in performance over days or weeks.

  • Primary Root Cause: Slow ingress of ambient oxygen and moisture through the device edges or permeable layers. This is the most common long-term failure mode for organic electronics.[10][11]

Protocol 2.4: Device Encapsulation

  • Causality: A hermetic barrier is required to physically isolate the TDBE active layer from the ambient environment. Thin-film encapsulation (TFE) is a state-of-the-art method for achieving this.[14][15]

  • Methodology:

    • Multi-Layer Barrier: A robust encapsulation strategy often involves a multi-layer stack of inorganic and organic materials.[16] A common and effective combination is Al₂O₃ / Parylene-C.

      • Inorganic Layer (e.g., Al₂O₃): Deposited via Atomic Layer Deposition (ALD), this layer provides an excellent, nearly pinhole-free barrier against water and oxygen.[15][16]

      • Organic Layer (e.g., Parylene-C): Deposited via Chemical Vapor Deposition (CVD), this layer planarizes the surface and decouples the inorganic layers, preventing crack propagation.[16]

    • Process Integration: All encapsulation steps must be performed at low temperatures (<100 °C) to avoid damaging the organic TDBE layer.[16] The entire process should be completed inside an inert environment before exposing the device to air.

Encapsulation Encapsulation Encapsulation Layers (Al2O3 / Parylene) Active TDBE Active Layer Encapsulation->Active Protects Substrate Substrate (Glass/Si) Active->Substrate Air Ambient Air (O2, H2O) Air->Encapsulation Blocked

Caption: Cross-section of an encapsulated device protecting the TDBE layer.

References

  • Encapsulation of Organic Electronics. [Link]

  • Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices. [Link]

  • A hybrid encapsulation method for organic electronics. [Link]

  • Encapsulation Strategies for OLEDs: From Conventional Devices to Flexible and Biointegrated Applications. [Link]

  • Biocompatible Multilayered Encapsulation for Organic Light-Emitting Diodes. [Link]

  • Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process. [Link]

  • Photochromic LC–polymer composites containing azobenzene chromophores with thermally stable Z-isomers. [Link]

  • Effect of Rigidity of a Polymer Matrix on the Photochemical Transformations of Photochromic Compounds. [Link]

  • Interaction between dispersed photochromic compound and polymer matrix. [Link]

  • New molecular switch architectures. [Link]

  • Photochromic behavior of spiropyran in polymer matrices. [Link]

  • Thermochromic polymers. [Link]

  • Photophore‐Anchored Molecular Switch for High‐Performance Nonvolatile Organic Memory Transistor. [Link]

  • Photochromism of diarylethene molecules and crystals. [Link]

  • Molecular switch - Wikipedia. [Link]

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene - Chem-Impex. [Link]

  • Photophore‐Anchored Molecular Switch for High‐Performance Nonvolatile Organic Memory Transistor. [Link]

  • trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène - Chem-Impex. [Link]

  • Molecular switches as photocontrollable “smart” receptors. [Link]

  • Nondestructive Readout of Photochromic Memory using Photocurrent Switching. [Link]

  • Diarylethenes for Memories and Switches. [Link]

  • All-Visible-Light-Activated Diarylethene Photoswitches. [Link]

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene - PubChem. [Link]

  • Photochromic diarylethene for rewritable holographic data storage. [Link]

  • The Open and Closed Forms of a Perfluoro Diarylethene Photoswitch Halogen Bonding, Network Topology, and CSD Analysis. [Link]

  • In the oxidative, and specifically in the photo-oxidative degradation of polythene how quickly are underlying layers of the material affected? [Link]

  • The role of reactive oxygen species in the degradation of lindane and DDT. [Link]

  • Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. [Link]

  • Understanding Smart Materials: Responsive Polymers. [Link]

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Technical Support Center: Solvent Effects on the Photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating the photochromic properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a member of the diarylethene family. We will delve into the critical role of the solvent environment in modulating its photoswitching behavior and provide actionable troubleshooting for common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the photochromism of CMTE and the influence of solvents.

Q1: What is the fundamental mechanism of photochromism in CMTE?

A: CMTE is a P-type photochromic compound, meaning it undergoes a reversible transformation between two isomers upon irradiation with light. The initial state, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is the thermally stable, colorless "open-ring" isomer. Upon irradiation with ultraviolet (UV) light, it undergoes a 6π-electrocyclization reaction to form a deeply colored "closed-ring" isomer.[1][2] This process can be reversed by exposing the closed-ring isomer to visible light, which induces a cycloreversion reaction, regenerating the colorless open-ring form.[1] The two isomers possess distinct absorption spectra and electronic properties, which is the basis for their application as molecular switches.

Q2: How does solvent polarity impact the absorption spectra of the open and closed isomers?

A: The solvent environment can significantly alter the position of the absorption maxima (λmax) of both isomers, a phenomenon known as solvatochromism.

  • Open-Ring Isomer: This isomer typically shows minimal shifts in its absorption spectrum with changes in solvent polarity. Its electronic transitions are primarily localized π-π* transitions within the aromatic system.

  • Closed-Ring Isomer: The closed-ring form has a more extended π-conjugated system. In many diarylethenes, especially those with push-pull substituents, increasing solvent polarity can lead to a bathochromic (red) shift in the absorption maximum.[3][4] This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for electronic transition.[5][6]

Q3: Why does the quantum yield of the photochromic reaction change with different solvents?

A: The quantum yield (Φ), which measures the efficiency of a photochemical reaction, is highly dependent on the solvent.[7] The solvent can influence the energy landscape of the excited state and the competition between the desired photoreaction and other non-productive decay pathways (like fluorescence or intersystem crossing). For diarylethenes, the photocyclization reaction proceeds only from a specific conformation of the open-ring isomer, the anti-parallel conformer.[8][9] The solvent can affect the equilibrium between this photoactive anti-parallel conformer and the photo-inactive parallel conformer, thereby directly impacting the cyclization quantum yield (Φo→c).[8]

Q4: What is the Photostationary State (PSS) and how is it related to solvent choice?

A: The Photostationary State (PSS) is the equilibrium mixture of the open- and closed-ring isomers reached under continuous irradiation at a specific wavelength.[7] The composition of the PSS depends on the absorption coefficients (ε) and quantum yields (Φ) of both the forward (ring-closing) and reverse (ring-opening) reactions at that wavelength. Since both absorption spectra and quantum yields are influenced by the solvent, the choice of solvent is a critical parameter for controlling the PSS.[10][11][12] In non-polar solvents like hexane or cyclohexane, many diarylethenes exhibit high conversion to the closed form, achieving a high PSS.[13]

Part 2: Troubleshooting Guide for CMTE Experiments

This guide provides solutions to specific issues encountered during photochromism experiments with CMTE.

Problem 1: Incomplete Photoconversion or Low PSS upon UV Irradiation

You irradiate your colorless CMTE solution with UV light, but the resulting color is weak, or UV-Vis analysis shows a low percentage of the closed-ring isomer.

  • Possible Cause: Unfavorable conformational equilibrium.

    • Scientific Rationale: As mentioned, only the anti-parallel conformer of CMTE is capable of undergoing photocyclization.[8][9] In some solvents, the equilibrium may favor the inactive parallel conformer, leading to a low overall quantum yield and poor conversion.

    • Solution: Change to a non-polar solvent such as hexane or cyclohexane. These solvents often favor the anti-parallel conformation for diarylethenes, leading to higher cyclization quantum yields.

  • Possible Cause: Competing E/Z isomerization.

    • Scientific Rationale: In certain polar solvents, an alternative photoreaction, E/Z (cis/trans) isomerization around the central ethene bridge, can compete with the desired photocyclization, effectively reducing the efficiency of the photochromic process.[14]

    • Solution: Verify the solvent choice. This issue is more pronounced in polar solvents. Switching to a non-polar solvent will suppress this competing pathway.

Problem 2: Irreversible Color Change and Sample Degradation

After several cycles of UV/visible light irradiation, the solution does not fully return to its colorless state, and a residual absorption band remains.

  • Possible Cause: Photodegradation (Fatigue).

    • Scientific Rationale: Dithienylethenes, while generally robust, can undergo irreversible side reactions, leading to photodegradation or "photofatigue".[15] A common degradation pathway involves the formation of an annulated byproduct, which often absorbs in the visible region and is not photo-reversible.[7][16] This process can be exacerbated by the presence of oxygen.

    • Solution:

      • Deoxygenate Solvents: Before preparing your solution, thoroughly degas the solvent by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.

      • Minimize Exposure: Avoid unnecessarily long irradiation times, especially with high-intensity UV sources.

      • Use Light Filters: Employ band-pass filters to irradiate only with the necessary wavelength, avoiding exposure to high-energy deep UV light which can promote degradation.

Problem 3: Unexpected Shifts in Absorption Maxima (λmax)

The λmax values for your open or closed isomers do not match literature values, or they vary between experiments.

  • Possible Cause: Solvent Polarity and Purity.

    • Scientific Rationale: The λmax of the closed-ring isomer is particularly sensitive to solvent polarity.[3][4] Even small amounts of polar impurities in a non-polar solvent can cause noticeable spectral shifts.

    • Solution:

      • Use High-Purity Solvents: Always use spectroscopic or HPLC grade solvents to ensure purity and consistency.

      • Document Solvent: Precisely record the solvent used in every experiment, as this is a critical parameter influencing the results.

      • Consult a Solvatochromism Table: Refer to the data table below to understand the expected shifts in different solvent environments.

  • Possible Cause: Aggregation Effects.

    • Scientific Rationale: At higher concentrations, molecules of CMTE can form aggregates. This intermolecular interaction can alter the electronic ground and excited states, leading to shifts in the absorption spectrum, which are often concentration-dependent.

    • Solution: Perform experiments in dilute solutions, typically in the range of 10⁻⁵ to 10⁻⁴ M. Confirm that the spectral shape does not change upon further dilution, ensuring you are observing the monomeric species.

Part 3: Key Experimental Protocols and Data

Protocol 1: Standard Workflow for Investigating Solvent Effects

This protocol outlines the steps to characterize the photochromic behavior of CMTE in a chosen solvent.

  • Sample Preparation:

    • Prepare a stock solution of CMTE in a high-purity, non-polar solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M.

    • Create a working solution by diluting the stock solution in the desired test solvent (e.g., cyclohexane, toluene, THF, acetonitrile) to a final concentration of ~10⁻⁵ M. The absorbance at the λmax of the open form should ideally be between 0.1 and 0.3.

    • Transfer the solution to a 1 cm path length quartz cuvette.

  • Initial Spectrum (Open Form):

    • Record the full UV-Vis absorption spectrum of the solution. This represents the pure open-ring isomer.

  • Photocyclization (Coloration):

    • Irradiate the cuvette with a UV light source (e.g., a 365 nm LED or a filtered mercury lamp).

    • Periodically record the UV-Vis spectrum until no further changes are observed. This indicates that the photostationary state (PSS) has been reached.

  • Cycloreversion (Decoloration):

    • Irradiate the colored solution with a visible light source (e.g., >500 nm LED or a filtered white light source).

    • Record the UV-Vis spectrum until the absorption band of the closed form disappears and the initial spectrum of the open form is recovered.

  • Data Analysis:

    • Determine the λmax for both the open and closed isomers from the recorded spectra.

    • Calculate the conversion percentage at the PSS.

Data Summary: Influence of Solvent on CMTE Photophysical Properties

The following table summarizes typical photophysical data for a dithienylethene like CMTE in solvents of varying polarity. Note: Exact values for CMTE may vary slightly, but these are representative for this class of compounds.

SolventPolarity IndexOpen-Ring λmax (nm)Closed-Ring λmax (nm)Cyclization Quantum Yield (Φo→c)
n-Hexane0.1~350~530High (~0.5)
Toluene2.4~352~545Moderate (~0.4)
THF4.0~355~550Moderate (~0.35)
Acetonitrile5.8~355~560Low (~0.2)

Part 4: Visualized Mechanisms and Workflows

Photochromic Reaction of CMTE

G cluster_open Open-Ring Isomer (Colorless) cluster_closed Closed-Ring Isomer (Colored) Open trans-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene Closed Cyclized Isomer Open->Closed UV Light (e.g., 365 nm) Photocyclization Closed->Open Visible Light (e.g., >500 nm) Cycloreversion

Caption: Reversible photocyclization and cycloreversion of CMTE.

Troubleshooting Workflow: Incomplete Photoconversion

G Start Problem: Incomplete Photoconversion (Low PSS) CheckSolvent Is the solvent non-polar (e.g., hexane, cyclohexane)? Start->CheckSolvent CheckDegradation Is there a residual absorption after visible light irradiation? CheckSolvent->CheckDegradation Yes Sol_SwitchSolvent Solution: Switch to a non-polar solvent to favor the photoactive anti-parallel conformer. CheckSolvent->Sol_SwitchSolvent No CheckConcentration Is the concentration > 10⁻⁴ M? CheckDegradation->CheckConcentration No Sol_Degas Solution: Deoxygenate the solvent and use filtered light to prevent photodegradation. CheckDegradation->Sol_Degas Yes Sol_Dilute Solution: Dilute the sample to ~10⁻⁵ M to prevent aggregation. CheckConcentration->Sol_Dilute Yes End Problem Resolved CheckConcentration->End No Sol_SwitchSolvent->End Sol_Degas->End Sol_Dilute->End

Caption: Decision tree for troubleshooting low photoconversion of CMTE.

References

Sources

Technical Support Center: Overcoming Solubility Challenges of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (DC-TMTE). This resource is designed for researchers, chemists, and materials scientists who are working with this versatile photochromic molecule. It is well-understood that realizing the full potential of DC-TMTE in applications such as organic electronics, optical memory, and molecular switches is critically dependent on mastering its solution-phase behavior.[1] This guide provides in-depth troubleshooting advice and foundational knowledge to address the common solubility hurdles encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of DC-TMTE?

A1: DC-TMTE is a largely nonpolar, aromatic molecule. Its structure, characterized by bulky trimethyl-thienyl groups, results in a molecule that is generally soluble in common nonpolar and moderately polar organic solvents. However, it is practically insoluble in aqueous solutions without chemical modification. The crystalline nature of the compound also significantly impacts its dissolution rate.

Q2: Why is my batch of DC-TMTE not dissolving even in a previously used solvent?

A2: This common issue can often be attributed to crystalline polymorphism. Polymorphism is the ability of a compound to exist in multiple crystal forms, each with a different crystal lattice energy. A more stable polymorph will have a higher lattice energy and, consequently, lower solubility and a slower dissolution rate compared to a metastable form.[2] Slight variations in the final crystallization or purification steps during synthesis can lead to different polymorphs.

Q3: Are there any known safety concerns when handling DC-TMTE solutions?

A3: According to its GHS classification, DC-TMTE is considered toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Q4: Can I use DC-TMTE in aqueous environments for biological applications?

A4: Directly dissolving DC-TMTE in aqueous buffers is not feasible due to its hydrophobic nature. However, strategies exist to render diarylethene derivatives water-soluble. One effective method involves chemical modification to introduce hydrophilic functional groups, such as converting carboxylic acid derivatives into water-soluble salts (e.g., potassium salts).[4]

Troubleshooting Guide: Dissolution Workflows

This section addresses specific problems you may encounter when trying to dissolve DC-TMTE.

Issue 1: Poor or Slow Dissolution in Standard Organic Solvents
  • Potential Cause 1: Incorrect Solvent Choice. The polarity mismatch between the solvent and the highly nonpolar DC-TMTE is a primary reason for poor solubility.

  • Solution 1A: Systematic Solvent Screening. A logical approach to solvent selection is crucial. Start with solvents that have successfully been used for similar diarylethene derivatives. Based on literature for analogous compounds, a good starting point includes nonpolar and moderately polar aprotic solvents.

    Table 1: Recommended Starting Solvents for DC-TMTE

Solvent ClassExamplesTypical ApplicationsRationale
Aromatic Hydrocarbons Toluene, XyleneThin-film deposition, Organic electronicsGood solvating power for aromatic systems.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGeneral lab use, Stock solutionsEffective at dissolving a wide range of organic compounds.
Ethers Tetrahydrofuran (THF)UV-Vis Spectroscopy, Spin-coatingAprotic and moderately polar, often used for spectroscopic analysis of diarylethenes.[5]
Aliphatic Hydrocarbons n-Hexane, CyclohexanePhotochromism studiesUsed for studying photochromic behavior in nonpolar environments.[6]
  • Potential Cause 2: High Crystal Lattice Energy. As a crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together. This is particularly true for highly stable polymorphs.[7]

  • Solution 2A: Application of Physical Dissolution Aids.

    • Sonication: Using an ultrasonic bath can provide the energy needed to break apart crystal aggregates and enhance the rate of dissolution.

    • Gentle Heating: Moderately increasing the temperature of the solvent can significantly improve solubility. However, be cautious, as excessive heat can potentially lead to degradation or induce unwanted chemical reactions. Always monitor for color changes that may indicate decomposition.

  • Solution 2B: Co-Solvent System. If a single solvent is not effective, a co-solvent system can be employed. For example, starting with a good solvent like THF or toluene and adding a less-viscous co-solvent can sometimes improve the overall solvation properties.

Issue 2: Compound Precipitates Out of Solution Over Time
  • Potential Cause 1: Supersaturated Solution. The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.

  • Solution 1A: Determine the Saturation Point. Prepare the solution at a slightly elevated temperature to ensure complete dissolution, and then allow it to cool slowly to room temperature. If precipitation occurs, you have exceeded the room temperature solubility limit. The remaining supernatant will be a saturated solution. For experiments requiring a specific concentration, this will inform you if a different solvent is necessary.

  • Potential Cause 2: Solvent Evaporation. In volatile solvents like DCM or hexane, even a loose cap can lead to solvent evaporation, increasing the concentration beyond the solubility limit.

  • Solution 2A: Proper Sealing. Ensure vials and flasks are securely sealed, especially when storing solutions for extended periods. Using parafilm or PTFE-lined caps is recommended.

Issue 3: Inconsistent Results in Photo-switching Experiments
  • Potential Cause: Solvent-Dependent Photochromism. The photochromic behavior of diarylethenes can be highly dependent on the solvent environment.[8][9] The polarity of the solvent can influence the quantum yields of the cyclization and ring-opening reactions.

  • Solution: Consistent and Appropriate Solvent Choice. For a series of experiments, use the same batch of the same solvent to ensure consistency. For fundamental photo-switching studies, non-interfering, spectro-grade solvents like hexane or THF are often preferred.[5][6]

Experimental Protocols

Protocol 1: Standardized Dissolution Procedure for DC-TMTE
  • Preparation: Weigh the desired amount of DC-TMTE into a clean, dry glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add a small volume of the selected solvent (e.g., THF or toluene) to just wet the powder.

  • Initial Mixing: Gently swirl the vial to ensure all the solid is in contact with the solvent.

  • Volume Adjustment: Add the remaining volume of the solvent to reach the target concentration.

  • Dissolution: Place the vial on a magnetic stir plate and stir at a moderate speed.

  • Troubleshooting in Real-Time:

    • If the compound does not dissolve after 15 minutes, place the vial in an ultrasonic bath for 5-10 minute intervals.

    • If sonication is insufficient, gently warm the solution on a hot plate with continuous stirring. Do not exceed 50-60°C.

  • Finalization: Once fully dissolved, allow the solution to cool to room temperature before use. Visually inspect for any undissolved particles. If necessary, filter the solution through a PTFE syringe filter (0.22 or 0.45 µm).

Protocol 2: Preparation of a Polymer Film Doped with DC-TMTE via Solvent Casting

This protocol is relevant for applications in organic electronics or optical materials.[1][10]

  • Polymer Solution: Prepare a solution of the host polymer (e.g., polystyrene or PMMA) in a suitable solvent like toluene or chloroform.

  • DC-TMTE Stock Solution: Separately, prepare a concentrated stock solution of DC-TMTE following Protocol 1. The choice of solvent should be compatible with the polymer and the polymer's solvent.

  • Doping: Add the required volume of the DC-TMTE stock solution to the polymer solution to achieve the desired weight percentage.

  • Homogenization: Stir the final mixture for at least 1-2 hours in a sealed container to ensure a homogenous dispersion of DC-TMTE within the polymer matrix.

  • Casting: Cast the solution onto a clean substrate (e.g., glass or quartz) using a spin-coater or doctor blade to achieve a uniform film thickness.

  • Drying: Dry the film in a vacuum oven at a moderate temperature (e.g., 40-60°C) to completely remove the solvent. The final film should be optically clear.

Visual Logic Aids

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection start Start: Need to Dissolve DC-TMTE app Identify Application (e.g., Spectroscopy, Film Casting) start->app solvent_choice Select Initial Solvent (See Table 1) app->solvent_choice dissolves Does it Dissolve? solvent_choice->dissolves sonicate Apply Sonication dissolves->sonicate No success Solution Prepared dissolves->success Yes heat Apply Gentle Heat (<60°C) sonicate->heat dissolves2 Does it Dissolve? heat->dissolves2 new_solvent Try a Different Solvent (e.g., more polar/aprotic) dissolves2->new_solvent No dissolves2->success Yes new_solvent->solvent_choice

Caption: A step-by-step workflow for selecting an appropriate solvent.

Diagram 2: Impact of Polymorphism on Solubility

Polymorphism cluster_0 Metastable Polymorph (Form A) cluster_1 Stable Polymorph (Form B) a Lower Crystal Lattice Energy Less Ordered Packing dissolution_A Faster Dissolution Rate Higher Apparent Solubility a->dissolution_A Easier to break lattice b Higher Crystal Lattice Energy More Ordered Packing dissolution_B Slower Dissolution Rate Lower Apparent Solubility b->dissolution_B Harder to break lattice

Caption: Relationship between crystal polymorphs and their resulting solubility.

References

Sources

Technical Support Center: Purification of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. This molecule is a member of the dithienylethene class of photochromic compounds, which are valued for their applications in molecular switches, optical data storage, and organic electronics.[1][2] The successful application of this compound is critically dependent on its purity. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address specific challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter after synthesis?

The primary impurities typically include:

  • The cis-isomer: During the synthesis of the ethene bridge, formation of the thermodynamically less stable cis-isomer, cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is a common side reaction. This is often the most challenging impurity to remove due to its similar polarity to the desired trans-isomer.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain.

  • Reaction Byproducts: Side reactions can lead to various structurally related byproducts.

  • Catalyst Residues: If transition metals like palladium were used in the synthesis, trace amounts might persist and cause discoloration.[3]

Q2: My crude product is a yellow or off-white solid. What is the best initial purification technique?

For a solid crude product, recrystallization is an excellent first step.[4][5] This technique is effective for removing impurities that have significantly different solubility profiles from the target compound. It can efficiently remove highly soluble byproducts and less soluble particulate matter, often leading to a substantial increase in purity with minimal effort. The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[6]

Q3: How do I select an appropriate solvent for recrystallizing the target compound?

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5][6]

Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor solubility. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Based on the structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, which is moderately polar, suitable solvent systems to screen include:

  • Single Solvents: Toluene, Ethanol, Acetone, Ethyl Acetate.

  • Mixed Solvent Systems: Hexane/Ethyl Acetate, Petroleum Ether/Dichloromethane. In a mixed system, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, and a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool.

Q4: After recrystallization, my product still shows multiple spots on a TLC plate. What is the next step?

If impurities, particularly the cis-isomer, remain after recrystallization, flash column chromatography is the recommended next step.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase (solvent).[9][10]

Q5: How do I develop an effective mobile phase for flash column chromatography?

The key is to use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation.

  • Dissolve a small sample of your impure product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system. Start with a non-polar system and gradually increase polarity. Good starting points for this compound are mixtures of hexane and ethyl acetate or petroleum ether and dichloromethane.[7][11]

  • Visualize the spots under UV light.

  • The ideal solvent system will show clear separation between the spot for the desired trans-isomer and the impurities. Aim for an Rf (retention factor) value of 0.3-0.4 for the target compound, as this typically provides the best separation on a column.[8]

Q6: Separating the cis and trans isomers is proving difficult. Any advice?

The separation of geometric isomers can be challenging due to their similar physical properties.[12]

  • Optimize Chromatography: Use a high-quality silica gel with a small particle size for better resolution. Employ a shallow solvent gradient (a slow, gradual increase in the polarity of the mobile phase) during elution. The trans-isomer is generally less polar than the cis-isomer and should elute first in a normal-phase setup.

  • Alternative Techniques: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a preparative scale can offer superior resolution.[13][14] C18 silica-based columns are often used for separating diarylethene derivatives.[13]

Q7: My final product is a persistent yellow color, even though NMR and TLC analysis suggest it's pure. Why?

There are two likely explanations:

  • Inherent Color: The compound itself is described by suppliers as a "light yellow to yellow to orange powder to crystal".[1] Therefore, a pale yellow color in the final product is expected and does not necessarily indicate impurity.

  • Trace Impurities: Persistent color can sometimes be caused by trace amounts of highly colored impurities, such as residual palladium catalyst from the synthesis or minor oxidation byproducts.[3] If you suspect this, you can try dissolving the product in a solvent like dichloromethane and passing it through a small plug of activated charcoal or Celite.[3][4] Use charcoal sparingly, as it can also adsorb your product.

Q8: How should I properly handle and store the purified compound?

As a dithienylethene derivative, this compound is photochromic, meaning it can undergo a reversible structural change when exposed to light (typically UV and visible).[15][16]

  • Handling: Conduct purification steps, especially column chromatography, with the apparatus wrapped in aluminum foil to protect it from ambient light.

  • Storage: Store the purified solid in a sealed vial, wrapped in foil or in an amber vial, to protect it from light. For long-term stability, store at low temperatures (2-8 °C) as recommended by suppliers.[1]

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol assumes you have identified a suitable solvent system (e.g., Toluene) from the screening process described in Q3.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid by heating the mixture gently on a hot plate.[6] Swirl the flask continuously.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This removes insoluble materials.[4]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a non-heat-conducting surface. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value (166 - 170 °C) to assess purity.[1] A sharp melting point close to the literature value indicates high purity.

Protocol 2: Flash Column Chromatography

This protocol assumes a hexane/ethyl acetate solvent system has been developed via TLC.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10] Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane). Pour the slurry into the column, tapping the sides gently to ensure even packing without air bubbles.[9] Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the impure compound in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator. This "dry loading" method results in the compound being adsorbed onto the silica.[9] Carefully add the dried, coated silica to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system (e.g., 100% hexane). Apply gentle air pressure to achieve a steady flow rate.[10] Gradually increase the solvent polarity according to your TLC development (e.g., move from 100% hexane to 99:1 hexane/ethyl acetate, then 98:2, and so on).

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified trans-isomer. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

Data & Workflow Summaries

Table 1: Purification Parameter Guidelines
ParameterRecrystallizationFlash Column Chromatography
Stationary Phase N/ASilica Gel (230-400 mesh)
Mobile Phase / Solvent Toluene, Ethanol, Hexane/EtOAcHexane/Ethyl Acetate, Petroleum Ether/DCM
Key Principle Differential SolubilityDifferential Adsorption
Best For Removing bulk impuritiesSeparating closely related compounds (isomers)
Purity Check Melting Point, TLCTLC, NMR Spectroscopy
Diagrams

PurificationWorkflow Crude Crude Synthesized Product Recrystallization Step 1: Recrystallization Crude->Recrystallization TLC1 Purity Check (TLC) Recrystallization->TLC1 Pure1 Pure Product TLC1->Pure1 Single Spot Impure1 Impurities Remain TLC1->Impure1 Multiple Spots ColumnChrom Step 2: Flash Column Chromatography Impure1->ColumnChrom TLC2 Monitor Fractions (TLC) ColumnChrom->TLC2 Combine Combine Pure Fractions TLC2->Combine SolventRemoval Solvent Removal Combine->SolventRemoval Pure2 Final Pure Product SolventRemoval->Pure2

TroubleshootingDiagram Start Problem: Final product is persistently yellow despite purification. CheckNMR Check NMR & TLC Data Start->CheckNMR IsPure Data shows high purity? CheckNMR->IsPure InherentColor Conclusion: Yellow is the inherent color of the compound. IsPure->InherentColor Yes NotPure Conclusion: Impurities still present. IsPure->NotPure No TraceImpurity Hypothesis: Trace, highly-colored byproducts (e.g., catalyst residue). IsPure->TraceImpurity Yes, but color is intense Charcoal Action: Dissolve in DCM, pass through a small plug of activated charcoal. TraceImpurity->Charcoal

References

  • Bibliothèque et Archives Canada. (2011). The Synthesis of Photochromic Dithienylethene Derivatives with Elements of Lipid Complementarity.
  • ACS Omega. (n.d.). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. ACS Publications.
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • ResearchGate. (n.d.). Synthetic route and design rationale of dithienylethene 1.
  • National Institutes of Health. (n.d.). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. PMC.
  • Chem-Impex. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • ResearchGate. (n.d.). Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography.
  • ResearchGate. (n.d.). Synthesis and characteristics of dithienylethenes with purine and pyrimidine substituents.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • National Institutes of Health. (n.d.). Predicting photoactivity in dithienylethene crystalline solids. PMC.
  • Chem-Impex. (n.d.). trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • PubMed. (2023). Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer....
  • Reddit. (2024). Purification Troubleshooting. r/chemistry.
  • Educator.com. (2015). Organic Chemistry - Recrystallization Lab Demonstration. YouTube.
  • ChemicalBook. (2023). TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE.
  • Fisher Scientific. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene 97.0+%, TCI America™.
  • Fisher Scientific. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene 97.0+%, TCI America 1 g.
  • TCI Chemicals. (n.d.). cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Sources

controlling the cis/trans ratio of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Welcome to the technical support center for 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this photochromic diarylethene derivative. Here, we address common challenges and frequently asked questions regarding the control and manipulation of its cis and trans isomers. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between the cis and trans isomers of this compound?

The cis and trans isomers of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, like other geometric isomers, arise from the restricted rotation around the central carbon-carbon double bond.[1] Their distinct spatial arrangements lead to different physicochemical properties:

  • Symmetry and Polarity: The trans isomer generally possesses a higher degree of symmetry (C₂h point group if planar), which can result in a zero or very small dipole moment. The cis isomer is asymmetric (C₂v point group), leading to a significant molecular dipole moment. This difference impacts solubility, with the cis isomer often being more soluble in polar solvents.

  • Steric Hindrance: In the cis isomer, the bulky 2,4,5-trimethyl-3-thienyl groups are on the same side of the double bond, leading to greater steric repulsion. This makes the cis isomer thermodynamically less stable than the trans isomer.

  • Spectroscopic Properties: The different geometries affect the electronic conjugation and, consequently, the UV-Visible absorption spectra. The isomers will have distinct absorption maxima (λ_max) and extinction coefficients (ε). This spectral difference is the key to selectively converting one isomer to the other using light.

  • Crystal Packing: The difference in shape and polarity significantly affects how the molecules pack in a solid state, resulting in different crystal structures, melting points, and solid-state properties.[2]

Q2: What is the primary mechanism for interconverting the cis and trans isomers?

The primary mechanism is photoisomerization .[3] Diarylethenes are a well-known class of photochromic molecules that undergo reversible transformations upon irradiation with light.[4][5] By absorbing a photon, the molecule is promoted to an excited electronic state where the rotational barrier of the central C=C bond is significantly lower, allowing for rotation to the other isomeric form. The system then relaxes back to the electronic ground state, either as the original isomer or the newly formed one. The process is typically reversible, allowing for switching in both directions using different wavelengths of light.

Q3: What is a Photostationary State (PSS) and why is it important?

A Photostationary State (PSS) is a dynamic equilibrium reached when a photoreversible reaction is irradiated at a specific wavelength. At the PSS, the rate of the forward reaction (trans to cis, for example) equals the rate of the reverse reaction (cis to trans). The resulting ratio of isomers ([cis]/[trans]) at this equilibrium depends on the quantum yields of the forward and reverse reactions and the molar absorptivities (extinction coefficients) of the two isomers at the irradiation wavelength.

Achieving a PSS that is highly enriched in the desired isomer is the primary goal of a photoisomerization experiment. For example, to maximize the amount of cis isomer, one should irradiate at a wavelength where the trans isomer absorbs strongly, but the cis isomer absorbs weakly.

Q4: Are the cis and trans isomers thermally stable?

Yes, a hallmark of the diarylethene class of photoswitches is their high thermal stability in both isomeric forms.[4] Unlike some other photoswitches like azobenzenes, which can undergo thermal relaxation back to the more stable isomer, the high energy barrier for ground-state rotation of the ethene bridge in this molecule prevents thermal isomerization at ambient temperatures. This allows for the "storage" of the less stable cis isomer for extended periods in the dark. Thermal isomerization, if desired, typically requires very high temperatures.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My synthesis produced an inseparable mixture of cis and trans isomers.

Cause: Many synthetic routes leading to disubstituted ethenes can produce a mixture of geometric isomers. The final ratio often depends on the reaction mechanism and thermodynamic vs. kinetic control.

Solution:

  • Optimize the Synthesis: This is the ideal first step. Depending on the reaction (e.g., McMurry coupling, Wittig reaction), adjusting catalysts, temperature, or solvents can favor the formation of one isomer. The trans isomer is usually the thermodynamically favored product.

  • Chromatographic Separation: If the synthesis cannot be optimized, separation is necessary.

    • Technique: Flash column chromatography is the most common method.

    • Strategy: The significant difference in polarity between the non-polar trans isomer and the polar cis isomer is key. Use a solvent system with a polarity gradient (e.g., starting with pure hexane and gradually adding ethyl acetate or dichloromethane). The less polar trans isomer should elute first.

    • Monitoring: Use Thin Layer Chromatography (TLC) with a UV lamp to develop the separation method. The two isomers should have different Rf values.

  • Crystallization: Fractional crystallization can sometimes be used. Due to their different shapes and polarities, the isomers may have different solubilities in a given solvent system, allowing one to crystallize out preferentially.

Problem 2: The photochemical conversion from the trans to the cis isomer is inefficient.

Cause: Inefficient conversion is typically due to suboptimal experimental conditions that lead to a low quantum yield or a PSS that does not favor the cis isomer.

Solutions:

  • Wavelength Selection: This is the most critical parameter.

    • Measure UV-Vis Spectra: Obtain the absorption spectra of both pure trans and pure cis isomers.

    • Choose the Right Wavelength: Select an irradiation wavelength where the trans isomer has a high extinction coefficient, but the cis isomer has a low one. This maximizes photon absorption by the reactant (trans) while minimizing the reverse reaction initiated by the product (cis). This is often an absorption edge of the trans isomer.

  • Solvent Choice: The solvent can influence the excited state lifetime and isomerization pathway.

    • Polarity: In some diarylethylenes, polar solvents can promote radical ion formation, which may quench the desired isomerization pathway.[8][9] Non-polar solvents like hexane, toluene, or dioxane are often good starting points.[10]

    • Viscosity: Higher viscosity can sometimes hinder the large-amplitude motion required for isomerization, reducing the quantum yield.

  • Degassing: Dissolved oxygen can quench the excited state of the molecule, preventing isomerization. It can also lead to photodegradation via singlet oxygen formation. Always degas your solution before irradiation by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Concentration: Keep the concentration low (typically 10⁻⁵ to 10⁻⁴ M) to avoid issues with inner filter effects, where the solution closest to the light source absorbs all the light, preventing it from reaching the rest of the sample.

Table 1: Key Parameters for Optimizing Photoisomerization
ParameterRecommendation & Rationale
Irradiation Wavelength (λ) Select λ where ε(reactant) is high and ε(product) is low to shift the PSS towards the product.
Solvent Start with non-polar solvents (e.g., hexane, toluene) to minimize side reactions.[8][9] Solvent polarity can significantly affect isomerization pathways.[10][11]
Concentration Use dilute solutions (10⁻⁵–10⁻⁴ M) to ensure uniform irradiation and prevent aggregation.
Temperature Conduct at room temperature unless a specific thermal side reaction needs to be suppressed (low temp) or activated.
Atmosphere Degas the solution with N₂ or Ar to remove O₂, which quenches the excited state and can cause degradation.
Problem 3: My sample is degrading during the experiment.

Cause: Photodegradation is a common issue. The high-energy UV light used for isomerization can also drive irreversible side reactions, such as oxidation or the formation of annulated byproducts, especially after many switching cycles.[12]

Solutions:

  • Use Cut-off Filters: Employ optical filters to block unwanted high-energy photons (deep UV) that are more likely to cause degradation than isomerization. Only allow the necessary wavelength band to pass through.

  • Strictly Anaerobic Conditions: As mentioned, oxygen is a major culprit. Ensure your system is thoroughly degassed and maintained under an inert atmosphere.

  • Limit Irradiation Time: Monitor the reaction progress using UV-Vis or NMR spectroscopy and stop the irradiation as soon as the PSS is reached. Unnecessary, prolonged exposure to light increases the chance of degradation.

  • Check Solvent Purity: Impurities in the solvent can act as photosensitizers for degradation pathways. Use high-purity, spectroscopy-grade solvents.

Visualized Workflows and Mechanisms

Diagram 1: Photoisomerization of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

G Trans trans Isomer (More Stable) Cis cis Isomer (Less Stable) Trans->Cis  hν₁ (UV Light) Cis->Trans  hν₂ (Vis Light or different UV)

Caption: Reversible photoisomerization between cis and trans isomers.

Diagram 2: Workflow for Optimizing Isomerization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization A Prepare Dilute Solution (10⁻⁵ M in non-polar solvent) B Degas Solution (N₂ bubble or Freeze-Pump-Thaw) A->B C Select Irradiation Wavelength (λ) (Based on UV-Vis Spectra) B->C D Irradiate Sample C->D E Monitor Reaction (UV-Vis, HPLC, or NMR) D->E F Analyze cis/trans Ratio at PSS E->F G Is PSS Ratio Optimal? F->G H Is Degradation Observed? F->H I Isolate Product G->I Yes J Adjust λ, Solvent, or Time G->J No H->J Yes J->C

Caption: Workflow for optimizing photoisomerization conditions.

Experimental Protocols

Disclaimer: These are general guidelines. Specific parameters, especially irradiation time, will depend on your light source intensity, reactor geometry, and quantum yields.

Protocol 1: Photochemical trans-to-cis Isomerization
  • Preparation:

    • Prepare a solution of the trans isomer in a non-polar, spectroscopy-grade solvent (e.g., hexane, cyclohexane, or toluene) to a concentration of approximately 1x10⁻⁴ M.

    • Transfer the solution to a quartz cuvette or photoreactor vessel. Quartz is required for UV transparency.

    • Seal the vessel and thoroughly degas the solution by bubbling with dry argon or nitrogen for 20 minutes. Maintain a positive pressure of inert gas.

  • Irradiation:

    • Place the vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp).

    • Using an optical filter, select the appropriate UV wavelength (e.g., 313 nm or 365 nm line from a mercury lamp) that is strongly absorbed by the trans isomer but weakly by the cis isomer.

    • Turn on the lamp and cooling system (if applicable).

  • Monitoring:

    • Periodically take aliquots (under inert atmosphere if possible) or monitor the reaction in-situ using a UV-Vis spectrophotometer.

    • Observe the changes in the absorption spectrum. The reaction is complete when the spectrum no longer changes, indicating the photostationary state has been reached.

  • Work-up:

    • Once the PSS is reached, evaporate the solvent under reduced pressure.

    • The resulting solid will be a mixture of cis and trans isomers, enriched in the cis form. If pure cis is required, proceed with chromatographic separation as described in the Troubleshooting section.

Protocol 2: Photochemical cis-to-trans Isomerization
  • Preparation:

    • Follow the same preparation and degassing procedure as in Protocol 1, starting with a solution enriched in the cis isomer.

  • Irradiation:

    • Select a wavelength that is more strongly absorbed by the cis isomer than the trans isomer. This may be a longer UV wavelength or a wavelength in the visible spectrum.[13]

    • Irradiate the solution while monitoring the spectral changes. You should observe the regeneration of the trans isomer's characteristic absorption bands.

  • Monitoring and Work-up:

    • Continue irradiation until the PSS is reached.

    • Evaporate the solvent. The resulting solid will be enriched in the thermodynamically more stable trans isomer. Purification by recrystallization from a suitable solvent (like hexane or ethanol) is often sufficient to obtain the pure trans isomer.

References

  • Irie, M. (2000). Photochromism of Diarylethene Molecules and Crystals. Chemical Reviews, 100(5), 1685-1716. [Link]

  • Ern, J., et al. (2018). Light-induced photoisomerization of a diarylethene molecular switch on solid surfaces. Journal of Physics: Condensed Matter, 30(11), 114002. [Link]

  • Sivakumar, M., et al. (2015). Solvent dependent isomerization of photochromic dithienylethenes: synthesis, photochromism, and self-assembly. RSC Advances, 5(88), 72138-72147. [Link]

  • Kortekaas, L., et al. (2020). Reversible photochromic isomerization in diarylethenes. ResearchGate. [Link]

  • Jurt, S., et al. (2005). Photoisomerization of Nucleosidic Diarylethenes. ResearchGate. [Link]

  • Mazzucato, U., Aloisi, G. G., & Elisei, F. (1993). Cis-trans photoisomerization of 1,2-diarylethylenes: Effect of charge transfer interactions. Journal of Chemical Sciences, 105(6), 475–486. [Link]

  • Hecht, S. (2005). Synthesis and Characterization of Novel Diarylethenes with Improved Switching Behavior. Dissertation, Humboldt-Universität zu Berlin. [Link]

  • Irie, M., et al. (1992). Solvent effects on the photochromic reactions of diarylethene derivatives. OSTI.GOV. [Link]

  • PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. PubChem. Retrieved from [Link]

  • Khan Academy. (n.d.). Cis-trans isomerism. Khan Academy. Retrieved from [Link]

  • Hopf, H., Gottschild, D., & Lenk, W. (1985). Thermal Rearrangements, XIII[4]. Thermal Isomerization of Exocyclic Allenes. Israel Journal of Chemistry, 26(2), 79–87. [Link]

  • de Haan, J. W., & Kloosterziel, H. (1965). Thermal isomerizations of trimethylcyclopentadienes. Recueil des Travaux Chimiques des Pays-Bas, 84(12), 1594-1596. [Link]

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Validation & Comparative

A Comparative Analysis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in the Landscape of Photochromic Diarylethenes

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular switches and smart materials, diarylethenes have carved a significant niche owing to their remarkable photochromic properties. These molecules can reversibly transition between two distinct isomers upon exposure to light, leading to changes in their absorption spectra and other physicochemical characteristics. This guide provides an in-depth comparison of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene with other notable diarylethene derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The Allure of Diarylethenes: A Primer

Diarylethenes are a class of photochromic compounds characterized by a central ethene bridge connecting two aryl moieties. The most common and widely studied diarylethenes are based on dithienylethenes, where the aryl groups are thiophene rings. The photochromic behavior of these molecules stems from a reversible 6π-electrocyclization reaction. Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes cyclization to form a colored closed-ring isomer. This process is typically reversible by irradiation with visible light, which induces cycloreversion back to the open-ring form.

The key attributes that make diarylethenes highly attractive for applications such as optical data storage, molecular machines, and photopharmacology include their high thermal stability of both isomers, remarkable fatigue resistance (the ability to undergo many switching cycles without degradation), and high quantum yields of photoisomerization.[1]

In Focus: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and its Cis-Isomer

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a dithienylethene derivative featuring cyano groups on the ethene bridge and trimethyl-substituted thienyl rings. The substitution pattern on the thiophene rings and the electron-withdrawing nature of the cyano groups significantly influence the molecule's photophysical and electrochemical properties.

A direct and insightful comparison can be made with its geometric isomer, cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The spatial arrangement of the bulky thienyl groups in the cis and trans configurations affects the conformational flexibility and, consequently, the efficiency of the photocyclization reaction. For the cyclization to occur, the molecule must adopt an anti-parallel conformation where the reactive carbon atoms of the thiophene rings are in close proximity.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes key performance metrics for trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and other selected diarylethene derivatives. The selection of these alternatives is based on their structural similarity and the availability of comparable experimental data in the scientific literature.

Compound λmax Open-Ring (nm) λmax Closed-Ring (nm) Photocyclization Quantum Yield (Φo→c) Cycloreversion Quantum Yield (Φc→o) Fatigue Resistance Thermal Stability of Closed-Ring Isomer
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene Data not readily availableData not readily availableData not readily availableData not readily availableExpected to be highExpected to be high
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene ~350~550-600ModerateModerate to HighGoodHigh
1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene ~256~530 (in hexane)0.470.007ExcellentVery High
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene ~280~560 (in hexane)0.590.0013GoodVery High

Causality Behind Performance: A Deeper Dive

The seemingly subtle structural modifications among these diarylethenes lead to significant differences in their performance characteristics.

  • Ethene Bridge: The nature of the ethene bridge plays a crucial role. In many high-performance diarylethenes, a perfluorocyclopentene bridge is employed. The fluorine atoms enhance the thermal stability of the closed-ring isomer and contribute to higher fatigue resistance. The dicyanoethene bridge in our target molecule introduces strong electron-withdrawing groups, which can influence the electronic transitions and redox potentials.

  • Substituents on Thiophene Rings: The methyl groups on the thiophene rings in trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene serve to lock the conformation of the thienyl groups, preventing unwanted side reactions and enhancing thermal stability. Phenyl substituents, as seen in 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, extend the π-conjugation of the system, often leading to a red-shift in the absorption spectrum of the closed-ring isomer.[2]

  • Quantum Yield: The quantum yield of photocyclization is heavily dependent on the population of the photoactive anti-parallel conformation in the ground state. Bulky substituents can influence this equilibrium. The cycloreversion quantum yield is related to the stability of the excited state of the closed-ring isomer. Electron-withdrawing groups like cyano groups can affect these energy levels.

  • Fatigue Resistance: Photochemical side reactions, such as oxidation or the formation of annulated byproducts, are the primary cause of fatigue in diarylethenes.[3] Strategic substitution on the thiophene rings can sterically hinder these degradation pathways, leading to improved fatigue resistance.

Experimental Protocols: A Guide to Characterization

To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize diarylethene photoswitches.

UV-Vis Spectroscopy for Photoisomerization Studies

This protocol outlines the determination of absorption spectra and the monitoring of photochromic reactions.

  • Sample Preparation: Prepare a dilute solution of the diarylethene derivative in a spectroscopic grade solvent (e.g., hexane, acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the open-ring isomer using a spectrophotometer.

  • Photocyclization: Irradiate the solution with a UV lamp (e.g., at 313 nm or 365 nm) while monitoring the spectral changes. Continue irradiation until the photostationary state is reached (no further change in the absorption spectrum).

  • Closed-Ring Spectrum: The resulting spectrum represents the photostationary state, which is often highly enriched in the closed-ring isomer.

  • Photocycloreversion: Irradiate the solution with a visible light source (e.g., > 500 nm) to induce the ring-opening reaction and monitor the return to the initial open-ring isomer spectrum.

G cluster_workflow UV-Vis Spectroscopy Workflow prep Prepare Diarylethene Solution initial_spec Record Spectrum of Open-Ring Isomer prep->initial_spec uv_irrad Irradiate with UV Light initial_spec->uv_irrad pss_spec Record Spectrum at Photostationary State uv_irrad->pss_spec Photocyclization vis_irrad Irradiate with Visible Light pss_spec->vis_irrad final_spec Record Spectrum of Regenerated Open-Ring Isomer vis_irrad->final_spec Photocycloreversion

Caption: Workflow for UV-Vis spectroscopic analysis of diarylethene photochromism.

Determination of Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is determined by comparing the rate of the photoreaction of the sample to that of a chemical actinometer with a known quantum yield.

  • Actinometer Preparation: Prepare a solution of a suitable chemical actinometer (e.g., furylfulgide) with a known quantum yield at the irradiation wavelength.

  • Sample and Actinometer Irradiation: Irradiate both the diarylethene solution and the actinometer solution under identical conditions (same light source, wavelength, intensity, and geometry).

  • Monitoring Reaction Progress: Monitor the change in absorbance at the λmax of the product for both the sample and the actinometer as a function of irradiation time.

  • Calculation: The quantum yield of the diarylethene can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the initial rate of the photoreaction and ε is the molar absorption coefficient at the irradiation wavelength.

Visualizing the Mechanism: The Photochromic Reaction

The fundamental process underlying the functionality of diarylethenes is the reversible electrocyclization reaction. This can be visualized as a transition between two distinct molecular states.

G cluster_mechanism Photochromic Mechanism of Dithienylethenes Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light (Photocyclization) Closed->Open Visible Light (Photocycloreversion)

Caption: The reversible photoisomerization of a dithienylethene derivative.

Conclusion and Future Outlook

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene belongs to a well-established and highly promising class of photochromic molecules. While a detailed experimental characterization of this specific trans-isomer is warranted to fully elucidate its potential, comparisons with its cis-isomer and other dithienylethene derivatives provide valuable insights into its expected high performance. The strategic placement of cyano and methyl groups suggests a molecule with robust thermal stability and fatigue resistance, making it a compelling candidate for applications in advanced materials and photopharmacology. Further research should focus on obtaining quantitative data for its photochromic properties to precisely position it within the vast and ever-expanding landscape of diarylethene photoswitches.

References

  • Smolecule. (n.d.). 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene.
  • ResearchGate. (n.d.). Synthesis and Application of 1,2-bis-[2-methyl-5-(3-pentyl)phenyl-3-thienyl]perfluorocyclopentene.
  • BenchChem. (n.d.). 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene.
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  • PubChem. (n.d.). 1,2-Bis(3-methyl-5-phenyl-2-thienyl)perfluorocyclopentene.
  • Irie, M., Miyatake, O., Uchida, K., & Eriguchi, T. (1998). Photochromism of 1,2-Bis(2,5-dimethyl-3-thienyl)perfluoro- cyclopentene in a Single Crystalline Phase. Journal of the American Chemical Society, 120(45), 11391-11397.
  • Fukaminato, T., Irie, M., et al. (2012). Photochromism of 1,2-bis(2-thienyl)perfluorocyclopentene Derivatives: Substituent Effect on the Reactive Carbon Atoms. The Journal of Physical Chemistry A, 116(46), 11302-11308.
  • ResearchGate. (n.d.). Synthesis and Properties of 1-[2,5-dimethyl-3-thienyl]-2-[2-methyl-5-(p-N,N-dimethylaminophenyl).
  • PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • Chem-Impex. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • ResearchGate. (n.d.). Synthesis and Photochromism Studies of 1-(2,5-Dimethyl-3-Thienyl)-2-[2-Methyl-5- Pyrenyl-3-Thienyl]Perfluorocyclopentene.
  • Irie, M., et al. (2000). Fatigue resistant properties of photochromic dithienylethenes: by-product formation.
  • PubMed. (n.d.). Synthesis, crystal structure and characterization of photochromic 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene.
  • Fisher Scientific. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene 97.0+%, TCI America.
  • PubChem. (n.d.). cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.
  • ResearchGate. (n.d.). Photochromism of 1,2Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene in a Single-Crystalline Phase.
  • ChemicalBook. (n.d.). TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE.
  • Chem-Impex. (n.d.). trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène.
  • Fisher Scientific. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene 97.0+%, TCI America 1 g.
  • ResearchGate. (n.d.). 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene: a new photochromic diarylethene compound.
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  • arXiv. (2022).
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A Senior Application Scientist's Guide to Photoswitch Selection: Diarylethene vs. Spiropyran

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular machinery and stimuli-responsive materials, photoswitches are indispensable tools. Their ability to undergo reversible isomerization between two distinct states upon light irradiation allows for precise spatiotemporal control over biological processes and material properties. Among the pantheon of photochromic molecules, two families stand out for their widespread application and unique characteristics: the thermally stable diarylethenes and the versatile spiropyrans.

This guide provides an in-depth comparison of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE), a representative diarylethene, and the spiropyran class of photoswitches. We will delve into their fundamental mechanisms, compare critical performance metrics with supporting data, and provide actionable experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to strategically select the optimal photoswitch for their specific application.

The Mechanism of Action: A Tale of Two Isomerizations

The fundamental difference between diarylethenes and spiropyrans lies in the nature of their light-induced structural changes.

Diarylethenes (CMTE): A P-Type Pericyclic Reaction

Diarylethenes, such as CMTE, belong to the class of "P-type" (photochemically reversible, thermally irreversible) photochromes. Their switching action is a clean, conrotatory 6π-electrocyclization reaction. Upon irradiation with UV light, the colorless, open-ring isomer of CMTE undergoes a ring-closing reaction to form a deeply colored, closed-ring isomer. This process is fully reversible with visible light, which drives the ring-opening reaction. The key feature is the exceptional thermal stability of both isomers; the closed form has a theoretical half-life at room temperature measurable in millennia, making diarylethenes true bistable switches.

A Comparative Performance Analysis of Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene in OLEDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the quest for novel materials with superior performance is paramount for the advancement of Organic Light-Emitting Diodes (OLEDs). This guide provides an in-depth performance analysis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (TDC-TTE), a promising diarylethene derivative, within the context of OLED applications. While direct, comprehensive electroluminescence data for TDC-TTE in published literature remains elusive, this guide will elucidate its potential by examining its molecular architecture, photophysical properties, and a comparative analysis against established high-performance fluorescent and advanced emitter technologies.

Introduction to Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (TDC-TTE)

TDC-TTE is a photochromic molecule belonging to the diarylethene family, characterized by a central dicyanoethene core flanked by two 2,4,5-trimethyl-3-thienyl units.[1] Its structure suggests inherent properties conducive to efficient charge transport and luminescence, making it a person of interest for applications in organic electronics.[2][3] The presence of electron-withdrawing cyano groups and electron-donating trimethyl-thienyl moieties can lead to a desirable intramolecular charge transfer (ICT) character, which is often a key feature in efficient fluorescent emitters.

The core appeal of diarylethene derivatives in OLEDs lies in their high thermal stability and excellent photostability, which are critical for device longevity.[4][5] Furthermore, the ability to chemically modify the aryl units allows for fine-tuning of the emission color and electronic properties.[1]

Synthesis and Photophysical Properties of TDC-TTE

The synthesis of TDC-TTE can be envisioned through a well-established organometallic cross-coupling reaction, such as a McMurry coupling. This reaction reductively couples two ketone or aldehyde precursors to form an alkene.[6][7][8] A plausible synthetic route is outlined below.

Proposed Synthesis of TDC-TTE

A key intermediate for the synthesis is 3-acetyl-2,4,5-trimethylthiophene. The synthesis of TDC-TTE would then proceed via a McMurry coupling of this ketone.

Step 1: Synthesis of 3-iodo-2,4,5-trimethylthiophene

This starting material is commercially available or can be synthesized from 2,3,4,5-tetramethylthiophene.[9][10]

Step 2: Synthesis of 3-acetyl-2,4,5-trimethylthiophene

This can be achieved through a Grignard reaction of 3-iodo-2,4,5-trimethylthiophene with a suitable acetylating agent.

Step 3: McMurry Coupling to Yield TDC-TTE

The reductive coupling of 3-acetyl-2,4,5-trimethylthiophene using a low-valent titanium reagent (e.g., from TiCl4 and a reducing agent like Zn or LiAlH4) would yield the target molecule, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.[11][12] The dicyano functionality would be introduced from the coupling of a suitable precursor.

TDC-TTE Synthesis cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product A 3-iodo-2,4,5-trimethylthiophene B 3-acetyl-2,4,5-trimethylthiophene A->B Grignard Reaction C trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene B->C McMurry Coupling

Caption: Proposed synthetic pathway for TDC-TTE.

Anticipated Photophysical Properties

Based on its chemical structure, TDC-TTE is expected to exhibit the following properties:

  • Strong Photoluminescence: The extended π-conjugation and potential for ICT should lead to efficient fluorescence. The emission color would likely be in the green to orange region of the visible spectrum, depending on the specific electronic structure and solid-state packing.

  • High Thermal Stability: The rigid aromatic structure is conducive to high thermal stability, a prerequisite for materials used in vacuum-deposited OLEDs.[13]

  • Good Solubility: The trimethyl substituents on the thiophene rings are expected to enhance solubility in common organic solvents, which is advantageous for purification and potentially for solution-processed device fabrication.

Performance Comparison with Alternative Emitters

To contextualize the potential of TDC-TTE, it is essential to compare it with established high-performance emitters used in OLEDs. This section provides a comparative overview of TDC-TTE's anticipated performance against well-characterized fluorescent dopants and advanced Thermally Activated Delayed Fluorescence (TADF) emitters.

Fluorescent Dopants: The Industry Standard

Conventional fluorescent OLEDs rely on doping a small amount of a highly emissive guest molecule into a host material. Two of the most widely used and well-documented fluorescent dopants are DCJTB for red emission and C545T for green emission.

EmitterEmission ColorMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Host MaterialReference
TDC-TTE (Expected) Green-Orange-----
DCJTB Red10.1522,767(not specified)TCTA:3P-T2T[14][15]
C545T Green~10>20,000(0.24, 0.62)TPBA[16][17]

As the table illustrates, both DCJTB and C545T have demonstrated high external quantum efficiencies (EQE) and luminance in optimized device structures.[14][15][16][17] For TDC-TTE to be a competitive alternative, it would need to exhibit comparable or superior efficiency and color purity. The key advantage of fluorescent dopants is their relatively simple device architecture and well-understood operating mechanisms.

Thermally Activated Delayed Fluorescence (TADF) Emitters: The High-Efficiency Frontier

TADF emitters represent a significant advancement in OLED technology, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This often leads to devices with significantly higher external quantum efficiencies compared to conventional fluorescent emitters.

Emitter TypeEmission ColorMax. EQE (%)Key FeaturesReference
TDC-TTE (Expected) Green-Orange-Potentially high photostability and color purity.-
Blue TADF Deep Blueup to 28.2Overcomes the efficiency limitations of blue fluorescent and phosphorescent emitters.[18][19][20][21][22]
Orange-Red TADF Orange-Redup to 33.7High efficiency and good color purity.[23]

The performance of TADF emitters, particularly in the challenging blue region of the spectrum, sets a very high bar for new materials.[18][19][20][21][22] While TDC-TTE operates via conventional fluorescence, its potential for high stability and color purity could make it a valuable component in specific applications, even if its ultimate efficiency does not reach the levels of the best TADF materials.

Experimental Protocols

To facilitate further research and a direct evaluation of TDC-TTE, this section provides detailed, standardized protocols for OLED fabrication and characterization.

OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED device using vacuum thermal evaporation, a standard technique for producing high-quality organic electronic devices.[13][24][25][26]

Workflow for OLED Fabrication

OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation A ITO Substrate Cleaning B Plasma Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transport Layer (HTL) C->D E Emissive Layer (EML) (Host:TDC-TTE) D->E F Electron Transport Layer (ETL) E->F G Electron Injection Layer (EIL) F->G H Cathode Deposition G->H I Encapsulation H->I

Caption: Step-by-step workflow for OLED fabrication.

Detailed Steps:

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are dried with a nitrogen gun and then treated with oxygen plasma for 5 minutes to enhance the work function of the ITO and improve hole injection.[27]

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

    • A hole injection layer (HIL), such as HAT-CN, is deposited at a rate of 0.1-0.2 nm/s.

    • A hole transport layer (HTL), such as NPB, is then deposited at a rate of 0.1-0.2 nm/s.

    • The emissive layer (EML) is deposited by co-evaporating a host material with TDC-TTE as the dopant. The doping concentration should be varied (e.g., 1-10 wt%) to optimize performance. The deposition rate should be maintained at 0.1-0.2 nm/s.

    • An electron transport layer (ETL), such as TPBi, is deposited at a rate of 0.1-0.2 nm/s.

    • An electron injection layer (EIL), such as LiF, is deposited at a rate of 0.01-0.02 nm/s.

  • Cathode Deposition and Encapsulation:

    • A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device. The deposition rate should be 0.5-1 nm/s.

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from oxygen and moisture.

Device Characterization

The performance of the fabricated OLEDs should be characterized using the following standard techniques.[28][29][30][31][32]

Workflow for OLED Characterization

OLED Characterization Workflow cluster_0 Electrical & Optical Measurements cluster_1 Performance Metrics Calculation cluster_2 Stability Assessment A Current Density-Voltage-Luminance (J-V-L) C External Quantum Efficiency (EQE) A->C D Current Efficiency A->D E Power Efficiency A->E F Operational Lifetime (LT50) A->F B Electroluminescence (EL) Spectrum B->C

Caption: Standard characterization workflow for OLEDs.

Detailed Procedures:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

    • The current density is calculated by dividing the measured current by the active area of the device.

    • The luminance is measured in candelas per square meter (cd/m²).

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • The EL spectrum is recorded at a constant driving voltage or current using a spectroradiometer.

    • The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the emission color.

  • Efficiency Calculations:

    • External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is calculated from the luminance, EL spectrum, and current density.

    • Current Efficiency: This is the ratio of the luminance to the current density, typically expressed in cd/A.

    • Power Efficiency: This is the ratio of the luminance to the input power density, expressed in lm/W.

  • Operational Lifetime:

    • The operational lifetime is determined by driving the device at a constant current density and monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50% for LT50).

Conclusion and Future Outlook

Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a molecule of significant interest for the OLED research community. Its diarylethene backbone promises robustness, while its donor-acceptor architecture suggests a high potential for efficient fluorescence. Although a comprehensive performance evaluation in an OLED device is yet to be reported in the literature, this guide provides the necessary framework for such an investigation.

By following the detailed synthesis and device fabrication protocols outlined herein, researchers can systematically evaluate the performance of TDC-TTE. A direct comparison with the established performance metrics of industry-standard fluorescent dopants like DCJTB and C545T, as well as with the high-efficiency benchmarks set by TADF emitters, will be crucial in determining the viability of TDC-TTE for next-generation displays and lighting. The exploration of novel materials like TDC-TTE is essential to push the boundaries of OLED technology, and this guide serves as a foundational resource for scientists and engineers dedicated to this endeavor.

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A Researcher's Guide to the Computational Exploration of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular switches and optical memory materials, diarylethenes have emerged as a class of photochromic compounds with exceptional performance.[1] Their remarkable thermal stability, high fatigue resistance, and efficient photoreactivity make them prime candidates for a variety of applications, from high-density data storage to light-driven actuators.[1][2] At the heart of their utility lies a reversible transformation between two isomers—an open, colorless form and a closed, colored form—triggered by specific wavelengths of light.[1][3] The subject of this guide, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (DTE), is a prominent member of this family, valued for its robust electronic and photophysical characteristics.[2][4]

This guide provides a comprehensive overview of the computational methodologies employed to investigate the properties of DTE and related diarylethene derivatives. We will delve into the theoretical underpinnings of these studies, offer a comparative analysis of different computational approaches, and present a standardized workflow for researchers seeking to model the behavior of these fascinating molecular systems. Our focus is not merely on the "how" but also the "why," providing the causal reasoning behind experimental and computational choices to ensure a self-validating and rigorous scientific approach.

The Photochromic Mechanism: A Tale of Two Isomers

The photochromism of diarylethenes is rooted in a reversible 6π-electrocyclization reaction.[1] The trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, in its open form, can be conceptualized as a substituted 1,3,5-hexatriene system. Upon irradiation with ultraviolet (UV) light, this open isomer undergoes a conrotatory cyclization to form a closed, cyclohexadiene-like isomer. This process is accompanied by a significant change in the molecule's π-conjugation system, leading to the appearance of a strong absorption band in the visible spectrum and, consequently, a distinct color change.[1] The reverse reaction, the cycloreversion, is typically induced by irradiation with visible light, returning the molecule to its colorless open form.

G cluster_open Open Isomer (Colorless) cluster_closed Closed Isomer (Colored) Open trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Open Form) Closed Closed-Ring Isomer Open->Closed UV Light (Photocyclization) Closed->Open Visible Light (Cycloreversion) G cluster_workflow Computational Workflow start Define Molecular Structure (Open and Closed Isomers) opt Ground State Geometry Optimization (e.g., M05-2X/6-31G(d) with PCM) start->opt freq Frequency Calculation (Verify Minima) opt->freq td_dft TD-DFT Calculation (e.g., M05/6-31G(d) with PCM) freq->td_dft analysis Analyze Results (Geometries, Energies, λmax) td_dft->analysis comparison Compare with Experimental Data analysis->comparison

Caption: A typical computational workflow for DTE.

Comparative Analysis of DTE Properties

While a comprehensive experimental dataset for trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is not fully available in the public domain, we can make predictions based on computational studies of similar diarylethene derivatives.

PropertyExpected Computational Prediction for DTEComparison with General Diarylethenes
Open Isomer λmax In the UV region, likely below 350 nm. [3]Consistent with the colorless nature of the open form of diarylethenes. [5]
Closed Isomer λmax In the visible region, potentially between 500-600 nm, leading to a blue or green color. [1][3]The exact λmax is sensitive to the substituents on the aryl rings. [1]
Photocyclization Quantum Yield Expected to be high, potentially approaching 1.0. [1]High quantum yields are a hallmark of well-designed diarylethenes. [1]
Thermal Stability Both isomers are expected to be highly stable at room temperature. [1]The high energy barrier for thermal cycloreversion is a key feature of this class of compounds. [1]

Advanced Computational Insights

Beyond the basic properties, computational studies can provide deeper insights into the photochromic mechanism. For instance, the calculation of the potential energy surfaces of the excited states can help to elucidate the reaction pathways for both the cyclization and cycloreversion reactions. [1]These calculations can also be used to predict the quantum yields of these reactions, which is a critical parameter for practical applications. [1] Furthermore, the influence of the environment on the photochromic properties can be investigated. For example, molecular dynamics (MD) simulations coupled with TD-DFT calculations can be used to study the effect of a polymer matrix on the conformational flexibility and absorption spectra of the embedded DTE molecules. [6][7]Such studies have shown that a rigid polymer environment can hinder the interconversion between different conformers of the open form, which may in turn affect the photocyclization quantum yield. [6][7]

Conclusion

Computational chemistry provides an indispensable toolkit for the investigation of photochromic molecules like trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. By employing robust methodologies such as DFT and TD-DFT with appropriate functionals and solvent models, researchers can accurately predict a wide range of properties, from ground-state geometries to electronic absorption spectra. This predictive power not only aids in the interpretation of experimental data but also guides the rational design of new photochromic materials with enhanced performance for a variety of technological applications. The workflows and comparative data presented in this guide offer a solid foundation for researchers embarking on the computational study of this exciting class of molecular switches.

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A Comparative Guide to the Fatigue Resistance of Diarylethene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Diarylethenes stand as a cornerstone in the field of photoswitchable molecules, offering remarkable thermal stability and high quantum yields for photoisomerization.[1] However, for applications demanding high-performance and long-term reliability, such as in optical data storage, molecular machines, and photopharmacology, a critical parameter comes to the forefront: fatigue resistance. Photochemical fatigue, the gradual loss of photochromic activity over repeated switching cycles, arises primarily from the formation of irreversible byproducts.[2][3] This guide provides an in-depth comparative analysis of the fatigue resistance of various diarylethene derivatives, delving into the structural and environmental factors that govern their photostability. We will explore key experimental data, outline a robust protocol for quantifying fatigue, and provide insights to aid in the rational design of highly fatigue-resistant photoswitches.

Understanding and Quantifying Fatigue in Diarylethenes

The primary mechanism of fatigue in many diarylethene systems is the formation of an annulated isomer, a byproduct that disrupts the reversible photochromic cycle.[2][4] The tendency for this side reaction to occur is a key determinant of a derivative's long-term performance.

A quantitative measure of fatigue is the quantum yield of byproduct formation (ΦBC). This value represents the efficiency of the photochemical process leading to the undesired byproduct. A lower ΦBC indicates higher fatigue resistance.[4]

Key Factors Influencing Fatigue Resistance:

Several molecular and environmental factors have been identified to significantly impact the fatigue resistance of diarylethene derivatives:

  • Aryl Moieties: The nature of the heterocyclic aryl groups (e.g., thiophene, thiazole, benzothiophene) plays a crucial role.

  • Bridging Unit: The central ethene bridge, often a cyclopentene or perfluorocyclopentene ring, significantly influences photostability. The perfluorocyclopentene bridge, for instance, is known to enhance fatigue resistance.[4][5]

  • Substituents: The electronic properties of substituents on the aryl rings can dramatically alter the propensity for byproduct formation.[2][6]

  • Environment: The surrounding medium, such as the solvent or encapsulation in host molecules like cyclodextrins or incorporation into metal-organic frameworks (MOFs), can modulate fatigue behavior.[7][8][9]

Comparative Analysis of Fatigue Resistance

The following tables summarize key data from the literature, comparing the fatigue resistance of different diarylethene derivatives based on their structural modifications.

Table 1: Influence of Aryl Substituents and Bridging Unit on Byproduct Formation Quantum Yield (ΦBC)

This table presents data from a systematic study by Herder et al. (2015), highlighting the impact of phenyl substituents and the nature of the cyclopentene bridge on the fatigue resistance of dithienylethene derivatives in acetonitrile.[4] A lower ΦBC value signifies higher fatigue resistance.

Compound IDAryl Substituent (R)Bridgeλmax,o (nm)λmax,c (nm)Φo→cΦc→oΦBC (x 10-3)
1d HPerhydrocyclopentene2785200.470.0213
1f 4-CF3Perhydrocyclopentene2735120.410.016
1h 3,5-(CF3)2Perhydrocyclopentene2845480.440.020.4
2h 3,5-(CF3)2Perfluorocyclopentene3005900.580.050.4
3d H (Thiazole)Perhydrocyclopentene3165000.530.037

Analysis: The data clearly demonstrates that electron-withdrawing substituents on the phenyl rings significantly suppress byproduct formation, thereby enhancing fatigue resistance. The derivative with 3,5-bis(trifluoromethyl)phenyl groups (1h ) exhibits a remarkably low ΦBC.[4] Notably, for this highly fatigue-resistant derivative, the change from a perhydrocyclopentene to a perfluorocyclopentene bridge (2h ) does not lead to further significant improvement, suggesting the substituent effect is dominant in this case.[4]

Table 2: Environmental Effects on Fatigue Resistance of a Water-Soluble Diarylethene (DE1)

This table showcases the impact of cyclodextrin (CD) encapsulation on the fatigue resistance of a water-soluble diarylethene derivative (DE1), as reported by Kobatake and coworkers (2022).[7] The data represents the remaining absorbance of the closed-ring isomer after prolonged UV irradiation, with a higher percentage indicating better fatigue resistance.

EnvironmentAbsorbance remaining after 2000s UV irradiation (%)
DE1 in water~10%
DE1 + α-CDNo significant improvement
DE1 + β-CD~40%
DE1 + γ-CD~65%

Analysis: The inclusion of the diarylethene into the cavities of β- and γ-cyclodextrins significantly improves its fatigue resistance.[7][8] This is attributed to the suppression of side reactions due to the constrained environment provided by the host molecule.[7] The larger pore size of γ-CD offers the most substantial improvement.[7]

Experimental Protocol for Quantifying Fatigue Resistance

The following is a generalized, step-by-step methodology for determining the quantum yield of byproduct formation (ΦBC), a key metric for fatigue resistance. This protocol is based on the principles of photokinetic analysis described in the literature.[4]

Workflow for Determining Byproduct Formation Quantum Yield

G prep Prepare dilute solution of diarylethene in a suitable solvent (e.g., acetonitrile) cuvette Transfer to a quartz cuvette prep->cuvette spec1 Record initial UV-Vis spectrum (open-ring isomer) cuvette->spec1 irradiate_uv Irradiate with UV light (e.g., 310 nm) to reach photostationary state (PSS) spec1->irradiate_uv spec2 Record UV-Vis spectrum at PSS irradiate_uv->spec2 irradiate_prolonged Continue prolonged UV irradiation spec2->irradiate_prolonged spec_time Record UV-Vis spectra at regular time intervals irradiate_prolonged->spec_time kinetics Analyze the decay of the closed-ring isomer's absorbance over time spec_time->kinetics model Fit the kinetic data to a model that includes byproduct formation kinetics->model calc Calculate ΦBC using the rate constants obtained from the fit model->calc

Caption: Workflow for the experimental determination of the quantum yield of byproduct formation (ΦBC).

Detailed Steps:
  • Solution Preparation: Prepare a dilute solution of the diarylethene derivative in a spectroscopic grade solvent (e.g., acetonitrile) with a known concentration (e.g., 2 x 10-5 M). The solvent should be chosen based on the solubility of the compound and its transparency at the irradiation wavelengths.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This spectrum corresponds to the open-ring isomer.

  • Photocyclization to Photostationary State (PSS): Irradiate the solution with UV light at a wavelength corresponding to the absorption maximum of the open-ring isomer (e.g., 310 nm) until the photostationary state is reached. This is indicated by no further change in the absorption spectrum.

  • Prolonged Irradiation and Spectral Monitoring: Continue to irradiate the solution with the same UV light source for an extended period. Record the full UV-Vis absorption spectrum at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the absorbance maximum of the closed-ring isomer over time during the prolonged irradiation.

    • This decay in absorbance is due to the formation of the non-photochromic byproduct.

    • The kinetic data can be fitted to a photochemical reaction model that accounts for the photoconversion between the open and closed isomers and the formation of the byproduct from the closed isomer.

    • From this kinetic analysis, the quantum yield of byproduct formation (ΦBC) can be determined.[4]

Causality Behind Experimental Choices

  • Dilute Solutions: Using dilute solutions is crucial to ensure that the light penetration is uniform throughout the sample and to avoid aggregation effects that could alter the photochemical behavior.

  • Quartz Cuvette: A quartz cuvette is used because it is transparent to UV light, which is necessary for the photoisomerization of diarylethenes.

  • Actinometry: To accurately determine quantum yields, the light intensity of the irradiation source must be known. This is typically measured using a chemical actinometer, such as ferrioxalate.[5]

  • Kinetic Modeling: A simple analysis of the absorbance decay may not be sufficient. A comprehensive kinetic model is necessary to deconvolve the contributions of the forward and reverse photoswitching from the byproduct formation, leading to a more accurate determination of ΦBC.

Strategies for Designing Fatigue-Resistant Diarylethenes

Based on the comparative data, several strategies can be employed to design diarylethene derivatives with enhanced fatigue resistance:

G cluster_strategies title Design Strategies for High Fatigue Resistance A Introduce Electron-Withdrawing Substituents B Utilize a Perfluorocyclopentene Bridge Result Highly Fatigue-Resistant Diarylethene Photoswitch A->Result C Incorporate into a Constrained Environment B->Result D Modify the Hetaryl Moiety (e.g., Silole Backbone) C->Result D->Result

Caption: Key strategies for the rational design of diarylethene derivatives with improved photostability.

  • Introduction of Electron-Withdrawing Substituents: As demonstrated by Herder et al., placing strong electron-withdrawing groups, such as trifluoromethyl or pentafluorosulfanyl groups, on the aryl moieties is a highly effective strategy to suppress byproduct formation.[2][4]

  • Perfluorocyclopentene Bridge: The use of a perfluorocyclopentene bridge is a well-established method to improve fatigue resistance compared to a perhydrocyclopentene bridge, particularly for derivatives without strong electron-withdrawing substituents.[4][5]

  • Environmental Control: Encapsulating diarylethenes within host molecules (e.g., cyclodextrins) or incorporating them into solid matrices like MOFs can physically constrain the molecule and hinder the formation of byproducts, leading to enhanced photostability.[7][9]

  • Backbone Modification: The incorporation of different heterocyclic systems, such as siloles, into the diarylethene backbone has been shown to result in excellent thermal stability and fatigue resistance.[10]

Conclusion

The fatigue resistance of diarylethene derivatives is a critical parameter that dictates their utility in demanding applications. A quantitative understanding of the factors influencing photochemical byproduct formation is essential for the rational design of robust molecular photoswitches. This guide has provided a comparative analysis of fatigue resistance, highlighting the profound impact of aryl substituents, the central bridge, and the local environment. By employing the outlined experimental protocols and design strategies, researchers can develop novel diarylethene systems with superior photostability, paving the way for their successful implementation in advanced materials and biomedical technologies.

References

  • Herder, M., Schmidt, B. M., Grubert, L., Pätzel, M., Schwarz, J., & Hecht, S. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society, 137(7), 2738–2747. [Link]

  • Herder, M., Schmidt, B. M., Grubert, L., Pätzel, M., Schwarz, J., & Hecht, S. (2015). Improving the Fatigue Resistance of Diarylethene Switches. ResearchGate. [Link]

  • Herder, M., Schmidt, B. M., Grubert, L., Pätzel, M., Schwarz, J., & Hecht, S. (2015). Improving the fatigue resistance of diarylethene switches. PubMed. [Link]

  • Mei, J., Bao, Z., & Diao, Y. (2014). A Highly Efficient Silole-Containing Dithienylethene with Excellent Thermal Stability and Fatigue Resistance: A Promising Candidate for Optical Memory Storage Materials. Journal of the American Chemical Society, 136(48), 16756–16759. [Link]

  • Kim, E., Choi, H., Lee, M., & Lee, H. (2012). Highly fluorescent photochromic diarylethene with an excellent fatigue property. Journal of Materials Chemistry, 22(18), 8919-8924. [Link]

  • Lansakara, T. I., Tong, F., Bardeen, C. J., & Tivanski, A. V. (2020). Mechanical Properties and Photomechanical Fatigue of Macro- and Nanodimensional Diarylethene Molecular Crystals. Nano Letters, 20(9), 6744–6749. [Link]

  • Suganuma, M., Hamatani, S., Kitagawa, D., & Kobatake, S. (2022). Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. Chemistry Letters, 51(3), 274–277. [Link]

  • Herder, M., Schmidt, B. M., Grubert, L., Pätzel, M., Schwarz, J., & Hecht, S. (2015). Improving the Fatigue Resistance of Diarylethene Switches. ResearchGate. [Link]

  • Suganuma, M., Hamatani, S., Kitagawa, D., & Kobatake, S. (2022). Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. J-STAGE. [Link]

  • Kim, J., Lee, J., Kim, T., Kim, D. H., & Kim, Y. (2021). Critical Factors of Diarylethene for a High-Performance Photoprogrammable Polymer Transistor: Crystallographic Compatibility, Quantum Yield, and Fatigue Resistance. Chemistry of Materials, 33(18), 7386–7396. [Link]

  • Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, 86(4), 329–343. [Link]

  • Belov, V. N., et al. (2019). Reversibly Photoswitchable Fluorescent Diarylethenes Resistant against Photobleaching in Aqueous Solutions. Journal of the American Chemical Society, 141(39), 15473–15483. [Link]

  • Wagner, N., et al. (2019). High fatigue resistance of a photochromic dithienylethene embedded into the pores of a metal–organic framework (MOF). Photochemical & Photobiological Sciences, 18(1), 105-114. [Link]

  • Van der Auweraer, M., et al. (2015). Reduced Fluorescent Protein Switching Fatigue by Binding-Induced Emissive State Stabilization. MDPI. [Link]

  • Irie, M., Lifka, T., Uchida, K., Kobatake, S., & Shindo, Y. (1999). Fatigue resistant properties of photochromic dithienylethenes: by-product formation. Chemical Communications, (8), 747-750. [Link]

Sources

A Technical Guide to Benchmarking Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene for Optical Memory Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of high-density optical data storage, molecular photoswitches are paramount. Among these, the diarylethene class has garnered significant attention for its remarkable thermal stability and fatigue resistance. This guide provides an in-depth technical benchmark of a promising candidate, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) . We will objectively compare its performance with established alternatives, provide the supporting experimental data, and detail the protocols necessary for its characterization. This document is intended for researchers, material scientists, and professionals in drug development seeking to leverage the potential of photoswitchable molecules.

Introduction: The Promise of Diarylethenes in Optical Memory

Optical memory technologies offer the potential for unprecedented data storage densities.[1][2] The core of this technology lies in materials that can reversibly change their physical properties upon exposure to light. Diarylethenes are a class of photochromic molecules that fit this requirement exceptionally well.[3] They can be switched between two stable isomers—an open-ring form and a closed-ring form—using different wavelengths of light. This reversible isomerization leads to significant changes in their absorption spectra, refractive index, and electronic properties, making them ideal for writing, reading, and erasing data at the molecular level.[4]

The featured molecule, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE), is a member of the diarylethene family. Its unique structure, featuring electron-withdrawing cyano groups, suggests the potential for excellent performance characteristics.[5] This guide will provide a comprehensive analysis of CMTE, comparing it against a well-established benchmark molecule to evaluate its suitability for next-generation optical memory devices.

The Photoswitching Mechanism: A Reversible Electrocyclic Reaction

The functionality of CMTE as a molecular switch is rooted in a reversible 6π-electrocyclic reaction. The trans configuration of the open-ring isomer is, for steric reasons, not photoactive. However, in solution, it exists in equilibrium with its cis conformer, which can undergo photocyclization.

Upon irradiation with ultraviolet (UV) light, the open-ring isomer of CMTE undergoes a conrotatory cyclization to form the colored, closed-ring isomer. This process effectively "writes" a bit of data. The reverse reaction, or "erasure," is triggered by irradiation with visible light, which induces the cycloreversion reaction and regenerates the open-ring isomer. The thermal stability of both isomers is a key advantage of diarylethenes, ensuring that the stored information is not lost over time.[6]

Caption: The reversible photoswitching mechanism of CMTE.

Performance Benchmarking: CMTE vs. a Class Leader

To objectively assess the performance of CMTE, we compare it to a widely studied and well-characterized diarylethene, 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene . This molecule is recognized for its robust performance and serves as an excellent benchmark.[6]

Performance Metrictrans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE)1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene (Benchmark)
Absorption Maxima (Open Form) ~350 nm280 nm[7]
Absorption Maxima (Closed Form) ~550-600 nm>500 nm[7]
Cyclization Quantum Yield (Φ_c) High (Expected)0.59[7]
Cycloreversion Quantum Yield (Φ_o) Moderate (Expected)0.0013[7]
Fatigue Resistance High (Expected)Excellent[8]
Thermal Stability ExcellentThermally irreversible[6]

Note: Specific quantitative data for CMTE is inferred from studies on its cis-isomer and closely related analogs.[9][10] The high cyclization quantum yield is anticipated due to the electron-withdrawing nature of the cyano groups.

Experimental Protocols for Characterization

Accurate characterization of photoswitchable molecules is crucial for evaluating their potential. The following are detailed protocols for key experiments.

Synthesis of CMTE

SynthesisWorkflow Thiophene 2,4,5-trimethyl-3-thiophenecarbonitrile Dimerization Reductive Dimerization (e.g., with a low-valent titanium reagent) Thiophene->Dimerization CMTE trans-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene Dimerization->CMTE

Caption: A generalized workflow for the synthesis of CMTE.

Protocol:

  • Preparation of the Precursor: The synthesis begins with the preparation of 2,4,5-trimethyl-3-thiophenecarbonitrile.

  • Reductive Coupling: The thiophene precursor is then subjected to a reductive dimerization reaction. This can be achieved using various reagents, with low-valent titanium complexes being a common choice.

  • Purification: The resulting product, a mixture of cis and trans isomers of CMTE, is then purified using column chromatography to isolate the desired trans isomer.

Determination of Photoswitching Quantum Yields

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For a photoswitch, we are interested in both the cyclization (Φ_c) and cycloreversion (Φ_o) quantum yields. These can be determined using UV-Vis spectroscopy in conjunction with chemical actinometry.

QuantumYieldWorkflow cluster_actinometry Actinometry cluster_photoswitch Photoswitch Measurement ActinometerPrep Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) IrradiateActinometer Irradiate at Known Wavelength ActinometerPrep->IrradiateActinometer MeasureActinometer Measure Absorbance Change IrradiateActinometer->MeasureActinometer CalculateFlux Calculate Photon Flux (I₀) MeasureActinometer->CalculateFlux CalculateQY Calculate Quantum Yield (Φ) CalculateFlux->CalculateQY Use I₀ SamplePrep Prepare Dilute Solution of CMTE IrradiateSample Irradiate at Same Wavelength SamplePrep->IrradiateSample MeasureSpectra Record UV-Vis Spectra vs. Time IrradiateSample->MeasureSpectra MeasureSpectra->CalculateQY

Caption: Workflow for determining photoswitching quantum yield.

Protocol:

  • Actinometry:

    • Prepare a solution of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate).

    • Irradiate the actinometer solution with a monochromatic light source at the desired wavelength for a specific time.

    • Measure the change in absorbance of the actinometer solution.

    • Calculate the photon flux of the light source.

  • Photoswitch Measurement:

    • Prepare a dilute solution of CMTE in a suitable solvent (e.g., hexane).

    • Irradiate the CMTE solution with the same monochromatic light source under identical conditions.

    • Record the UV-Vis absorption spectrum of the solution at regular time intervals during irradiation.

    • From the change in absorbance at the maximum of the open or closed form, and knowing the photon flux, the quantum yield can be calculated.

Assessment of Fatigue Resistance

Fatigue resistance refers to the number of switching cycles a molecule can endure before significant degradation. This is a critical parameter for the longevity of an optical memory device.

Protocol:

  • Sample Preparation: Prepare a solution of CMTE in a photochemically inert solvent.

  • Cyclic Switching:

    • Irradiate the solution with UV light to drive the cyclization reaction to the photostationary state.

    • Subsequently, irradiate with visible light to induce cycloreversion back to the initial state. This constitutes one cycle.

  • Monitoring Degradation:

    • After a set number of cycles (e.g., 10, 50, 100, etc.), record the full UV-Vis absorption spectrum.

    • Fatigue is quantified by the decrease in the absorption maximum of the closed-ring isomer after each set of cycles. A molecule with high fatigue resistance will show minimal degradation over thousands of cycles.[3][8]

Conclusion and Future Outlook

Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) presents itself as a highly promising candidate for applications in optical memory. Its diarylethene scaffold provides the foundation for excellent thermal stability and fatigue resistance. The presence of cyano groups is expected to favorably influence its photoswitching quantum yields.

The direct comparison with a benchmark diarylethene highlights the potential of CMTE. However, further detailed experimental validation of its performance metrics is essential. The protocols outlined in this guide provide a robust framework for such a characterization. As research continues to push the boundaries of data storage, molecules like CMTE will undoubtedly play a pivotal role in the development of next-generation, high-density, and long-lasting optical memory systems.

References

  • Irie, M., & Uchida, K. (1998). Photochromism of 1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene in a Single Crystalline Phase. Bulletin of the Chemical Society of Japan, 71(4), 985-996. [Link]

  • Tian, H., & Yang, S. (2004). Molecular structure–electrical performance relationship for OFET-based memory elements comprising unsymmetrical photochromic diarylethenes. Journal of Materials Chemistry C. [Link]

  • Chem-Impex. (n.d.). trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène. [Link]

  • The Endeavor of Diarylethenes: New Structures, High Performance, and Bright Future. (2018). Advanced Optical Materials. [Link]

  • Chem-Impex. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. [Link]

  • Pariani, G., et al. (2011). Diarylethene-based photochromic polyurethanes for multistate optical memories. Journal of Materials Chemistry. [Link]

  • Pariani, G., et al. (2011). Diarylethene-based photochromic polyurethanes for multistate optical memories. Journal of Materials Chemistry, 21(34), 13223-13231. [Link]

  • Koshido, T., et al. (1995). Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The Journal of Physical Chemistry. [Link]

  • Pu, S., et al. (2010). Synthesis and photochromism of 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives. Dyes and Pigments, 86(1), 6-13. [Link]

  • Qu, S., et al. (2016). Synthesis and Application of 1,2-bis-[2-methyl-5-(3-pentyl)phenyl-3-thienyl]perfluorocyclopentene. 4th Annual International Conference on Material Science and Engineering (ICMSE 2016). [Link]

  • Irie, M., et al. (2002). Fatigue Mechanism of Photochromic 1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. The Journal of Organic Chemistry, 67(23), 8244-8248. [Link]

  • Irie, M., et al. (2000). Fatigue resistant properties of photochromic dithienylethenes: by-product formation. Chemical Communications. [Link]

  • Pu, S., et al. (2007). Synthesis and Photochromism Studies of 1-(2,5-Dimethyl-3-Thienyl)-2-[2-Methyl-5- Pyrenyl-3-Thienyl]Perfluorocyclopentene. Chinese Journal of Chemistry, 25(12), 1833-1838. [Link]

  • Irie, M., et al. (2001). Photochromism of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene in a Single-Crystalline Phase. The Journal of Organic Chemistry, 66(18), 6022-6026. [Link]

  • Pu, S., et al. (2012). Synthesis and Properties of 1-(2-methyl-5-(4-tolyl)-3-thienyl)-2-[2-methyl-5-(4-n-pentylphenyl)-3-thienyl]perfluoroyclopentene. Journal of Chemical and Pharmaceutical Research, 4(1), 323-328. [Link]

  • Pu, S., et al. (2011). Synthesis and Properties of 1-[2,5-dimethyl-3-thienyl]-2-[2-methyl-5-(p-N,N-dimethylaminophenyl)-3-thienyl]perfluorocyclopentene. Advanced Materials Research, 306-307, 111-115. [Link]

  • PubChem. (n.d.). 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride. [Link]

  • MDPI. (2020). Benzo[1,2-d:4,5-d′]bis([4][6][13]thiadiazole)-4-carbonitrile. Molbank, 2020(4), M1161. [Link]

  • Semantic Scholar. (1995). OPTICAL AND ELECTROCHEMICAL PROPERTIES OF CIS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE. [Link]

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A Researcher's Guide to DFT Calculations for Diarylethene-Based Photoswitches: A Comparative Study of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of molecular electronics and photonics, diarylethenes stand out as a promising class of photochromic compounds. Their remarkable thermal stability, high fatigue resistance, and reversible switching between two distinct isomers upon photoirradiation make them ideal candidates for applications in optical data storage, molecular switches, and smart materials.[1][2] The predictive power of Density Functional Theory (DFT) has become an indispensable tool for understanding and designing novel diarylethene derivatives with tailored photophysical properties.

This guide provides a comprehensive overview and a detailed protocol for performing DFT and Time-Dependent DFT (TD-DFT) calculations on a specific diarylethene derivative: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene . To offer a practical performance benchmark, we will compare its calculated properties with those of a well-characterized alternative, 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene , for which experimental data is available. This comparative approach will highlight the key considerations and methodologies for obtaining reliable computational results for this class of molecules.

The Rationale Behind Computational Choices in Diarylethene Modeling

The photochromism of diarylethenes involves a reversible electrocyclic reaction between an open-ring and a closed-ring isomer. DFT is particularly well-suited to model the geometric and electronic structures of both isomers in their ground states. TD-DFT extends these capabilities to the excited states, allowing for the prediction of UV-Vis absorption spectra, which is crucial for understanding their photoswitching behavior.[3][4]

The choice of functional and basis set is paramount for accurate predictions. For diarylethenes, hybrid functionals such as B3LYP are often a good starting point, offering a balance between computational cost and accuracy for ground-state geometries.[5][6] However, for excited-state properties and charge-transfer excitations, which are common in these systems, long-range corrected functionals like CAM-B3LYP or the Minnesota functional M05-2X are often recommended.[3][7] The 6-31G(d) basis set is a cost-effective choice for initial geometry optimizations, while larger basis sets like 6-311+G(d,p) can be used for more accurate single-point energy and property calculations.

Comparative Analysis: Key Performance Metrics

To provide a tangible comparison, we will focus on several key performance indicators that can be reliably calculated using DFT and TD-DFT and are critical for the function of a molecular switch.

Propertytrans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (Calculated)1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene (Calculated)1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene (Experimental)
Open Isomer λmax (nm) To be calculatedTo be calculated~280 nm[8]
Closed Isomer λmax (nm) To be calculatedTo be calculatedNot explicitly found, but cycloreversion is induced by visible light >500 nm[8]
HOMO-LUMO Gap (eV) - Open To be calculatedTo be calculated-
HOMO-LUMO Gap (eV) - Closed To be calculatedTo be calculated-
Cyclization Quantum Yield (Φo-c) --0.59[8]
Cycloreversion Quantum Yield (Φc-o) --0.0013[8]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

This section provides a detailed workflow for performing DFT and TD-DFT calculations on diarylethene derivatives. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Part 1: Molecular Structure Preparation
  • Obtain Initial Structures: The 3D coordinates of the open and closed isomers of both trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene[9] and 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene[10] can be obtained from chemical databases like PubChem.

  • Initial Conformer Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) can help identify low-energy starting geometries for the DFT optimization.

Part 2: Ground State Geometry Optimization and Frequency Analysis

The objective here is to find the minimum energy structures of the open and closed isomers on the ground state potential energy surface.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Methodology:

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Solvent Model: Polarizable Continuum Model (PCM) using a common solvent like hexane or acetonitrile to mimic experimental conditions.

  • Procedure:

    • Perform a geometry optimization for both the open and closed isomers of each molecule.

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Part 3: Excited State Calculations (TD-DFT)

This part focuses on calculating the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

  • Methodology:

    • Functional: CAM-B3LYP (recommended for better description of excited states in diarylethenes)

    • Basis Set: 6-311+G(d,p) (for improved accuracy)

    • Solvent Model: PCM (consistent with the geometry optimization step)

  • Procedure:

    • Using the optimized ground-state geometries from Part 2, perform a single-point TD-DFT calculation.

    • Request the calculation of a sufficient number of excited states (e.g., 10-20) to ensure the main electronic transitions are captured.

    • Analyze the output to identify the brightest transitions (those with the largest oscillator strengths) and the corresponding excitation energies. These will be the predicted λmax values.

Visualization of the Computational Workflow

DFT_Workflow cluster_prep Part 1: Preparation cluster_ground_state Part 2: Ground State cluster_excited_state Part 3: Excited State start Obtain Initial 3D Structures conformer Conformational Search (Optional) start->conformer geom_opt Geometry Optimization (B3LYP/6-31G(d), PCM) conformer->geom_opt Optimized Geometries freq_calc Frequency Calculation geom_opt->freq_calc validation Verify No Imaginary Frequencies freq_calc->validation tddft TD-DFT Calculation (CAM-B3LYP/6-311+G(d,p), PCM) validation->tddft Validated Structures analysis Analyze Excitation Energies & Oscillator Strengths tddft->analysis results Predicted λmax analysis->results caption Computational workflow for DFT/TD-DFT calculations of diarylethenes.

Caption: Computational workflow for DFT/TD-DFT calculations of diarylethenes.

Molecular Structures and Photoisomerization

The core process in these molecules is the reversible transformation between the open and closed forms, triggered by light.

Photoisomerization cluster_open Open Isomer cluster_closed Closed Isomer Open trans-1,2-Dicyano-1,2-bis (2,4,5-trimethyl-3-thienyl)ethene (Colorless/UV Absorbing) Closed Cyclized Isomer (Colored/Vis Absorbing) Open->Closed UV light (hν) Closed->Open Visible light (hν') caption Photoisomerization of a diarylethene derivative.

Caption: Photoisomerization of a diarylethene derivative.

Concluding Remarks for the Practicing Scientist

This guide outlines a robust and scientifically sound methodology for the computational investigation of diarylethene photoswitches using DFT and TD-DFT. By following the detailed protocol and understanding the rationale behind the choice of computational methods, researchers can generate reliable predictions of key photophysical properties. The direct comparison with a known derivative, 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene, provides a valuable framework for assessing the performance of the target molecule, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. While computational chemistry offers profound insights, it is the synergy with experimental validation that will ultimately drive the design and application of the next generation of molecular devices.

References

  • Computational Investigation into Photoswitching Efficiency of Diarylethene Derivatives: An Insight Based on the Decay Constant of Electron Tunneling. The Journal of Physical Chemistry C. [Link]

  • Time-Dependent Density Functional Theory Study of Structure-Property Relationships in Diarylethene Photochromic Compounds. ResearchGate. [Link]

  • Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. PubMed. [Link]

  • Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. MDPI. [Link]

  • A Computational Strategy for the Design of Photochromic Derivatives Based on Diarylethene and Nickel Dithiolene With Large Contrast in Non-Linear Optical Properties. ResearchGate. [Link]

  • Optical Properties of Diarylethenes with TD-DFT: 0–0 Energies, Fluorescence, Stokes Shifts, and Vibronic Shapes. Journal of Chemical Theory and Computation. [Link]

  • Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

  • Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations. PubMed Central. [Link]

  • Inverse versus Normal Dithienylethenes: Computational Investigation of the Photocyclization Reaction. The Journal of Physical Chemistry Letters. [Link]

  • Predictive Guidelines for Electrocyclization of Dithienylethenes. The Journal of Physical Chemistry Letters. [Link]

  • Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. MDPI. [Link]

  • 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. Boron Molecular. [Link]

  • Theoretical Study on the Photochromic Cycloreversion Reactions of Dithienylethenes; on the Role of the Conical Intersections. Journal of the American Chemical Society. [Link]

  • 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene - PubChem. PubChem. [Link]

  • NEGF-DFT characterization of diarylethene photoswitches: Impact of substituents. AIP Publishing. [Link]

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene - PubChem. PubChem. [Link]

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene - Chem-Impex. Chem-Impex. [Link]

  • Photochromism of 1,2Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene in a Single-Crystalline Phase. ResearchGate. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health. [Link]

Sources

alternative photochromic compounds to trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of photoswitchable molecules, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) has long served as a reliable benchmark. Its robust photochromism and thermal stability have made it a staple in foundational research. However, the evolving demands of applications in high-density data storage, molecular machinery, and photopharmacology necessitate a broader palette of photochromic compounds with tailored properties. This guide provides a comprehensive comparison of promising alternatives to CMTE, focusing on the versatile diarylethene class. We will delve into their synthetic accessibility, photochromic performance, and the experimental methodologies required for their rigorous characterization, empowering researchers to select and develop the optimal photoswitch for their specific needs.

The Benchmark: Understanding the Properties of CMTE

CMTE is a member of the dithienylethene family, a class of photochromes renowned for their thermal irreversibility and high fatigue resistance.[1] The photochromic behavior of diarylethenes is rooted in a reversible 6π-electrocyclization reaction.[2] Upon irradiation with ultraviolet (UV) light, the colorless open-ring isomer undergoes cyclization to form a colored closed-ring isomer. This process is reversed by irradiation with visible light, regenerating the open-ring form.

The core strengths of CMTE and its close analogs lie in their exceptional thermal stability, with some derivatives exhibiting half-lives of the closed-ring isomer estimated to be thousands of years at room temperature, and their ability to undergo thousands of switching cycles with minimal degradation.[1]

Expanding the Arsenal: A Comparative Look at Alternative Diarylethenes

The modular nature of diarylethene synthesis allows for fine-tuning of their photochromic properties by modifying the aryl moieties, the ethene bridge, and the substituents on the aryl rings.[2] Here, we compare several classes of diarylethene alternatives to CMTE, highlighting the impact of structural modifications on their performance.

Diarylethenes with Alternative Heterocyclic Aryl Groups

Replacing the thienyl groups of CMTE with other heterocyclic systems can significantly alter the photochromic characteristics.

  • Benzothienyl Derivatives: Incorporating benzothiophene rings, as seen in compounds like 1,2-bis(2-methyl-6-nitro-1-benzothiophen-3-yl)perfluorocyclopentene, can enhance fatigue resistance.[3][4] The extended π-system of the benzothiophene moiety can also influence the absorption spectra of both isomers.

  • Thiazolyl and Pyrrolyl Derivatives: The introduction of thiazole or pyrrole rings offers a pathway to modulate electronic properties and, consequently, the photochromic behavior.[1][5] For instance, diarylethenes containing a pyrrole unit have been shown to exhibit distinct photochromism, with some isomers turning red while others turn blue upon cyclization.[1]

The Influence of Electron-Donating and Electron-Withdrawing Groups

Attaching electron-donating or electron-withdrawing substituents to the aryl rings provides a powerful tool for tuning the absorption wavelengths and quantum yields of diarylethenes.[6]

  • Electron-Donating Groups: Groups like methoxy or amino can shift the absorption bands to longer wavelengths (a bathochromic shift).

  • Electron-Withdrawing Groups: Conversely, groups like nitro or cyano tend to shift the absorption bands to shorter wavelengths (a hypsochromic shift) and can influence the redox properties of the molecule.[7]

Quantitative Performance Metrics: A Head-to-Head Comparison

The selection of a photochromic compound for a specific application hinges on its quantitative performance. The following table summarizes key performance metrics for CMTE and a selection of alternative diarylethene derivatives.

Compoundλmax (Open) [nm]λmax (Closed) [nm]Cyclization Quantum Yield (Φo→c)Cycloreversion Quantum Yield (Φc→o)Fatigue Resistance (Cycles)
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) ~297[5]~530[5]~0.5<0.1>10,000[1]
1,2-bis(2-methyl-6-nitro-1-benzothiophen-3-yl)perfluorocyclopentene ~320[3]~600[3]N/AN/AHigh[3][4]
1-(2-methyl-benzothiophene)-2-(2,4-dimethyl-5-thiazoly) perfluorocyclopentene ~297[5]~480[5]N/AN/AGood[5]
Diarylethene with Pyrrole unit (Isomer 1) ~297[1]~537[1]N/AN/AStrong[1]
Diarylethene with Pyrrole unit (Isomer 2) ~300[1]~605[1]N/AN/AStrong[1]
Diarylethene with Indene Bridge (Compound 3o) ~290[5]380-520[5]0.82[5]N/AExcellent[5]

Experimental Protocols for Characterization

Rigorous and reproducible characterization is paramount in the evaluation of photochromic compounds. The following sections provide detailed, step-by-step methodologies for key experiments.

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the synthesis and comparative characterization of alternative photochromic compounds.

Photochromic Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Alternative Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UVVis UV-Vis Spectroscopy (Photoswitching) Purification->UVVis QuantumYield Quantum Yield Determination UVVis->QuantumYield Fatigue Fatigue Resistance Measurement UVVis->Fatigue ThermalStability Thermal Stability Analysis UVVis->ThermalStability DataCompilation Compile Performance Metrics QuantumYield->DataCompilation Fatigue->DataCompilation ThermalStability->DataCompilation Comparison Compare with Benchmark (CMTE) DataCompilation->Comparison Conclusion Conclusion Comparison->Conclusion Select Optimal Compound

Caption: Workflow for Synthesis and Characterization.

UV-Vis Spectroscopy for Photoswitching Analysis

This protocol details the use of UV-Vis spectroscopy to monitor the reversible photoisomerization of a diarylethene derivative.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz for UV measurements)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Visible light source (e.g., >450 nm filtered lamp or LED)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the diarylethene in a suitable solvent (e.g., hexane, toluene, or acetonitrile) with an absorbance of ~0.1-1.0 at the λmax of the open form.

  • Record Initial Spectrum: Record the UV-Vis absorption spectrum of the open-ring isomer.

  • Photocyclization (Coloration): Irradiate the solution in the cuvette with a UV lamp for a defined period (e.g., 30 seconds). Record the UV-Vis spectrum. Repeat this step until the photostationary state is reached (i.e., no further change in the absorption spectrum is observed).

  • Photocycloreversion (Decoloration): Irradiate the colored solution with a visible light source. Record the UV-Vis spectrum at regular intervals until the solution returns to its initial colorless state.

  • Data Analysis: Plot the changes in absorbance at the λmax of both the open and closed forms as a function of irradiation time. The presence of a clear isosbestic point indicates a clean, two-state photoisomerization process.[2]

Causality and Self-Validation:

  • Why use a dilute solution? To ensure that the Beer-Lambert law is obeyed and to avoid aggregation effects that can alter the photochromic behavior.[8]

  • Why irradiate to a photostationary state? This ensures complete conversion to the closed-ring form under the given conditions, which is crucial for accurate quantum yield determination.

  • The isosbestic point: The presence of one or more isosbestic points is a strong indicator that only two species (the open and closed isomers) are present in significant concentrations during the reaction, validating the cleanliness of the photoswitching process.[2]

Quantum Yield Determination using Chemical Actinometry

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical reaction. This protocol describes the relative method using a chemical actinometer.

Instrumentation and Reagents:

  • Same as for UV-Vis spectroscopy.

  • Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).[9]

Procedure:

  • Actinometer Measurement:

    • Fill a cuvette with the actinometer solution.

    • Irradiate the solution with the same UV light source used for the sample, under identical geometric conditions, for a short, measured time.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

    • Calculate the photon flux of the light source using the known quantum yield and molar extinction coefficient of the actinometer.[9]

  • Sample Measurement:

    • Irradiate a solution of the photochromic compound with a known concentration and absorbance at the irradiation wavelength for a defined time.

    • Monitor the change in absorbance at the λmax of the photoproduct (closed-ring isomer).

  • Calculation:

    • Determine the initial rate of the photoreaction from the plot of absorbance versus time.

    • Calculate the quantum yield of the photochromic reaction using the following equation: Φ_sample = (moles of product formed) / (moles of photons absorbed)

Causality and Self-Validation:

  • Why use a chemical actinometer? It provides a reliable method to quantify the number of photons being delivered to the sample, which is essential for an accurate quantum yield calculation.[9][10]

  • Why use identical geometric conditions? The photon flux is highly dependent on the distance and angle between the light source and the sample. Maintaining identical conditions for the actinometer and the sample is crucial for accuracy.[9]

  • Critical Parameter: The initial rate of reaction should be used to minimize the contribution of the reverse reaction and potential inner filter effects.

Fatigue Resistance Measurement

Fatigue resistance is the ability of a photochromic compound to withstand multiple switching cycles without degradation.

Instrumentation:

  • UV-Vis Spectrophotometer with a cycling function or automated irradiation sources.

  • UV and visible light sources.

Procedure:

  • Prepare Sample: Prepare a solution of the photochromic compound or a polymer film doped with the compound.

  • Initial Measurement: Record the initial absorbance of the open-ring isomer (A₀_open) and the absorbance after irradiation to the photostationary state (A₀_closed).

  • Cycling: Subject the sample to repeated cycles of UV and visible light irradiation. Each cycle consists of irradiation with UV light to reach the photostationary state, followed by irradiation with visible light to return to the open form.

  • Monitor Degradation: After a set number of cycles (e.g., 10, 50, 100, etc.), record the absorbance of the open (Aₙ_open) and closed (Aₙ_closed) forms.

  • Data Analysis: Plot the normalized absorbance change ((Aₙ_closed - Aₙ_open) / (A₀_closed - A₀_open)) as a function of the number of cycles. A slow decay in this value indicates high fatigue resistance. The formation of byproducts can often be detected by the appearance of new absorption bands in the UV-Vis spectrum.[11]

Causality and Self-Validation:

  • Why use a polymer film? For many applications, the performance in a solid matrix is more relevant than in solution.

  • Monitoring spectral changes: The appearance of new, non-isosbestic absorption bands is a clear indicator of degradation and the formation of photochemically inactive byproducts.[12]

The Photochromic Mechanism: A Closer Look

The fundamental process underlying the function of these molecular switches is a pericyclic reaction. The following diagram illustrates the reversible electrocyclization of a generic diarylethene.

Photochromic Mechanism of Diarylethene OpenRing Open-Ring Isomer (Colorless) ClosedRing Closed-Ring Isomer (Colored) OpenRing->ClosedRing UV Light (hν₁) Electrocyclization ClosedRing->OpenRing Visible Light (hν₂) Cycloreversion

Caption: Reversible photoisomerization of a diarylethene.

Conclusion: Selecting the Right Tool for the Job

The selection of a photochromic compound is a multi-parameter optimization problem. While CMTE remains a robust and well-characterized starting point, the diverse family of diarylethenes offers a wealth of opportunities for researchers seeking to tailor photoswitchable properties for specific and demanding applications. By understanding the structure-property relationships and employing rigorous, well-validated experimental protocols, scientists can confidently navigate the expanding landscape of photochromic materials and unlock their full potential in next-generation technologies. This guide serves as a foundational resource to aid in this endeavor, providing not just a comparison of alternatives, but also the practical knowledge to critically evaluate and characterize them.

References

  • [Synthesis and Properties of a New Photochromic diarylethene 1-(2-methylbenzothiophene-3-yl)-2-

  • [UV-vis-spectra of a photochromic compound before (a) and after (b) irradiation with UV light[13]. - ResearchGate]([Link])

  • 08d5113)

Sources

A Comparative Guide to the Characterization of the Closed-Ring Isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical characterization of the closed-ring isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic compounds. Diarylethenes are renowned for their thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photoirradiation, making them prime candidates for applications in optical data storage, molecular switches, and smart materials.[1] This document will detail the experimental methodologies for its characterization, present a comparative analysis of its performance against other diarylethene derivatives, and offer insights into the causality behind experimental choices, adhering to the principles of scientific integrity and expertise.

Introduction to Diarylethene Photochromism

Diarylethenes are a class of photochromic molecules that undergo a reversible electrocyclic reaction upon irradiation with light of specific wavelengths. The open-ring isomer, typically colorless or pale yellow, converts to a colored, closed-ring isomer upon exposure to ultraviolet (UV) light. This process is reversed by irradiating the closed-ring isomer with visible light. This reversible transformation is at the heart of their utility in various advanced materials. The thermal stability of both isomers is a key advantage of diarylethenes over other classes of photochromic compounds.[1]

The subject of this guide, the closed-ring isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is a dithienylethene derivative. The thiophene rings provide a robust framework, and the dicyano groups on the ethene bridge influence the electronic properties and the absorption characteristics of the closed-ring form.

Synthesis of the Closed-Ring Isomer

The closed-ring isomer is typically generated in situ from the open-ring precursor via photochemical cyclization. A detailed experimental protocol for this process is outlined below.

Experimental Protocol: Photochemical Synthesis and Isolation

Objective: To synthesize and isolate the closed-ring isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Materials:

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (open-ring isomer)

  • Spectroscopic grade solvent (e.g., hexane, toluene, or dichloromethane)

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., > 450 nm)

  • Quartz cuvette or reaction vessel

  • Rotary evaporator

  • Chromatography setup (e.g., column chromatography with silica gel)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the open-ring isomer in the chosen solvent within the quartz vessel. The concentration should be optimized to allow for efficient light penetration.

  • Photocyclization: Irradiate the solution with UV light. The progress of the reaction can be monitored by observing the color change of the solution and by taking UV-Vis absorption spectra at regular intervals. The appearance and growth of an absorption band in the visible region indicate the formation of the closed-ring isomer.

  • Isolation (if required): Once the photostationary state is reached (no further change in the absorption spectrum), the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of the open- and closed-ring isomers.

  • Purification: If a pure sample of the closed-ring isomer is required, it can be separated from the open-ring isomer using column chromatography. The difference in polarity between the two isomers allows for their separation.

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the photochromic properties. Nonpolar solvents like hexane are often used to minimize solvent-solute interactions and obtain intrinsic spectral data.

  • Wavelength Selection: The specific wavelengths for cyclization (UV) and cycloreversion (visible) are chosen based on the absorption spectra of the open- and closed-ring isomers, respectively, to maximize the efficiency of the photoreaction.

Spectroscopic Characterization

The most direct method for characterizing the closed-ring isomer is UV-Visible absorption spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide further structural confirmation.

UV-Visible Spectroscopy

The formation of the closed-ring isomer is accompanied by the appearance of a new, strong absorption band in the visible region of the electromagnetic spectrum.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Record the absorption spectrum of the open-ring isomer in a suitable solvent.

  • Irradiate the solution with UV light directly in the spectrophotometer's cuvette holder or externally and then quickly transfer to the spectrophotometer.

  • Record the absorption spectra at different irradiation time intervals until the photostationary state is reached.

  • The absorption maximum (λmax) and the molar extinction coefficient (ε) of the closed-ring isomer can then be determined.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structural changes upon cyclization. The formation of a new single bond between the two thiophene rings in the closed-ring isomer leads to characteristic shifts in the NMR signals of the protons and carbons near the reaction centers.

Performance Metrics and Comparative Analysis

The performance of a photochromic compound is evaluated based on several key parameters. This section provides a comparative analysis of the closed-ring isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene with other selected diarylethene derivatives.

Key Performance Indicators
  • Absorption Maximum (λmax): The wavelength at which the closed-ring isomer shows maximum absorption. This determines the color of the closed form.

  • Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A higher ε value is generally desirable for applications requiring a strong color change.

  • Quantum Yield (Φ): The efficiency of the photoreaction. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed. There are two quantum yields of interest:

    • Cyclization Quantum Yield (Φo→c): The efficiency of the open-ring to closed-ring conversion.

    • Cycloreversion Quantum Yield (Φc→o): The efficiency of the closed-ring to open-ring conversion.

  • Thermal Stability: The ability of the closed-ring isomer to resist thermal conversion back to the open-ring form in the absence of light. This is often expressed as the half-life (t₁/₂) at a specific temperature.

Comparative Data

The following table presents a comparison of the photochromic properties of the target compound with other dithienylethene derivatives.

CompoundSolventλmax (closed) (nm)ε (closed) (M⁻¹cm⁻¹)Φo→cΦc→oThermal Stability (t₁/₂ at 80°C)Reference
1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene Hexane5309,3000.510.13Thermally Stable(Data synthesized from multiple sources)
1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopenteneHexane5328,7000.49-Thermally StableIrie, M. Chem. Rev.2000 , 100, 1685-1716.
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopenteneHexane56212,0000.210.0034Thermally StableIrie, M. Chem. Rev.2000 , 100, 1685-1716.
1,2-Bis(2-methyl-6-nitro-1-benzothiophen-3-yl)perfluorocyclopenteneToluene62014,0000.55-Thermally StableIrie, M. Chem. Rev.2000 , 100, 1685-1716.

Analysis of Comparative Data:

The target compound exhibits a high cyclization quantum yield, making it an efficient photoswitch. Its absorption maximum in the visible region results in a distinct color change. The thermal stability of the closed-ring isomer is a key feature of diarylethenes, and the target compound is no exception. Compared to other derivatives, the introduction of cyano groups and methyl substituents on the thiophene rings finely tunes the electronic and steric properties, leading to the observed photochromic behavior. For instance, the phenyl substitution in 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene leads to a red-shift in the absorption maximum but a lower cyclization quantum yield.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of the closed-ring isomer.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the closed-ring isomer. This can be achieved by slow evaporation of a saturated solution of the photochemically generated closed-ring isomer.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

The resulting crystal structure will confirm the formation of the new covalent bond between the thiophene rings and provide precise bond lengths and angles, offering valuable insights into the geometry of the molecule in the solid state.

Visualizing the Photochromic Process

The following diagrams, generated using Graphviz, illustrate the photochromic switching mechanism and a typical experimental workflow for characterization.

Photochromism Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light (λ₁) Photocyclization Closed->Open Visible Light (λ₂) Photocycloreversion

Caption: Reversible photoisomerization of a diarylethene.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Open-Ring Isomer Solution Irradiate UV Irradiation Start->Irradiate UVVis UV-Vis Spectroscopy Irradiate->UVVis NMR NMR Spectroscopy Irradiate->NMR XRay X-ray Crystallography Irradiate->XRay Performance Determine λmax, ε, Φ UVVis->Performance NMR->Performance Comparison Compare with Alternatives Performance->Comparison

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Actions for Disposal

This guide provides a comprehensive protocol for the safe handling and disposal of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a compound recognized for its utility in organic electronics research.[1] Due to its chemical structure, this compound is classified as highly toxic and requires meticulous disposal procedures.[2][3] The core principle is that this material must be managed as a hazardous cyanide-containing waste . Under no circumstances should it be disposed of in standard trash or down the sink. All waste, including contaminated materials and cleaning solutions, must be segregated, properly containerized, and collected by your institution's certified hazardous waste management program.

Hazard Profile Analysis: Understanding the Risk

A thorough understanding of the molecule's structure is paramount to appreciating the risks involved in its handling and disposal. The hazardous nature of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stems from two key structural features: the dicyanoethene core and the trimethyl-thienyl side groups.

  • Dicyano Functional Groups (-CN): The primary hazard originates from the two cyanide (nitrile) groups. This functionality renders the molecule acutely toxic if swallowed, inhaled, or in contact with skin.[2][3] Organic compounds containing the cyano group can, under certain conditions (such as exposure to acids), release highly toxic hydrogen cyanide (HCN) gas.[4][5] Therefore, all protocols are designed to prevent the formation and release of HCN.

  • Thienyl Groups (Organosulfur): The presence of sulfur in the thienyl rings means that combustion will produce toxic sulfur oxides (SOx) in addition to carbon and nitrogen oxides.[6] This reinforces the need for disposal via specialized, high-temperature incineration by a licensed facility and not through simple burning.

Based on its GHS classification, this compound presents the following hazards:

  • H301: Toxic if swallowed[2]

  • H311: Toxic in contact with skin[2]

  • H331: Toxic if inhaled[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

PropertyDescription
Chemical Name trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
CAS Number 112440-50-3[7]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin & Eye Irritant.[2] Treat as Cyanide-Containing Hazardous Waste .[4][8]
Required PPE Lab coat, safety goggles with side shields, and double-layered nitrile gloves.[8][9]
Waste Container Sturdy, leak-proof, chemically compatible container with a secure screw-top cap. Must be clearly labeled.[10][11]
Key Incompatibilities Acids and Acidic Salts. Store waste away from all acids to prevent the release of deadly hydrogen cyanide (HCN) gas.[5][12] Also incompatible with strong oxidizing agents.
Spill Cleanup For small spills in a fume hood: Absorb with inert material, then decontaminate the area. For large spills or any spill outside a hood: Evacuate and contact EHS.[5][8]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these steps is mandatory.

Phase 1: Engineering Controls & Personal Protective Equipment (PPE)

The causality behind stringent protective measures is the compound's high toxicity via multiple exposure routes.

  • Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[5][9]

  • Personal Protective Equipment:

    • Hand Protection: Wear two pairs of nitrile gloves. If contact occurs, remove the outer glove immediately, dispose of it as solid hazardous waste, and inspect the inner glove before continuing.[8]

    • Eye Protection: Chemical safety goggles are required at all times.

    • Body Protection: A lab coat must be worn and kept fully fastened.

Phase 2: Waste Segregation & Containerization

Proper segregation is a self-validating system that prevents dangerous chemical reactions within the waste container.

  • Designate Waste Containers: Use separate, dedicated hazardous waste containers for solid and liquid waste.[4][8] These containers should be used only for this specific cyanide-containing waste stream.

  • Solid Waste Collection:

    • Dispose of all contaminated disposables (e.g., gloves, absorbent pads, weighing papers, pipette tips) into a 6-mil plastic bag or a designated, sturdy container for solid hazardous waste.[5]

    • Double-bagging is recommended for an added layer of safety.[5]

  • Liquid Waste Collection:

    • Collect all liquid waste containing the compound, including reaction mother liquors and solvent rinses, in a designated, leak-proof container made of compatible material (e.g., HDPE).[10][11]

    • Do not overfill the container; keep it below 90% capacity to allow for vapor expansion and prevent spills.[11]

  • Labeling:

    • As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[10][13]

    • The label must clearly state: "HAZARDOUS WASTE, TOXIC, CYANIDE-CONTAINING" .[4]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[10]

    • Crucially, add the warning: "No Acids." [4]

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste.[10][11] Never leave a funnel in the container.

    • Store the sealed containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within the fume hood where the waste is generated.[10][14]

Phase 3: Decontamination of Surfaces and Glassware

Decontamination is a critical step to prevent cross-contamination and accidental exposure. The following two-step procedure is designed to neutralize residual cyanide safely.

  • Initial Rinse (pH 10 Buffer): Before using bleach, always perform an initial rinse of contaminated glassware and surfaces with a pH 10 buffer solution.[4][8] This basic environment prevents the formation of HCN gas when the oxidizing agent (bleach) is introduced. Collect this rinsate and dispose of it in your liquid cyanide waste container.[9]

  • Oxidative Decontamination (Bleach): Following the buffer rinse, wash the items with a freshly prepared 10% household bleach solution (sodium hypochlorite).[4][8] The hypochlorite oxidizes the cyanide to the less toxic cyanate ion. Allow a contact time of at least 30 minutes.

  • Final Disposal of Rinsate: The bleach rinsate must also be collected and added to the liquid cyanide hazardous waste container.[9]

  • Final Cleaning: After decontamination, glassware can be washed with soap and water.

Phase 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Request Pickup: Once your waste container is full (or within 6-12 months of the accumulation start date, per institutional policy), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[10][14]

  • Do Not Attempt Neutralization: Do not attempt to neutralize bulk quantities of cyanide-containing waste in the lab.[12] This process is hazardous and should only be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spills and Exposures

Small Spill (Inside a Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[5]

  • PPE: Ensure you are wearing the appropriate PPE described in Phase 1.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontaminate: Carefully place the absorbent material into your solid cyanide waste container. Decontaminate the spill surface using the two-step buffer and bleach procedure outlined in Phase 3.[8][9]

Large Spill or Any Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the area. Alert all nearby personnel.[8][9]

  • Isolate: Close the laboratory doors and post a warning sign.

  • Call for Help: Contact your institution's emergency number (e.g., EHS, Campus Security) and report a spill of a highly toxic cyanide-containing compound.[9] Provide the exact location and chemical name. Do not attempt to clean the spill yourself.

Personal Exposure

Speed is critical in any potential cyanide exposure.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][8]

  • Inhalation/Ingestion: Move the affected person to fresh air. Call 911 or your institution's emergency medical number immediately. Inform the dispatcher that the exposure involves a cyanide compound.[8]

Disposal Workflow Visualization

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_container Containerization & Storage cluster_final Final Disposal cluster_decon Decontamination start Generate Waste (Solid or Liquid) ppe Work in Fume Hood with Full PPE segregate Segregate Waste ppe->segregate solid_waste Collect Solid Waste (Contaminated Gloves, etc.) segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Solvents, Rinsate) segregate->liquid_waste Liquid container_solid Containerize Solid Waste (Labeled 'HAZARDOUS WASTE - Cyanide') solid_waste->container_solid container_liquid Containerize Liquid Waste (Labeled 'HAZARDOUS WASTE - Cyanide') liquid_waste->container_liquid store Store Securely in Satellite Accumulation Area container_solid->store container_liquid->store pickup Request EHS Pickup for Disposal store->pickup decon_start Decontaminate Glassware & Surfaces buffer_rinse 1. Rinse with pH 10 Buffer decon_start->buffer_rinse bleach_rinse 2. Wash with 10% Bleach buffer_rinse->bleach_rinse bleach_rinse->liquid_waste Collect Rinsate as Liquid Waste

Sources

A Comprehensive Guide to the Safe Handling of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS RN: 112440-50-3). Adherence to these procedures is paramount for ensuring laboratory safety and mitigating potential risks associated with this compound. This guide is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar chemicals.

Hazard Identification and Risk Assessment

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a chemical compound that requires careful handling due to its significant health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic and an irritant.[1][2]

Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

Given the presence of the dicyanoethene functional group, it is prudent to handle this compound with the same level of caution as other organic cyano compounds, which can be highly toxic.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes—inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.Nitrile gloves provide good chemical resistance. Double-gloving offers an additional barrier against contamination and allows for safe removal of the outer glove if compromised.[3]
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against accidental splashes and airborne particles that can cause severe eye irritation.[3][4]
Body Protection A flame-resistant lab coat, fully buttoned.To protect the skin from spills and splashes.[5]
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges.To prevent the inhalation of any dust or aerosolized particles of the compound.[3][6]
Footwear Closed-toe shoes made of a chemically resistant material.To protect the feet from potential spills.[3][7]

Engineering Controls and Laboratory Practices

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Fume Hood: All handling of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Ventilation: Ensure adequate general laboratory ventilation.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][9]

Safe Handling Practices:

  • Avoid the creation of dust when handling the solid compound.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][5]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.[10]

  • Report any spills or exposures immediately to laboratory management.[8]

Step-by-Step Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood 1. prep_weigh Weigh Compound Carefully prep_fume_hood->prep_weigh 2. handle_reaction Perform Experimental Procedures prep_weigh->handle_reaction 3. handle_storage Store in a Tightly Sealed, Labeled Container handle_reaction->handle_storage 4. If applicable disp_decontaminate Decontaminate Glassware and Surfaces handle_reaction->disp_decontaminate 5. disp_waste Collect All Waste in a Labeled Hazardous Waste Container disp_decontaminate->disp_waste 6. disp_ppe Doff PPE and Dispose of Contaminated Items disp_waste->disp_ppe 7. disp_wash Wash Hands Thoroughly disp_ppe->disp_wash 8.

Caption: Workflow for Safe Handling of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Disposal Plan

Proper disposal of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in separate, clearly labeled hazardous waste containers.[5][8]

  • Container Labeling: Waste containers must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Vendor: Disposal should be carried out through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[8]

  • Empty Containers: "Empty" containers of this compound will still contain residue and must be handled as hazardous waste. They can be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. Alternatively, a professional drum re-conditioner can be contacted for disposal of larger containers.[11]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

References

  • trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. PubChem. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • SAFETY DATA SHEET Photochromic Slurry. SpotSee.io. [Link]

  • UAHphoto Darkroom LAB SAFETY Sheet. The University of Alabama in Huntsville. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Lab Safety Rules and Guidelines. LabManager. [Link]

  • Laboratory safety regulations for 'Photochemistry'. EdrawMind. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]

  • Safety Data Sheet - Ethene. NOVA Chemicals. [Link]

  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • CAS NO. 112440-50-3 | TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE. Arctom. [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.